2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Description
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Properties
IUPAC Name |
2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUZMNXQGKBLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676706 | |
| Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158098-73-7 | |
| Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
An In-Depth Technical Guide to the Synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a valuable and versatile building block in modern medicinal chemistry. The document delves into the prevalent synthetic strategy, a detailed experimental protocol, mechanistic insights, and the significance of this compound in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Significance of N-tert-Butanesulfinyl Imines and the Oxetane Moiety
N-tert-Butanesulfinyl imines, often referred to as Ellman's sulfinylimines, have emerged as exceptionally versatile intermediates for the asymmetric synthesis of a wide array of chiral amines.[1][2] The chiral tert-butanesulfinyl group, introduced by Jonathan A. Ellman, serves as a powerful chiral auxiliary, directing the stereoselective addition of nucleophiles to the imine carbon.[2][3] Following the addition, the sulfinyl group can be readily cleaved under mild acidic conditions, yielding highly enantioenriched primary amines.[2]
The target molecule, this compound, incorporates an oxetane ring, a four-membered cyclic ether. In recent years, the oxetane moiety has garnered significant attention in drug discovery. It is often employed as a bioisostere for gem-dimethyl groups or carbonyl functionalities, offering improvements in metabolic stability, aqueous solubility, and lipophilicity, while also providing a unique three-dimensional vector for exiting a protein binding pocket.[4] The provides a crucial gateway to a diverse range of 3-aminooxetane derivatives, which are highly sought-after motifs in pharmaceutical research.[4]
Core Synthetic Strategy: Lewis Acid-Mediated Condensation
The most direct and widely adopted method for the synthesis of N-tert-butanesulfinyl imines from ketones is the direct condensation of a chiral tert-butanesulfinamide with the corresponding ketone.[5][6] This transformation requires the removal of water to drive the equilibrium towards the imine product. To facilitate this, Lewis acidic dehydrating agents are employed.
For the , the key reaction is the condensation of enantiomerically pure tert-butanesulfinamide with oxetan-3-one. While various Lewis acids such as MgSO₄ and CuSO₄ are effective for aldehyde condensations, titanium(IV) ethoxide, Ti(OEt)₄, is particularly effective and often the reagent of choice for the formation of ketimines, especially with more challenging or sterically hindered ketones.[7][8][9] Ti(OEt)₄ serves a dual role: it acts as a potent water scavenger and as a Lewis acid to activate the ketone carbonyl group towards nucleophilic attack by the sulfinamide.[10]
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of N-tert-butanesulfinyl ketimines.[5][7] Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.
Materials and Reagents:
-
(R)- or (S)-2-Methylpropane-2-sulfinamide (tert-Butanesulfinamide)
-
Oxetan-3-one
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)- or (S)-2-methylpropane-2-sulfinamide (1.0 equivalent).
-
Dissolve the sulfinamide in anhydrous THF.
-
Add oxetan-3-one (1.1-1.5 equivalents) to the solution.
-
To this stirred solution, add titanium(IV) ethoxide (1.5-2.0 equivalents) dropwise at room temperature. The addition may be slightly exothermic.
-
After the addition is complete, heat the reaction mixture to 60-65 °C and maintain this temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting sulfinamide is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of an equal volume of saturated aqueous brine with vigorous stirring. This will precipitate titanium salts.
-
Continue stirring for 30 minutes, then filter the resulting slurry through a pad of celite to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Mechanistic Insights
The synthesis proceeds via a Lewis acid-catalyzed condensation mechanism. The key steps are outlined below:
-
Activation of the Ketone: The Lewis acidic titanium(IV) ethoxide coordinates to the carbonyl oxygen of oxetan-3-one. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The nitrogen atom of the tert-butanesulfinamide acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate (a hemiaminal-like species).
-
Proton Transfer and Elimination: A series of proton transfers occurs, facilitated by the ethoxide ligands on the titanium center. This results in the protonation of the hydroxyl group, transforming it into a good leaving group (water).
-
Water Removal: The titanium center readily exchanges its ethoxide ligands for the newly formed water molecule, effectively sequestering it and preventing the reverse reaction. This is the critical dehydrating role of Ti(OEt)₄.
-
Imine Formation: Elimination of the water molecule from the intermediate leads to the formation of the C=N double bond of the final N-sulfinyl imine product.
Data Presentation & Characterization
Table 1: Summary of Reaction Parameters
| Parameter | Value/Description | Rationale |
| tert-Butanesulfinamide | 1.0 eq | Limiting reagent. |
| Oxetan-3-one | 1.1 - 1.5 eq | A slight excess is used to drive the reaction to completion. |
| Ti(OEt)₄ | 1.5 - 2.0 eq | Acts as both a catalyst and a stoichiometric water scavenger.[10] |
| Solvent | Anhydrous THF | A common aprotic solvent that effectively dissolves the reactants. |
| Temperature | 60-65 °C | Heating is typically required for the condensation with ketones.[8] |
| Reaction Time | 4 - 12 h | Monitored by TLC or LC-MS for completion. |
Expected Characterization Data:
-
¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.2-1.4 ppm) and the two diastereotopic methylene protons of the oxetane ring (multiplets in the region of 4.8-5.2 ppm).
-
¹³C NMR: Expect signals for the quaternary carbon of the tert-butyl group, the imine carbon (C=N), and the methylene carbons of the oxetane ring.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the molecular formula C₇H₁₃NO₂S (MW: 175.25).[11]
-
Appearance: The product is typically a yellow, low-melting solid or oil.[12]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
The primary utility of this compound lies in its role as a precursor to chiral 3-aminooxetanes. As demonstrated by researchers at Merck, this sulfinylimine readily undergoes nucleophilic additions.[4] For example, the addition of Grignard reagents or other organometallics to the imine carbon proceeds with high diastereoselectivity, dictated by the chiral sulfinyl auxiliary. Subsequent removal of the sulfinyl group provides access to a wide variety of enantioenriched 3-substituted-3-aminooxetanes, which are valuable building blocks for novel pharmaceutical agents.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 3. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 9. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lib.ysu.am [lib.ysu.am]
- 11. This compound | C7H13NO2S | CID 46839995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]
An In-Depth Technical Guide to 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide: A Versatile Chiral Auxiliary in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Strained-Ring Systems and Asymmetric Synthesis
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced physicochemical properties is a paramount objective. The oxetane motif, a four-membered saturated heterocycle, has emerged as a valuable bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1][2] Its incorporation into drug candidates can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also offering a unique three-dimensional chemical space.[1] Concurrently, the field of asymmetric synthesis has been revolutionized by the development of robust chiral auxiliaries, among which 2-methyl-2-propanesulfinamide (Ellman's auxiliary) stands out for its versatility and high stereocontrol in the synthesis of chiral amines.[3]
This technical guide focuses on 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide , a molecule that exists at the intersection of these two pivotal areas of chemical science. As an N-sulfinyl imine derived from oxetan-3-one, this compound serves as a powerful chiral building block for the stereoselective synthesis of 3-substituted-3-aminooxetanes, a class of compounds with significant potential in drug discovery.[1][2] This guide will provide a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, an exploration of its reactivity with various nucleophiles, and a discussion of its applications in the synthesis of complex molecules.
Physicochemical Properties
This compound is a yellow, low-melting point solid.[4] It is an important raw material and intermediate used in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[5]
| Property | Value | Source |
| CAS Number | 1158098-73-7 | [6] |
| Molecular Formula | C₇H₁₃NO₂S | [6] |
| Molecular Weight | 175.25 g/mol | [6] |
| Appearance | Yellow, low melting point solid | [4] |
| Purity | ≥94.0% (HPLC) | [4] |
| Predicted Boiling Point | 302.8 ± 52.0 °C | [5] |
| Predicted Density | 1.25 g/cm³ | [5] |
| Predicted Water Solubility | Soluble | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Handling and Safety: this compound is classified as an irritant, causing skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. It should be used in a well-ventilated area.[4]
Synthesis of this compound
The synthesis of N-sulfinyl imines is typically achieved through the condensation of a chiral sulfinamide with a ketone or aldehyde. In the case of this compound, the reaction involves the condensation of (R)- or (S)-2-methyl-2-propanesulfinamide with oxetan-3-one. This reaction is often facilitated by a Lewis acid catalyst to promote dehydration.
Figure 1: General synthesis of this compound.
Detailed Experimental Protocol:
The following protocol is adapted from the general procedure for the synthesis of N-tert-butanesulfinyl ketimines.[7]
Materials:
-
(R)- or (S)-2-Methyl-2-propanesulfinamide
-
Oxetan-3-one
-
Titanium (IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methyl-2-propanesulfinamide (1.0 equiv) and anhydrous THF.
-
Add oxetan-3-one (1.1 equiv) to the solution.
-
Add titanium (IV) ethoxide (2.0 equiv) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-75 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add an equal volume of ethyl acetate.
-
Carefully add brine to the mixture and stir vigorously until a precipitate forms.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Note: While tert-butanesulfinyl aldimines are generally robust, ketimines such as this product can be more sensitive to moisture and should be stored under dry conditions at low temperatures (-5 °C is recommended).[7]
Reactivity and Applications in Asymmetric Synthesis
The synthetic utility of this compound lies in the diastereoselective addition of nucleophiles to the imine carbon. The chiral tert-butanesulfinyl group effectively directs the approach of the nucleophile, leading to the formation of a new stereocenter with high levels of stereocontrol. The electron-withdrawing nature of the sulfinyl group also activates the imine for nucleophilic attack.[8]
Figure 2: General reactivity of this compound.
A key advantage of the tert-butanesulfinyl group is its facile removal under mild acidic conditions, affording the free chiral amine without racemization of the newly formed stereocenter.[8]
Nucleophilic Addition Reactions:
A variety of nucleophiles have been successfully employed in additions to this compound, demonstrating its broad applicability in the synthesis of diverse 3-substituted-3-aminooxetanes.[1]
| Nucleophile Class | Example Reagent | Product Type | Diastereomeric Ratio (d.r.) |
| Organolithium Reagents | n-BuLi, PhLi | 3-Alkyl/Aryl-3-aminooxetanes | >98:2 |
| Grignard Reagents | MeMgBr, PhMgBr | 3-Alkyl/Aryl-3-aminooxetanes | >98:2 |
| Enolates | Lithium enolate of methyl acetate | β-(3-Aminooxetane)-esters | >98:2 |
| Heteroaromatic Anions | Lithiated thiazole, furan, etc. | 3-(Heteroaryl)-3-aminooxetanes | >98:2 |
Data adapted from Hamzik, P. J., & Brubaker, J. D. (2010). Org. Lett., 12(5), 1116–1119.[1]
Experimental Protocol: Diastereoselective Addition of Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add phenylmagnesium bromide (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the desired N-(3-phenyl-oxetan-3-yl)-2-methyl-propane-2-sulfinamide.
Conclusion
This compound is a highly valuable and versatile chiral building block for the asymmetric synthesis of 3-substituted-3-aminooxetanes. Its synthesis from readily available starting materials and its predictable reactivity with a wide range of nucleophiles make it an attractive tool for medicinal chemists and synthetic organic chemists. The ability to introduce the medicinally relevant oxetane moiety with excellent stereocontrol opens up new avenues for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. The straightforward deprotection of the sulfinyl group further enhances its utility, providing access to chiral primary amines that can be further functionalized. As the demand for sp³-rich, polar, and three-dimensional molecules in drug discovery continues to grow, the importance of reagents like this compound is set to increase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]
- 5. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. This compound | C7H13NO2S | CID 46839995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide: Discovery, Synthesis, and Applications
Introduction: The Emergence of a Unique Chiral Building Block
In the landscape of modern synthetic chemistry, the quest for novel chiral building blocks that offer unique structural motifs and predictable reactivity is paramount for the advancement of drug discovery and development. 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a specialized N-sulfinyl imine, has emerged as a significant reagent for the introduction of the valuable 3-aminooxetane scaffold into organic molecules. The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a desirable bioisostere for gem-dimethyl and carbonyl groups, capable of modulating physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] This guide provides a comprehensive overview of the discovery, synthesis, and strategic applications of this compound, offering researchers and drug development professionals a detailed understanding of its utility.
The foundation for the development of this class of compounds was laid by the pioneering work of Jonathan A. Ellman and his colleagues, who introduced enantiopure tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of amines. The condensation of tert-butanesulfinamide with aldehydes and ketones provides tert-butanesulfinyl imines, which are activated towards nucleophilic addition and offer high diastereoselectivity due to the directing effect of the chiral sulfinyl group.
The Genesis of this compound: A Strategic Condensation
The first documented synthesis of this compound was reported by Hamzik and Brubaker in 2010 as a key intermediate for the preparation of structurally diverse 3-aminooxetanes.[1] Their work addressed the growing need for efficient methods to access these valuable motifs for medicinal chemistry programs.
The core of its synthesis lies in the condensation reaction between commercially available oxetan-3-one and (R)- or (S)-2-methylpropane-2-sulfinamide (tert-butanesulfinamide). The primary challenge in this transformation is the efficient removal of water to drive the equilibrium towards the formation of the imine.
Synthetic Pathway and Mechanistic Rationale
The most effective reported method for the synthesis of this compound employs a Lewis acid catalyst, titanium(IV) ethoxide, to facilitate the dehydration process.
Diagram 1: Synthesis of this compound
Caption: Condensation of oxetan-3-one with tert-butanesulfinamide.
The choice of titanium(IV) ethoxide is critical. As a Lewis acid, it coordinates to the carbonyl oxygen of oxetan-3-one, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the nitrogen atom of the sulfinamide. Furthermore, the titanium ethoxide acts as an efficient water scavenger, reacting with the water generated during the reaction to form titanium dioxide and ethanol, thereby driving the reaction to completion.
Detailed Experimental Protocol
The following protocol is based on the procedure described by Hamzik and Brubaker.[1]
Materials:
-
Oxetan-3-one
-
(R)-(+)-2-Methyl-2-propanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq).
-
To this stirring mixture, add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12-18 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and slowly add brine.
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst/Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxetan-3-one | (R)-tert-Butanesulfinamide | Ti(OEt)₄ | THF | 65 | 18 | 85 | [1] |
Application in Asymmetric Synthesis: Gateway to 3-Aminooxetanes
The primary and most significant application of this compound is its role as a versatile electrophile for the asymmetric synthesis of 3-substituted 3-aminooxetanes. The chiral tert-butanesulfinyl group provides excellent stereocontrol in the addition of a wide range of nucleophiles to the imine carbon.
Diagram 2: Application in the Synthesis of 3-Aminooxetanes
References
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of small molecules.[1][2][3] This guide provides an in-depth, technical walkthrough of the complete workflow for the crystal structure analysis of 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a chiral sulfinyl imine of interest in asymmetric synthesis.[4][5][6] While a public crystal structure for this specific molecule is not available, this document serves as a comprehensive, experience-driven manual for its determination and analysis, from obtaining diffraction-quality crystals to final structural interpretation and reporting. We will explore the causality behind experimental choices, emphasizing the self-validating nature of crystallographic protocols and grounding all claims in authoritative standards.
Introduction: The 'Why' Behind the Structure
This compound belongs to the class of N-sulfinyl imines, which are powerful intermediates in asymmetric synthesis.[5] The chiral sulfur center exerts significant stereodirecting effects, making these compounds valuable for creating enantiomerically pure amines, a common feature in many pharmaceutical agents.[6] The oxetane ring is also a desirable motif in drug discovery, often improving metabolic stability and aqueous solubility.
Determining the precise three-dimensional structure through SC-XRD is paramount.[1] It provides unequivocal proof of:
-
Molecular Connectivity: Confirming the synthesized structure.
-
Stereochemistry: Unambiguously assigning the absolute configuration of the chiral sulfur atom.
-
Conformation: Revealing the molecule's preferred shape in the solid state.
-
Supramolecular Interactions: Understanding how molecules pack together, which influences physical properties like melting point, solubility, and stability.[7][8][9]
This guide is structured to follow the logical progression of a crystal structure determination project.
Part I: The Art of Crystallization — From Powder to Precision Specimen
The most critical and often most challenging step is growing a single crystal suitable for diffraction—typically 0.1-0.4 mm in size, transparent, and without visible fractures.[3] The process is a blend of science and art, based on manipulating solubility.[10]
Foundational Principle: Supersaturation
Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute exceeds its solubility limit at a given temperature.[10] The key is to approach this point slowly, allowing molecules to self-assemble into an ordered lattice rather than crashing out as an amorphous powder.[10][11]
Solvent Selection: A Rational Approach
The ideal solvent (or solvent system) is one in which the compound is moderately soluble—highly soluble when hot but only sparingly soluble when cold.[10] For this compound, we consider its functional groups: a polar sulfinamide, a polar oxetane ether, and a nonpolar tert-butyl group.
A logical starting point is to screen solvents of varying polarity:
-
High Polarity: Methanol, Ethanol
-
Medium Polarity: Acetone, Ethyl Acetate, Dichloromethane (DCM)
-
Low Polarity: Toluene, Hexane, Diethyl Ether
Experimental Insight: A binary solvent system often provides the necessary fine-tuning. A good strategy is to dissolve the compound in a small amount of a "good" solvent (like DCM or Ethyl Acetate) and then slowly introduce a "poor" solvent (an "antisolvent" like Hexane or Pentane) until slight turbidity (cloudiness) appears. Heating gently to redissolve and then allowing slow cooling can yield excellent crystals.
Step-by-Step Crystallization Protocols
Here are three reliable methods for crystallizing organic compounds.[12][13]
Protocol 1: Slow Evaporation
-
Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial to create a nearly saturated solution.[12]
-
Filter the solution through a small plug of cotton or a syringe filter to remove any dust or particulate matter, which can act as unwanted nucleation sites.
-
Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few pinholes.[12]
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.[12]
Protocol 2: Slow Cooling
-
Create a saturated solution of the compound in a minimal amount of a suitable solvent (e.g., acetonitrile) at its boiling point.[10]
-
Ensure all solid has dissolved. If any insoluble impurities remain, filter the hot solution.[11]
-
Allow the flask to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container (e.g., a beaker of warm water or wrapped in glass wool).[11]
-
Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
Protocol 3: Vapor Diffusion This is often the most successful method for obtaining high-quality crystals from small amounts of material.[13]
-
Dissolve the compound (1-5 mg) in a small volume (0.5 mL) of a "good," moderately volatile solvent (e.g., DCM or THF) in a small, open vial.[13]
-
Place this small vial inside a larger, sealable jar or beaker.
-
Add a larger volume (2-3 mL) of a more volatile "poor" solvent (e.g., pentane or hexane) to the bottom of the larger jar, ensuring the solvent level is below the top of the inner vial.[13]
-
Seal the jar. The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, reducing the compound's solubility and inducing crystallization.[13]
Part II: The Diffraction Experiment — Illuminating the Lattice
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays in a diffractometer to collect the diffraction data.[1]
Workflow of Single-Crystal X-ray Diffraction
The overall process can be visualized as a clear, sequential workflow.
Caption: Workflow from Crystal Mounting to Processed Data.
Step-by-Step Data Collection Protocol
-
Crystal Mounting: Carefully select a high-quality crystal under a microscope. Mount it on a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).
-
Cryo-Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, leading to higher quality data, and protects the crystal from X-ray damage.
-
Centering: Mount the sample on the goniometer head in the diffractometer and optically and computationally center it in the X-ray beam.
-
Unit Cell Determination: Collect a few initial frames to locate the first diffraction spots. The software uses the positions of these spots to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.
-
Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to X-rays and recording the diffraction patterns on a detector.[1]
-
Data Integration and Reduction: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data. The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the intensity (F²) for each reflection.
Part III: Structure Solution and Refinement — From Data to Model
This is the computational heart of crystallography, where the diffraction data is transformed into a chemically meaningful 3D model. This process is iterative.
The Refinement Cycle
Caption: The iterative cycle of crystallographic structure refinement.
Step-by-Step Structure Solution and Refinement Protocol (using SHELX suite)
1. Structure Solution:
-
Input Files: A text-based instruction file (.ins) and the reflection file (.hkl).
-
Method: Use a direct methods program like SHELXT. This program uses statistical phase relationships to generate an initial electron density map and build a preliminary molecular fragment.
-
Output: The program identifies the most intense peaks in the map and assigns atom types, providing the first structural model.
2. Initial Refinement:
-
Program: Use a least-squares refinement program like SHELXL.[14]
-
Process: The program adjusts the atomic coordinates and isotropic displacement parameters (modeling atomic vibration as a sphere) to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model).[15]
-
Goal: Obtain a chemically sensible model and a reasonable R-factor (a measure of agreement, initially around 20-30%).
3. Model Building and Iterative Refinement:
-
Assign Atom Types: Using a graphical interface (like Olex2 or ShelXle), inspect the model.[16] Correct any misassigned atoms (e.g., the program might mistake S for Cl). The sulfinamide sulfur, oxetane oxygen, and nitrogen atoms should be readily identifiable from their connectivity and surrounding electron density.
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. This models atomic vibration as an ellipsoid, which is a more accurate representation. This is a crucial step for a high-quality structure.
-
Locate Hydrogen Atoms: Hydrogen atoms are typically located from the difference Fourier map, which shows regions of excess or deficient electron density.[15] They appear as small positive peaks. Alternatively, they can be placed in geometrically calculated positions and refined using a "riding model" (e.g., AFIX instructions in SHELXL).[14]
-
Check for Convergence: Refinement is considered complete when the R1 value is low (typically < 5% for high-quality data), the goodness-of-fit (GooF) is close to 1.0, and the difference electron density map is flat (no significant peaks or holes).
4. Absolute Structure Determination:
-
Since the molecule is chiral, the absolute configuration must be determined. This is typically achieved by calculating the Flack parameter. A value close to 0 with a small uncertainty indicates the correct absolute configuration has been assigned.
Part IV: Analysis and Interpretation of the Final Structure
With a refined model, the final step is to extract and analyze the key structural information. The results are reported in a standard Crystallographic Information File (CIF).[17]
Quantitative Data Summary
The following tables present expected crystallographic and geometric data for this compound, based on typical values for similar structures found in the Cambridge Structural Database (CSD).[18][19][20][21]
Table 1: Hypothetical Crystal Data and Refinement Details
| Parameter | Expected Value/Type | Justification |
|---|---|---|
| Chemical Formula | C₇H₁₃NO₂S | From molecular structure.[22] |
| Formula Weight | 175.25 | From molecular structure.[22] |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |
| Space Group | P2₁ or P2₁2₁2₁ | Common chiral space groups. |
| a, b, c (Å) | 5-15 Å | Typical range for small molecules. |
| α, γ (°) | 90° | Definition of Monoclinic/Orthorhombic. |
| β (°) | 90-110° | Variable for Monoclinic system. |
| Volume (ų) | 800-1500 ų | Correlates with molecular size. |
| Z | 2 or 4 | Number of molecules in the unit cell. |
| Temperature | 100(2) K | Standard cryo-cooling temperature. |
| Radiation type | Mo Kα (λ = 0.71073 Å) | Standard for small molecule diffraction. |
| R1 [I > 2σ(I)] | < 0.05 | Target for a good quality structure. |
| wR2 (all data) | < 0.12 | Target for a good quality structure. |
| Flack parameter | ~0.0(1) | Indicates correct absolute structure. |
Table 2: Key Intramolecular Geometric Parameters (Expected Values)
| Bond | Expected Length (Å) | Bond/Torsion Angle | Expected Value (°) |
|---|---|---|---|
| S=O | 1.48 - 1.51 | O=S-N | 106 - 109 |
| S-N | 1.68 - 1.71 | O=S-C(tert-butyl) | 107 - 110 |
| N=C | 1.27 - 1.29 | N-S-C(tert-butyl) | 100 - 104 |
| S-C(tert-butyl) | 1.83 - 1.86 | S-N=C | 120 - 125 |
| C-O (oxetane) | 1.43 - 1.46 | C-O-C (oxetane) | ~90 |
| C-C (oxetane) | 1.52 - 1.55 | O=S-N=C (Torsion) | ~0 (syn) or ~180 (anti) |
Analysis of Intermolecular Interactions
The crystal packing is governed by non-covalent interactions.[7][23][24] For this molecule, key interactions to analyze would include:
-
Hydrogen Bonds: While there are no classic donors (like O-H or N-H), weak C-H···O or C-H···N hydrogen bonds are possible and play a significant role in crystal engineering.[8] The sulfinyl oxygen and oxetane oxygen are likely hydrogen bond acceptors.
-
van der Waals Forces: These are ubiquitous and arise from interactions between the bulky tert-butyl groups and the oxetane rings, dictating the overall packing efficiency.
Analysis of these interactions helps explain the material's bulk properties and can be crucial in understanding polymorphism—the ability of a compound to crystallize in multiple forms.
Conclusion
The crystal structure analysis of this compound provides a definitive and high-resolution snapshot of its molecular architecture. Following the rigorous, multi-step process outlined in this guide—from rational crystallization to meticulous refinement and detailed analysis—researchers can gain unambiguous insights into the molecule's stereochemistry, conformation, and solid-state packing. This information is not merely academic; it is a critical dataset that supports rational drug design, validates synthetic pathways, and secures intellectual property, forming the bedrock of modern chemical and pharmaceutical research.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. excillum.com [excillum.com]
- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 4. Novel sulfinyl imine ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. repository.ias.ac.in [repository.ias.ac.in]
- 9. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 14. An Easy Structure - Sucrose [xray.uky.edu]
- 15. chem.gla.ac.uk [chem.gla.ac.uk]
- 16. youtube.com [youtube.com]
- 17. publications.iupac.org [publications.iupac.org]
- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 19. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 20. Cambridge Structural Database (CSD) | Rutgers University Libraries [libraries.rutgers.edu]
- 21. Cambridge Structural Database | re3data.org [re3data.org]
- 22. This compound | C7H13NO2S | CID 46839995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. books.rsc.org [books.rsc.org]
The Ascendancy of Sulfinyl Imines: A Technical Guide to Asymmetric Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for enantiomerically pure chiral amines, fundamental building blocks in pharmaceuticals and fine chemicals, has driven the development of numerous synthetic methodologies. Among these, the use of chiral N-sulfinyl imines has emerged as a robust and highly predictable strategy for asymmetric synthesis. This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of sulfinyl imine chemistry. We will delve into the preparation of these versatile intermediates, explore the mechanistic underpinnings of their high stereoselectivity in various transformations, and present detailed protocols for their application. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and process development, offering both foundational knowledge and actionable insights for the stereocontrolled synthesis of chiral amines.
Introduction: The Chiral Amine Challenge and the Sulfinyl Imine Solution
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, including over 40% of all small-molecule drugs. Their stereochemistry is often critical for pharmacological activity, making their enantioselective synthesis a paramount objective in drug discovery and development. Traditional methods for accessing chiral amines, such as the resolution of racemates or the use of chiral auxiliaries, can be inefficient and generate significant waste.
N-sulfinyl imines have risen to prominence as powerful chiral synthons that offer a direct and highly stereocontrolled route to a diverse range of chiral amines.[1][2][3] The sulfinyl group, directly attached to the imine nitrogen, serves a multifaceted role:
-
Activation: The electron-withdrawing nature of the sulfinyl group activates the imine carbon for nucleophilic attack.[2][3]
-
Stereochemical Control: The chiral sulfur center provides a powerful stereodirecting element, leading to high diastereoselectivity in addition reactions.[1][4]
-
Protecting Group: The sulfinyl group also acts as a protecting group for the amine, which can be readily cleaved under mild acidic conditions to reveal the free amine.[1]
This combination of features makes N-sulfinyl imines exceptionally versatile and reliable tools for asymmetric synthesis. The most commonly employed chiral auxiliaries are the tert-butanesulfinyl and p-toluenesulfinyl groups, with both enantiomers of the corresponding sulfinamides being commercially available.[1]
Synthesis of Chiral N-Sulfinyl Imines: The Gateway to Asymmetric Amines
The most prevalent and practical method for the preparation of chiral N-sulfinyl imines is the condensation of a chiral sulfinamide with an aldehyde or ketone.[5] This reaction is typically catalyzed by a Lewis acid, such as copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄), to facilitate dehydration.
Experimental Protocol: Synthesis of (R)-N-(Benzylidene)-2-methylpropane-2-sulfinamide
This protocol describes the synthesis of a representative tert-butanesulfinyl imine from benzaldehyde and (R)-tert-butanesulfinamide.
Materials:
-
(R)-tert-butanesulfinamide
-
Benzaldehyde
-
Anhydrous Copper(II) Sulfate (CuSO₄)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add (R)-tert-butanesulfinamide (1.0 eq) and anhydrous CuSO₄ (2.0 eq).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DCM via syringe.
-
Add benzaldehyde (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄. Wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-sulfinyl imine as a solid or oil.
Diastereoselective Reactions of N-Sulfinyl Imines: Building Stereocenters with Precision
The true power of N-sulfinyl imines lies in their ability to undergo highly diastereoselective reactions with a wide range of nucleophiles. The stereochemical outcome is dictated by the conformation of the sulfinyl imine, which is influenced by the steric bulk of the substituents and the coordination of the nucleophile's counter-ion.
Addition of Organometallic Reagents: The Cornerstone of Sulfinyl Imine Chemistry
The addition of organometallic reagents, such as Grignard reagents and organolithiums, to N-sulfinyl imines is the most widely used and reliable method for the asymmetric synthesis of α-branched amines.[1] The high diastereoselectivity observed in these reactions is generally explained by a six-membered ring transition state, where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen.[6] This rigidifies the conformation and directs the nucleophile to attack the less sterically hindered face of the imine.
The choice of the sulfinyl group can influence the diastereoselectivity. For instance, tert-butylsulfinyl imines are often preferred for the addition of organolithium and Grignard reagents to prevent competitive attack at the sulfur atom, which can be observed with p-toluenesulfinyl imines.[1]
| Nucleophile | Aldimine/Ketimine | Diastereomeric Ratio (d.r.) | Reference |
| MeMgBr | Ar-CH=NS(O)tBu | >95:5 | [6] |
| EtLi | R-CH=NS(O)tBu | >98:2 | [1] |
| PhLi | Ar-C(Me)=NS(O)tBu | >90:10 | [7] |
| VinylMgBr | R-CH=NS(O)p-Tol | >95:5 | [8] |
Table 1: Representative Diastereoselectivities in Organometallic Additions to N-Sulfinyl Imines.
Reduction of N-Sulfinyl Imines: Accessing Chiral Amines
The diastereoselective reduction of N-sulfinyl ketimines provides an efficient route to chiral amines. Common reducing agents include borohydrides and aluminum hydrides. The stereochemical outcome can often be controlled by the choice of the reducing agent and the presence of chelating agents.
Cycloaddition Reactions: Constructing Heterocyclic Scaffolds
N-sulfinyl imines can also participate in a variety of cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to generate chiral nitrogen-containing heterocycles.[7][9] These reactions are valuable for the synthesis of complex molecules with multiple stereocenters. For example, the aza-Diels-Alder reaction of N-sulfinyl imines with dienes can produce chiral tetrahydropyridines with high stereocontrol.
Mechanism of Stereochemical Induction: The Role of the Sulfinyl Group
The remarkable stereodirecting ability of the chiral sulfinyl group is attributed to its conformational preference and its ability to chelate with metal cations. In the generally accepted model for the addition of organometallic reagents, the N-sulfinyl imine adopts a conformation where the bulky substituent on the sulfur atom is oriented away from the imine double bond to minimize steric interactions. The metal cation of the organometallic reagent then coordinates to both the sulfinyl oxygen and the imine nitrogen, forming a rigid six-membered ring transition state.[6] This pre-organization of the electrophile directs the incoming nucleophile to the less hindered face of the imine, resulting in a high degree of asymmetric induction.
Deprotection of the Sulfinyl Group: Unveiling the Chiral Amine
A key advantage of the sulfinyl imine methodology is the ease with which the sulfinyl group can be removed to liberate the desired chiral amine.[1] This is typically achieved by treatment with a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol or ethanol. The byproducts of this deprotection are the corresponding sulfinic acid or its ester, which can often be easily separated from the amine product. In the case of the tert-butanesulfinyl group, the byproducts are volatile and readily removed.[1]
Applications in Total Synthesis and Drug Discovery
The reliability and predictability of sulfinyl imine chemistry have led to its widespread application in the total synthesis of complex natural products and the development of novel pharmaceutical agents.[2][3] This methodology has been instrumental in the synthesis of various alkaloids, amino acids, and other biologically active compounds.[10][11]
Conclusion: A Powerful and Enduring Strategy
Chiral N-sulfinyl imines have firmly established themselves as indispensable tools in the field of asymmetric synthesis. Their straightforward preparation, excellent stereodirecting ability, and the facile removal of the chiral auxiliary make them an attractive and practical choice for the synthesis of enantiomerically pure amines. As the demand for chiral molecules continues to grow, the utility of sulfinyl imine chemistry in both academic research and industrial applications is certain to expand further.
References
- 1. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Relative Stabilities of Transition States Determine Diastereocontrol in Sulfur Ylide Additions onto Chiral N-Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04099E [pubs.rsc.org]
- 10. Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. DSpace [scholarshare.temple.edu]
Oxetanes in Modern Drug Discovery: A Technical Guide to Unlocking Novel Biological Activity
An in-depth technical guide on the biological activity of oxetane-containing compounds.
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural motif in contemporary medicinal chemistry. Its unique three-dimensional geometry and favorable electronic properties offer a powerful tool to overcome long-standing challenges in drug design, such as poor solubility, metabolic instability, and off-target activity. This guide provides an in-depth technical exploration of the synthesis, biological activity, and strategic application of oxetane-containing compounds for researchers, chemists, and drug development professionals. We will delve into the causal mechanisms behind their beneficial effects on physicochemical properties, examine case studies of their successful implementation in clinical candidates, and provide detailed experimental protocols for their evaluation.
Introduction: The Rise of the Strained Ring System
For decades, medicinal chemists have largely relied on a familiar toolkit of functional groups and structural motifs to optimize lead compounds. However, the increasing complexity of biological targets and the persistent challenge of "property space" — the delicate balance of solubility, permeability, and metabolic stability — have driven the exploration of novel chemical matter. The oxetane ring has proven to be a particularly fruitful discovery in this pursuit.
Initially viewed as a synthetically challenging and potentially unstable moiety, the oxetane is now recognized as a versatile "magic bullet" for molecular property modulation. Its introduction into a molecule can confer a range of benefits:
-
Improved Aqueous Solubility: The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, disrupting crystal packing and improving solvation without significantly increasing lipophilicity.
-
Enhanced Metabolic Stability: The strained four-membered ring is surprisingly resistant to metabolic degradation by cytochrome P450 enzymes compared to more common alkyl or ether groups.
-
Reduced Lipophilicity: The replacement of a gem-dimethyl group or other lipophilic fragments with an oxetane can lower the molecule's logP, a critical parameter for oral bioavailability.
-
Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can provide a directional "push" for a ligand to exit the greasy binding pocket of a target protein, which can fine-tune binding kinetics.
-
Novelty and Patentability: The incorporation of oxetanes provides access to novel chemical space, offering a clear path to new intellectual property.
This guide will explore these benefits through the lens of practical application, providing the foundational knowledge and experimental frameworks necessary to leverage oxetane chemistry in your own research endeavors.
Strategic Synthesis of Oxetane Building Blocks
The accessibility of key synthetic intermediates is paramount for their widespread adoption in drug discovery programs. The most common and robust method for synthesizing the foundational oxetan-3-one and 3-methyleneoxetane is the Paterno-Büchi reaction, followed by further functionalization. However, for incorporating pre-functionalized oxetanes, a variety of building blocks are now commercially available or can be synthesized via established routes.
A general workflow for the strategic incorporation of an oxetane moiety into a lead compound is outlined below. This process emphasizes iterative design and rigorous property assessment at each stage.
Caption: Drug discovery workflow for incorporating oxetanes.
Case Studies: Oxetanes in Action
The true value of a chemical motif is demonstrated through its successful application in solving real-world drug development challenges. The following case studies highlight how the oxetane ring has been instrumental in advancing compounds toward the clinic.
Case Study: Cathepsin K Inhibitors for Osteoporosis
Cathepsin K is a cysteine protease involved in bone resorption, making it an attractive target for osteoporosis therapies. Early inhibitors suffered from poor physicochemical properties. In a notable example, researchers at Merck replaced a basic amine in a lead compound with an oxetane moiety.
-
The Challenge: The initial compound had high clearance and poor oral bioavailability due to the metabolic liability of the basic amine.
-
The Oxetane Solution: Replacing the amine with an oxetane served two purposes. First, it removed a point of metabolic attack. Second, the polar oxygen atom of the oxetane mimicked the desirable interactions of the protonated amine in the enzyme's binding pocket, thus preserving potency.
-
The Result: The oxetane-containing analogue demonstrated significantly improved metabolic stability and pharmacokinetic properties, validating the strategic use of this motif.
Case Study: BRAF Kinase Inhibitors for Melanoma
Inhibitors of the BRAF V600E mutant kinase have revolutionized the treatment of metastatic melanoma. However, resistance and toxicity remain challenges. Scientists at GlaxoSmithKline incorporated a 3-amino-oxetane into their BRAF inhibitor, Dabrafenib.
-
The Challenge: Achieving high potency while maintaining favorable drug-like properties, particularly aqueous solubility, is a constant balancing act in kinase inhibitor design.
-
The Oxetane Solution: The oxetane ring was used as a constrained and less basic replacement for a more flexible and basic piperidine ring found in earlier leads. This modification helped to optimize the compound's overall physicochemical profile.
-
The Result: The resulting compound, Dabrafenib, is a potent and selective BRAF inhibitor with good oral bioavailability, now approved for the treatment of melanoma. The oxetane moiety contributes to its favorable solubility and metabolic profile.
The table below summarizes the quantitative impact of incorporating an oxetane in place of a gem-dimethyl group, a common bioisosteric replacement.
| Property | Parent Compound (gem-dimethyl) | Oxetane Analogue | Rationale for Change |
| Aqueous Solubility | Low | High | The polar oxygen atom acts as a hydrogen bond acceptor, improving solvation. |
| Lipophilicity (cLogP) | High | Lower | The ether oxygen reduces overall lipophilicity compared to two methyl groups. |
| Metabolic Stability | Moderate | High | The oxetane ring is less susceptible to CYP450-mediated oxidation. |
| Ligand Efficiency | Good | Excellent | Improved binding per non-hydrogen atom, often due to favorable conformational effects. |
Key Experimental Protocols
A core principle of our scientific approach is the use of self-validating, robust experimental protocols. The following are step-by-step methodologies for assessing the key properties impacted by oxetane incorporation.
Protocol: High-Throughput Aqueous Solubility Assay (Nephelometry)
This assay determines the kinetic solubility of a compound in an aqueous buffer, providing a rapid assessment of a key drug-like property.
Navigating Early Drug Discovery: A Technical Guide to the In Vitro Preliminary Studies of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Foreword: Charting a Course for a Novel Sulfinamide
In the landscape of modern drug discovery, the journey of a novel chemical entity from conception to clinical relevance is both arduous and intricate. It is a path defined by rigorous scientific scrutiny, where early, well-designed in vitro studies serve as the critical gatekeeper, filtering promising candidates from those destined to fail. This guide is intended for researchers, scientists, and drug development professionals embarking on the preliminary investigation of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a compound of interest for which public domain data on biological activity is not yet established.
As such, this document will not report on existing studies but will instead provide a comprehensive, technically-grounded roadmap for the initial in vitro evaluation of this molecule. The methodologies detailed herein are based on established and widely accepted protocols within the pharmaceutical industry, designed to build a foundational understanding of a compound's cytotoxic profile, metabolic stability, and potential cellular targets. Our approach is rooted in the principles of scientific integrity, ensuring that each proposed experimental step contributes to a robust and self-validating dataset. By explaining the "why" behind each "how," we aim to empower research teams to make informed, data-driven decisions in the critical early stages of discovery.
I. Compound Profile: this compound
Before delving into biological assays, a thorough understanding of the test article's chemical and physical properties is paramount. This information is crucial for proper sample handling, formulation, and interpretation of experimental results.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1. These computed and reported values are essential for preparing stock solutions and understanding the compound's potential behavior in aqueous assay environments.
| Property | Value | Source |
| Molecular Weight | 175.25 g/mol | [1][3] |
| Boiling Point (Predicted) | 302.8 ± 52.0 °C | [3] |
| Density (Predicted) | 1.25 g/cm³ | [3] |
| Water Solubility (Predicted) | Soluble | [3][4][5] |
| pKa (Predicted) | -0.50 ± 0.20 | [3] |
Synthesis and Purity
II. Foundational In Vitro Assays: A Triad of Critical Evaluation
The initial in vitro assessment of a novel compound should be viewed as a staged process, beginning with broad, foundational assays that inform on general toxicity and metabolic fate, before progressing to more complex and resource-intensive investigations of specific biological activity. Here, we outline a critical triad of preliminary studies: cytotoxicity, metabolic stability, and target deconvolution.
A. Cytotoxicity Profiling: Establishing a Therapeutic Window
Rationale: Cytotoxicity assays are a cornerstone of early drug discovery, providing a rapid and cost-effective means to identify compounds that are overtly toxic to cells.[7][8][9] This information is critical for establishing a potential therapeutic window; a compound that is highly effective at its target but also highly toxic to a wide range of cells is unlikely to be a viable drug candidate.[8] These assays measure various indicators of cell health, such as membrane integrity, metabolic activity, and mitochondrial function.[8]
Experimental Workflow:
The proposed workflow for an initial cytotoxicity screen is depicted in the diagram below. This workflow is designed to be efficient and to provide a clear, quantitative measure of the compound's effect on cell viability.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Detailed Protocol: Resazurin Reduction Assay
-
Cell Plating: Seed a human cell line (e.g., HeLa for a general screen, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x working stock of this compound by performing serial dilutions in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Cell Treatment: Remove the old medium from the cells and add the 2x compound dilutions. Incubate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add Resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Interpretation of Results:
An IC50 value below 10 µM in a general cytotoxicity screen is often considered a red flag, suggesting potential for off-target toxicity. However, this is highly dependent on the intended therapeutic indication. For example, in cancer research, a degree of cytotoxicity is the desired outcome.[8]
B. Metabolic Stability Assessment: Predicting In Vivo Fate
Rationale: The metabolic stability of a compound is a critical parameter in early ADME (Absorption, Distribution, Metabolism, and Excretion) testing.[10] It provides an estimate of how quickly a compound is metabolized, which in turn influences its in vivo half-life and oral bioavailability.[11] Assays using liver microsomes or hepatocytes are cost-effective methods for determining a compound's intrinsic clearance.[10][12]
Experimental Workflow:
The following diagram illustrates a standard procedure for assessing metabolic stability using liver microsomes.
Caption: A typical workflow for an in vitro metabolic stability assay.
Detailed Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (from human or other species of interest) and phosphate buffer. Add this compound to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Quantify the amount of remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[13]
Interpretation of Results:
The calculated intrinsic clearance can be used in various models to predict in vivo hepatic clearance. A compound with very high intrinsic clearance (and thus a short half-life) may require more frequent dosing or may have low oral bioavailability. This data is crucial for guiding medicinal chemistry efforts to optimize the metabolic stability of a lead series.
C. Target Deconvolution: Unveiling the Mechanism of Action
Rationale: If this compound was identified through a phenotypic screen (i.e., it produces a desired biological effect without a known molecular target), then target deconvolution becomes a critical next step.[14][15] Identifying the specific protein(s) that a compound interacts with is essential for understanding its mechanism of action, optimizing its structure, and predicting potential off-target effects.[14][16]
Approaches to Target Deconvolution:
There are numerous methods for target deconvolution, each with its own advantages and limitations. A common and powerful approach is affinity chromatography coupled with mass spectrometry.
Experimental Workflow:
The diagram below outlines a generalized workflow for target deconvolution using affinity-based methods.
Caption: A conceptual workflow for affinity-based target deconvolution.
Conceptual Protocol: Affinity Chromatography-Mass Spectrometry
-
Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive handle for immobilization (e.g., a biotin tag). It is crucial that this modification does not abrogate the biological activity of the parent compound.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as agarose beads.
-
Protein Binding: Incubate the immobilized probe with a cell lysate from a relevant cell line. In parallel, run a control incubation with beads that have not been functionalized with the probe to identify non-specific binders.
-
Washing and Elution: Thoroughly wash the beads to remove proteins that are not specifically bound to the probe. Elute the specifically bound proteins, often by using a solution of the free compound to compete for binding.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and digest them with a protease like trypsin. Analyze the resulting peptides by LC-MS/MS and identify the proteins by searching the peptide fragmentation data against a protein database.
Interpretation of Results:
The proteins that are specifically and reproducibly identified in the eluate from the affinity probe, but not in the control, are considered potential targets of this compound. These candidate targets must then be validated through subsequent orthogonal assays, such as thermal shift assays, enzymatic assays, or genetic knockdown/knockout experiments.
III. Conclusion and Future Directions
This guide has outlined a foundational in vitro testing cascade for the preliminary evaluation of this compound. By systematically assessing its cytotoxicity, metabolic stability, and potential molecular targets, researchers can build a comprehensive initial profile of this novel chemical entity. The data generated from these studies will be instrumental in making informed decisions about the future of this compound in the drug discovery pipeline. A favorable profile—characterized by low off-target cytotoxicity, reasonable metabolic stability, and a clearly identifiable and druggable target—would provide a strong rationale for advancing the compound into more complex cellular models and, eventually, in vivo efficacy studies. This structured, hypothesis-driven approach is fundamental to navigating the complexities of early-stage drug development and increasing the probability of success.
References
- 1. This compound | C7H13NO2S | CID 46839995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals 500 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. opentrons.com [opentrons.com]
- 9. researchgate.net [researchgate.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 12. nuvisan.com [nuvisan.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. criver.com [criver.com]
A Technical Guide to the Synthesis of Novel Chiral Amines and Heterocycles from 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of motifs that confer advantageous physicochemical and pharmacological properties is paramount. This guide focuses on a uniquely powerful building block, 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide , which stands at the confluence of two high-impact technologies: the robust stereodirecting capabilities of the Ellman auxiliary and the beneficial ADME (Absorption, Distribution, Metabolism, and Excretion) properties imparted by the oxetane ring.[1][2][3] This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing a comprehensive exploration of synthetic pathways to generate novel, high-value chiral amine and heterocyclic derivatives from this versatile starting material. We will dissect the causality behind experimental choices, present validated protocols, and illustrate key transformations, empowering scientists to leverage this reagent for the efficient construction of complex molecules with significant therapeutic potential.
Introduction: A Building Block of Strategic Importance
The target molecule, this compound, is more than a mere synthetic intermediate; it is a carefully designed conduit to a class of compounds—chiral 3-aminooxetanes—that are of profound interest in drug discovery. Its value is derived from the synergistic combination of its two core components.
-
The N-tert-Butanesulfinyl Group (Ellman's Auxiliary): Introduced by Jonathan A. Ellman, enantiopure tert-butanesulfinamide has revolutionized asymmetric amine synthesis.[3][4] When condensed with ketones or aldehydes, it forms N-sulfinyl imines (sulfinimines). The sulfinyl group serves a dual purpose: it activates the imine C=N bond for nucleophilic attack and, more critically, acts as a powerful chiral auxiliary, dictating the facial selectivity of the approach of a nucleophile with exceptional and predictable control.[5][6] Following the key bond-forming step, the auxiliary can be cleanly removed under mild acidic conditions, liberating the chiral primary amine.[6]
-
The Oxetane Ring: The four-membered oxetane ring has emerged from relative obscurity to become a highly prized motif in medicinal chemistry.[7][8] It is often employed as a "modern bioisostere" for commonly used groups like gem-dimethyl or carbonyls.[2][8] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD), while concurrently reducing the basicity of adjacent amines—a crucial factor for mitigating off-target effects such as hERG channel inhibition.[7][8][9]
The convergence of these two functionalities in one molecule provides a direct and stereocontrolled route to chiral amines appended to an oxetane core, a scaffold that combines synthetic versatility with desirable drug-like properties.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Computational Modeling and Simulation of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Abstract
This technical guide provides a comprehensive framework for the computational modeling and simulation of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a molecule of significant interest in modern synthetic and medicinal chemistry. This compound uniquely combines the versatile tert-butanesulfinamide (Ellman's auxiliary) chiral moiety with a strained oxetane ring through an imine linkage.[1][2][3][4][5] Such a structure presents both opportunities and challenges for computational analysis. This whitepaper details a multi-level computational strategy, beginning with fundamental structural analysis and progressing through rigorous quantum chemical calculations and dynamic simulations. Each section outlines not only the procedural steps but also the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to effectively probe the molecule's conformational landscape, electronic properties, and dynamic behavior. The protocols described herein are designed to be self-validating and are grounded in established theoretical principles, providing a robust starting point for advanced in silico investigations.
Introduction to this compound
1.1 Chemical Identity and Structure
This compound (PubChem CID: 46839995) is a chiral organic molecule with the chemical formula C₇H₁₃NO₂S.[1] It is structurally defined by a tert-butanesulfinyl group attached to the nitrogen of an oxetan-3-imine. The tert-butanesulfinamide portion is widely recognized as Ellman's auxiliary, a cornerstone reagent in asymmetric synthesis for the preparation of chiral amines.[6][7][8][9] The oxetane ring is a four-membered heterocycle that has gained considerable attention in medicinal chemistry as a "bioisostere" for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability.[10][11][12][13] The combination of these two moieties in the target molecule creates a chiral sulfinylimine with a unique three-dimensional architecture.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1158098-73-7 |
| Molecular Formula | C₇H₁₃NO₂S |
| Molecular Weight | 175.25 g/mol |
| SMILES | CC(C)(C)S(=O)N=C1COC1 |
1.2 Rationale for Computational Investigation
The unique structural features of this molecule warrant a detailed computational study for several key reasons:
-
Stereochemistry and Reactivity: The chiral sulfur center and the C=N double bond are critical determinants of the molecule's reactivity, particularly in stereoselective additions. Computational models can elucidate the conformational preferences and the electronic factors that govern its behavior in asymmetric synthesis.[14]
-
Physicochemical Properties: The strained oxetane ring and the polar sulfinyl group significantly influence the molecule's properties.[10] Modeling can predict attributes like dipole moment, electrostatic potential, and solvation behavior, which are crucial for applications in drug discovery.
-
Dynamic Behavior: Understanding the molecule's flexibility, including the rotation around the S-N bond and the puckering of the oxetane ring, is essential for predicting its interactions with biological targets or other reactants.[11]
This guide provides the theoretical and practical foundation for exploring these aspects using a synergistic combination of molecular mechanics, quantum chemistry, and molecular dynamics.
Foundational Analysis: Molecular Mechanics and Conformational Search
2.1 The Imperative of Conformational Analysis
Before engaging in computationally expensive quantum mechanical calculations, it is critical to identify the low-energy conformations of the molecule. The torsional flexibility around the S-N bond and the potential for ring puckering in the oxetane moiety mean that multiple stable conformers may exist. A thorough conformational search using molecular mechanics (MM) is a computationally efficient first step to map the potential energy surface and identify relevant structures for further analysis.
2.2 Protocol: Systematic Conformational Search
This protocol outlines a standard workflow for identifying low-energy conformers.
Objective: To generate and rank a diverse set of conformers based on their relative steric energies.
Recommended Software:
-
Molecular modeling suite such as Schrödinger's MacroModel, MOE (Molecular Operating Environment), or open-source alternatives like RDKit.
Methodology:
-
Structure Preparation:
-
Build the 3D structure of this compound. Ensure correct chirality at the sulfur atom (both R and S enantiomers should be considered in separate studies).
-
Assign a suitable molecular mechanics force field. The OPLS (Optimized Potentials for Liquid Simulations) or MMFF94s force fields are good starting points for general organic molecules.
-
-
Search Algorithm:
-
Select a robust conformational search method. A mixed torsional/low-mode search is highly effective.
-
Define the rotatable bonds to be sampled. The key bond is the S-N single bond. The C-S bond of the tert-butyl group should also be included.
-
Set a sufficient number of search steps (e.g., 1000-5000) to ensure comprehensive coverage of the conformational space.
-
-
Energy Minimization and Ranking:
-
Each generated conformer must be subjected to energy minimization using the chosen force field.
-
Set an energy window (e.g., 10 kcal/mol) to collect all unique conformers relative to the global minimum.
-
Filter the results to remove redundant conformers based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).
-
-
Analysis:
-
Visualize the resulting low-energy conformers. Pay close attention to the orientation of the tert-butyl group relative to the oxetane ring.
-
The output will be a ranked list of conformers, providing the foundational structures for subsequent, more accurate DFT calculations.
-
Quantum Chemical Investigations with Density Functional Theory (DFT)
3.1 The Power of DFT for Electronic Structure and Energetics
Density Functional Theory (DFT) provides a robust balance of accuracy and computational cost for studying the electronic properties of molecules of this size.[15][16] Unlike MM, DFT explicitly models the electronic structure, allowing for accurate calculations of geometries, vibrational frequencies, molecular orbitals, and electrostatic properties, which are governed by the quantum mechanical behavior of electrons.
3.2 Workflow for DFT Analysis
The following diagram illustrates a comprehensive DFT workflow, starting from the conformers identified in the MM stage.
Caption: A typical workflow for DFT calculations.
3.3 Protocol: Geometry Optimization and Property Calculation
Objective: To obtain highly accurate structures, relative energies, and electronic properties of the most stable conformers.
Recommended Software:
-
Gaussian, ORCA, or other quantum chemistry packages.
Methodology:
-
Input Preparation:
-
Select the lowest energy conformers (typically the top 3-5) from the MM search.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization followed by a vibrational frequency calculation.
-
Rationale for Method Selection: A functional like B3LYP with an empirical dispersion correction (e.g., -D3BJ ) is recommended. The dispersion correction is crucial for accurately modeling non-covalent interactions. A Pople-style basis set like 6-31G(d) is a cost-effective starting point for optimization.[17]
-
The frequency calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for calculating Gibbs free energies.
-
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger, more flexible basis set, such as def2-TZVP .
-
-
Property Calculations:
-
From the refined wavefunction, calculate key electronic properties.
-
Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack.
-
Electrostatic Potential (ESP): Map the ESP onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions and sites of reactivity.
-
3.4 Expected Data Summary
The results of the DFT calculations should be summarized for clear comparison.
| Property | Conformer 1 | Conformer 2 | Conformer 3 |
| Relative Electronic Energy (kcal/mol) | 0.00 | X.XX | Y.YY |
| Relative Gibbs Free Energy (kcal/mol) | 0.00 | X.XX | Y.YY |
| Boltzmann Population (%) | XX.X | XX.X | XX.X |
| Dipole Moment (Debye) | X.XX | Y.YY | Z.ZZ |
| HOMO Energy (eV) | -X.XX | -Y.YY | -Z.ZZ |
| LUMO Energy (eV) | +X.XX | +Y.YY | +Z.ZZ |
| HOMO-LUMO Gap (eV) | X.XX | Y.YY | Z.ZZ |
Probing Dynamic Behavior with Molecular Dynamics (MD) Simulations
4.1 Rationale for MD Simulations
While DFT provides a static, gas-phase (or implicitly solvated) picture, Molecular Dynamics (MD) simulations model the molecule's behavior over time in an explicit solvent environment. This is crucial for understanding:
-
Solvation Effects: How explicit water molecules interact with the polar S=O and oxetane oxygen.
-
Dynamic Conformational Stability: Whether the conformers predicted by DFT are stable over time or interconvert.
-
Flexibility and Interactions: How the molecule explores its local conformational space, which is critical for binding to a receptor or reacting with another molecule.
4.2 The Challenge: Force Field Parameterization
A significant hurdle for MD simulation of novel molecules is the availability of accurate force field parameters. Standard force fields like AMBER or CHARMM may not have parameters for the specific combination of a sulfinylimine attached to an oxetane.[18][19] The quality of the simulation is entirely dependent on the quality of these parameters.[20] Therefore, a custom parameterization is often necessary.
Caption: Workflow for parameterization and MD simulation.
4.3 Protocol: MD Simulation Setup and Execution
Objective: To simulate the conformational dynamics of the molecule in an aqueous environment.
Recommended Software:
-
AMBER, GROMACS, or CHARMM for the simulation.
-
AmberTools (specifically antechamber and parmchk) for parameterization.
Methodology:
-
Parameter Generation (if required):
-
Charge Derivation: Use the Restrained Electrostatic Potential (RESP) fitting procedure. This involves a DFT calculation (typically at the HF/6-31G* level for consistency with the AMBER force field philosophy) to derive atom-centered partial charges that accurately reproduce the quantum mechanical ESP.[21]
-
Bonded Parameters: Missing bond and angle parameters can be estimated from the Hessian matrix (force constants) of the DFT frequency calculation.
-
Dihedral Parameters: The most critical step is fitting the dihedral parameters for rotation around the S-N bond. This requires performing a relaxed potential energy surface scan at the DFT level and then fitting the MM dihedral energy term to this QM energy profile.
-
-
System Preparation:
-
Place the parameterized molecule into the center of a cubic or dodecahedron box of explicit water molecules (e.g., TIP3P model).
-
Add counter-ions if the molecule is charged (not applicable here).
-
-
Equilibration:
-
Perform an initial energy minimization of the system to remove bad contacts.
-
Gradually heat the system to the target temperature (e.g., 298 K) under constant volume (NVT ensemble).
-
Switch to a constant pressure (NPT ensemble) simulation to allow the box density to equilibrate. This two-stage equilibration is critical for achieving a stable starting point for the production run.
-
-
Production Simulation:
-
Run the simulation for a sufficient length of time (e.g., 100-500 ns) in the NPT ensemble to adequately sample the conformational space. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
RMSD: Calculate the Root Mean Square Deviation of the molecule's backbone atoms over time to assess overall structural stability.
-
Dihedral Analysis: Plot the key S-N dihedral angle over time to observe torsional dynamics and transitions between stable conformers.
-
Solvation Analysis: Calculate the radial distribution function (RDF) of water molecules around the sulfinyl and oxetane oxygens to quantify local solvation structure.
-
Conclusion and Future Directions
This guide has presented a hierarchical computational strategy for the in-depth analysis of this compound. By systematically progressing from efficient molecular mechanics searches to rigorous DFT calculations and finally to dynamic MD simulations, researchers can build a comprehensive, multi-scale understanding of this molecule.
The data generated from these models—including stable conformer geometries, electronic properties, and dynamic behavior—serve as a critical foundation for more advanced applications, such as:
-
Virtual Screening: Using the low-energy conformer as a 3D query in pharmacophore modeling or docking studies.
-
Reactivity Modeling: Employing the DFT-derived electronic data to model transition states for nucleophilic additions to the imine, providing insights into stereoselectivity.
-
Spectroscopic Prediction: Using the results of DFT frequency calculations to aid in the interpretation of experimental IR and Raman spectra.
By integrating these computational techniques, scientists can accelerate research and development, gaining predictive insights that complement and guide experimental work in the synthesis and application of this versatile chemical entity.
References
- 1. This compound | C7H13NO2S | CID 46839995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]
- 3. This compound 97% | CAS: 1158098-73-7 | AChemBlock [achemblock.com]
- 4. 2-Methyl-N-(3-oxetanylidene)-2-propanesulfinamide - Protheragen [protheragen.ai]
- 5. 1158098-73-7 | this compound, 96% [aspirasci.com]
- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 7. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CHARMM force field parameters for 2'-hydroxybiphenyl-2-sulfinate, 2-hydroxybiphenyl, and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
solubility and stability of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide in common solvents
An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal chiral building block in modern medicinal chemistry, enabling the asymmetric synthesis of complex amine-containing molecules. Its efficacy in synthesis is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this versatile intermediate. We delve into the underlying chemical principles, present detailed, field-tested protocols for characterization, and offer expert insights into the practical implications for process development and drug discovery. This document is intended for researchers, chemists, and drug development professionals who utilize sulfinyl imine chemistry and seek to optimize reaction conditions, purification, and storage of this key intermediate.
Introduction: The Role and Importance of this compound
The Ellman sulfinamide, 2-methylpropane-2-sulfinamide, serves as a powerful chiral auxiliary. Its condensation with ketones or aldehydes generates N-sulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines. The title compound, this compound, derived from the condensation with oxetan-3-one, is of particular interest. The embedded oxetane ring is a desirable motif in drug discovery, often improving physicochemical properties such as solubility and metabolic stability.
Understanding the solubility of this imine is critical for selecting appropriate reaction solvents, ensuring reaction homogeneity, and developing robust crystallization or purification procedures. Similarly, its stability profile dictates permissible reaction conditions (e.g., temperature, pH), storage requirements, and potential degradation pathways that could impact yield and purity. This guide provides the necessary protocols to empower researchers to generate this essential data.
Core Physicochemical Properties
Before embarking on experimental studies, a baseline understanding of the molecule's properties is beneficial.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂S | - |
| Molecular Weight | 189.27 g/mol | - |
| General Appearance | Typically an off-white to yellow solid or oil | General Knowledge |
| Key Functional Groups | N-Sulfinyl Imine, Oxetane, tert-Butyl | - |
The key to its behavior lies in the N-sulfinyl imine moiety. This functional group is susceptible to hydrolysis, particularly under acidic conditions, which represents the primary anticipated degradation pathway. The oxetane ring is generally stable under neutral and basic conditions but can be prone to ring-opening under strong acidic catalysis.
Protocol for Solubility Assessment
A tiered approach, starting with a rapid visual assessment followed by quantitative analysis, is recommended for efficiency. This protocol outlines a method to determine both kinetic and thermodynamic solubility.
Rationale and Experimental Design
We will assess solubility in a range of common laboratory solvents representing a spectrum of polarities.
-
Non-polar: Heptane, Toluene
-
Ethereal: Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)
-
Ester: Ethyl Acetate (EtOAc)
-
Chlorinated: Dichloromethane (DCM)
-
Polar Aprotic: Acetonitrile (MeCN)
-
Polar Protic: Methanol (MeOH), Isopropanol (IPA)
-
Aqueous: Water
The workflow first establishes an estimated solubility range via a kinetic test, followed by a more precise thermodynamic measurement using HPLC quantification.
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility assessment.
Step-by-Step Methodology
Materials:
-
This compound
-
Selected solvents (HPLC grade)
-
Analytical balance, vortex mixer, orbital shaker
-
Calibrated HPLC system with UV detector (e.g., 220 nm)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
Procedure:
-
Prepare a Standard Curve:
-
Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at 1 mg/mL.
-
Perform serial dilutions to create standards ranging from 1 µg/mL to 200 µg/mL.
-
Inject each standard into the HPLC system and integrate the peak area to construct a calibration curve.
-
-
Thermodynamic Solubility Measurement:
-
For each solvent, add an excess of the compound (e.g., ~20 mg) to a glass vial.
-
Add a fixed volume of the solvent (e.g., 1.0 mL).
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Equilibrate for 24 hours to ensure the system reaches a thermodynamic steady state.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.
-
Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration within the range of the standard curve.
-
Analyze the diluted sample by HPLC.
-
Calculate the concentration in the original supernatant using the standard curve and the dilution factor. This value is the thermodynamic solubility.
-
Anticipated Results and Data Presentation
The results should be compiled into a clear table for comparison.
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Classification |
| Heptane | 0.1 | < 1 | Insoluble |
| Toluene | 2.4 | 10-20 | Sparingly Soluble |
| DCM | 3.1 | > 100 | Freely Soluble |
| THF | 4.0 | > 100 | Freely Soluble |
| Ethyl Acetate | 4.4 | 50-100 | Soluble |
| Acetonitrile | 5.8 | 50-100 | Soluble |
| Methanol | 5.1 | 20-40 | Sparingly Soluble |
| Water | 10.2 | < 1 | Insoluble |
Note: Values are hypothetical and illustrative.
Protocol for Stability Assessment (Forced Degradation)
A forced degradation study is essential to identify potential degradation pathways and establish preliminary handling and storage conditions. The primary expected degradation route is the hydrolysis of the S=N-C bond.
Rationale and Stress Conditions
The compound will be subjected to a set of accelerated stress conditions as recommended by ICH guidelines for stability testing.
-
Acidic Hydrolysis: To test susceptibility to acid-catalyzed hydrolysis of the sulfinyl imine.
-
Basic Hydrolysis: To test stability in the presence of base.
-
Oxidative: To evaluate robustness towards common oxidizing agents.
-
Thermal: To assess stability at elevated temperatures.
-
Photolytic: To determine sensitivity to light.
A solution-state study in a broadly compatible solvent like acetonitrile is a practical starting point.
Experimental Workflow for Stability Study
Caption: Forced degradation experimental workflow.
Step-by-Step Methodology
Materials:
-
Stock solution of the compound (1 mg/mL in Acetonitrile).
-
0.1 M HCl, 0.1 M NaOH, 30% H₂O₂ solution.
-
HPLC system, preferably with a mass spectrometer (LC-MS) for degradant identification.
-
Thermostatic oven, photostability chamber.
Procedure:
-
Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stress agent (or solvent for the control/thermal/photo samples).
-
Acidic: 1 mL stock + 1 mL 0.2 M HCl in MeCN/H₂O (final 0.1 M HCl).
-
Basic: 1 mL stock + 1 mL 0.2 M NaOH in MeCN/H₂O (final 0.1 M NaOH).
-
Oxidative: 1 mL stock + 1 mL 6% H₂O₂ in water (final 3% H₂O₂).
-
Control/Thermal/Photo: 1 mL stock + 1 mL MeCN.
-
-
Incubation:
-
Store the acidic, basic, and oxidative samples at room temperature.
-
Place the "Thermal" sample in an oven at 60 °C.
-
Place the "Photolytic" sample in a photostability chamber.
-
Keep the "Control" sample at room temperature, protected from light.
-
-
Time-Point Analysis (T=0, 2, 8, 24 hours):
-
At each time point, withdraw an aliquot.
-
For the acidic sample, quench with an equivalent amount of base (e.g., 0.1 M NaOH).
-
For the basic sample, quench with an equivalent amount of acid (e.g., 0.1 M HCl).
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase.
-
-
Analysis:
-
Analyze all samples by HPLC or LC-MS.
-
Calculate the percentage of the parent compound remaining relative to the T=0 control.
-
Examine the chromatograms for new peaks (degradants). If using LC-MS, determine their mass-to-charge ratio to aid in structural elucidation. The expected primary degradant is oxetan-3-one (MW: 72.08) and 2-methylpropane-2-sulfinamide (MW: 121.21).
-
Anticipated Results and Data Presentation
| Condition | Time (h) | % Parent Remaining | Major Degradant Peaks (RT) | Observations |
| Control (RT, Dark) | 24 | > 99% | None | Stable |
| 0.1 M HCl (RT) | 8 | < 10% | RT = X.XX min, Y.YY min | Rapid degradation observed |
| 0.1 M NaOH (RT) | 24 | > 95% | Minor peaks | Generally stable |
| 3% H₂O₂ (RT) | 24 | > 90% | Minor peaks | Generally stable |
| Thermal (60 °C) | 24 | > 98% | None | Thermally stable |
| Photolytic (ICH) | 24 | > 99% | None | Photolytically stable |
Note: Values are hypothetical and illustrative. Significant degradation is expected under acidic conditions.
Expert Insights and Practical Recommendations
-
Handling and Storage: Based on the anticipated stability profile, this compound should be protected from acidic environments. Storage in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent atmospheric moisture from causing slow hydrolysis over time. It is generally expected to be thermally robust for typical reaction workups.
-
Reaction Optimization: The compound's high solubility in common ethereal and chlorinated solvents (THF, DCM) makes them excellent choices for reaction media. When performing reactions that generate acidic byproducts, the use of a non-nucleophilic base is advised to scavenge the acid and prevent decomposition of the starting imine. Protic solvents like methanol may be suitable for certain reactions but could lead to slow degradation if acidic catalysts are present.
-
Purification: Given its stability to base and general thermal stability, purification by silica gel chromatography using standard solvent systems like heptane/ethyl acetate is typically feasible. Care should be taken to use neutral, high-quality silica gel to avoid on-column decomposition.
Conclusion
While this compound is a powerful synthetic intermediate, its utility is maximized when its physical and chemical properties are well understood. The protocols and insights provided in this guide offer a robust framework for its characterization. The primary liability is its sensitivity to acid-catalyzed hydrolysis. By employing the outlined methods, researchers can confidently determine its solubility and stability profiles in their specific systems, enabling more efficient process development, robust reaction design, and reliable storage.
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of 3-Aminooxetanes via 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Abstract
Chiral amines are foundational components in a vast majority of pharmaceuticals and bioactive molecules.[1][2][3] The development of robust, predictable, and scalable methods for their asymmetric synthesis is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview and detailed protocols for the application of (R)- or (S)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide in the asymmetric synthesis of highly valuable chiral 3-aminooxetanes. This methodology leverages the power of the tert-butanesulfinamide chiral auxiliary, developed by Ellman, to achieve high diastereoselectivity in the addition of a wide range of nucleophiles.[4] We will explore the mechanistic underpinnings of this stereocontrol, provide step-by-step experimental procedures, and discuss the significance of the resulting products in drug discovery.
Introduction: The Power of Chiral Sulfinamides in Amine Synthesis
The overrepresentation of chiral amines in pharmaceuticals—estimated to be present in over 80% of all drugs and candidates—necessitates efficient synthetic strategies.[1] The tert-butanesulfinamide (tBS) reagent, often referred to as Ellman's auxiliary, has emerged as one of the most versatile and reliable tools for this purpose.[1][2][4] Its widespread adoption in both academic and industrial settings, with thousands of publications and patents citing its use, attests to its efficacy and reliability.[1][3]
The core strategy involves a three-step sequence:
-
Condensation: The chiral sulfinamide is condensed with a non-chiral aldehyde or ketone to form a chiral N-sulfinyl imine.[2][5]
-
Diastereoselective Nucleophilic Addition: A carbon-based nucleophile adds to the imine C=N bond. The chiral sulfinyl group acts as a powerful stereodirecting group, leading to the formation of one diastereomer in high excess.[4][6]
-
Auxiliary Cleavage: The sulfinyl group is easily removed under mild acidic conditions to unmask the chiral primary amine without racemization.[6][7]
This guide focuses on a specific and highly valuable N-sulfinyl imine: 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide , derived from oxetan-3-one. The oxetane motif is increasingly sought after in drug design as a metabolically stable polar fragment that can improve physicochemical properties such as solubility and metabolic stability.
Mechanistic Rationale: Achieving High Stereoselectivity
The remarkable diastereoselectivity of nucleophilic additions to N-tert-butanesulfinyl imines is the cornerstone of this methodology's success. The prevailing mechanistic model involves a highly organized, six-membered, chair-like transition state.[8][9]
Causality Behind Experimental Choices:
-
The Role of the Reagent: When using organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) compounds, the metal cation acts as a Lewis acid. It coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid chelated intermediate.[10][11]
-
Steric Direction: This chelation forces the molecule into a defined conformation. The bulky tert-butyl group on the sulfur atom effectively shields one face of the imine. Consequently, the nucleophile (R') is delivered from the less sterically hindered face, leading to a predictable stereochemical outcome.[9]
-
E/Z Isomerization: N-sulfinyl imines rapidly equilibrate between their E and Z isomers. The E isomer is generally preferred, and it is this isomer that participates in the highly stereoselective chelated transition state, ensuring a consistent and high-purity stereochemical result.[10][11]
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic insights on the stereoselective nucleophilic 1,2-addition to sulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Ascendant Auxiliary: 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide in Stereoselective Synthesis
Introduction: A Modern Tool for Asymmetric Amine Synthesis
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical and agrochemical research. Chiral amines are integral components of a vast array of bioactive molecules.[1] Among the methodologies developed for their asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable strategy. The tert-butanesulfinamide, pioneered by Ellman, has emerged as a preeminent chiral auxiliary due to its high stereodirecting ability, broad applicability, and the straightforward removal of the auxiliary group.[1][2] This application note delves into the specific utility of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide , an N-sulfinyl ketimine derived from tert-butanesulfinamide and the increasingly popular oxetan-3-one. This chiral building block serves as a gateway to the stereoselective synthesis of valuable 3-substituted 3-aminooxetanes, a structural motif of growing importance in medicinal chemistry.
The tert-butanesulfinyl group in this compound serves a multifaceted role. It activates the imine carbon for nucleophilic attack, provides a sterically defined environment to direct incoming nucleophiles to a specific face of the imine, and the resulting sulfinamide product is stable, preventing epimerization of the newly formed stereocenter. The subsequent acidic cleavage of the N-S bond to reveal the free amine is typically high-yielding and facile.
This guide will provide a comprehensive overview of the synthesis of this compound and its application in stereoselective carbon-carbon bond-forming reactions, with a focus on detailed, field-proven protocols.
Synthesis of the Chiral Auxiliary: A Protocol for this compound
The preparation of this compound is a direct condensation reaction between the commercially available (R)- or (S)-tert-butanesulfinamide and oxetan-3-one. The use of a mild Lewis acid catalyst and a dehydrating agent is crucial for driving the reaction to completion and achieving high yields.
Protocol 1: Synthesis of (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
This protocol is adapted from the general procedures for N-sulfinyl imine formation established by Ellman and coworkers.[2]
Materials:
-
(R)-tert-Butanesulfinamide
-
Oxetan-3-one
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-tert-butanesulfinamide (1.0 eq).
-
Dissolve the sulfinamide in anhydrous THF.
-
Add oxetan-3-one (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add titanium(IV) ethoxide (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Dilute the mixture with diethyl ether and stir vigorously for 30 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide as a stable oil or low-melting solid.
Expected Yield: 85-95%
Application in Stereoselective Reactions: Rhodium-Catalyzed Arylation
A significant application of this compound is in the stereoselective addition of organometallic reagents to the imine carbon. A particularly powerful and functional group tolerant method is the rhodium-catalyzed addition of arylboroxines, as demonstrated by Jung, Buesking, and Ellman.[1][2][3] This reaction provides access to chiral 3-aryl-3-aminooxetanes, which are valuable building blocks in drug discovery.
Caption: Rhodium-catalyzed addition of arylboroxines to this compound.
Protocol 2: Rhodium-Catalyzed Addition of Phenylboroxine to (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
This protocol is based on the work of Jung, Buesking, and Ellman.[1][2]
Materials:
-
(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
-
Phenylboroxine
-
Bis(1,5-cyclooctadiene)rhodium(I) chloride dimer ([Rh(coe)₂Cl]₂)
-
1,2-Bis(diphenylphosphino)benzene (dppbenz)
-
Triethylamine (Et₃N)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a glovebox, to a vial containing a magnetic stir bar, add [Rh(coe)₂Cl]₂ (0.025 eq) and dppbenz (0.055 eq).
-
Add anhydrous 1,4-dioxane to dissolve the catalyst precursors.
-
In a separate vial, dissolve (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (1.0 eq) and phenylboroxine (0.5 eq, which is equivalent to 1.5 eq of phenylboronic acid) in anhydrous 1,4-dioxane.
-
Add the substrate solution to the catalyst solution, followed by the addition of triethylamine (2.0 eq).
-
Seal the vial and heat the reaction mixture at 40 °C for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-sulfinyl-3-phenyl-3-aminooxetane.
Data Presentation: Scope of the Rhodium-Catalyzed Arylation
The following table summarizes the results obtained by Jung, Buesking, and Ellman for the rhodium-catalyzed addition of various arylboroxines to this compound.[1][2]
| Entry | Arylboroxine (Ar) | Product | Yield (%) |
| 1 | Phenyl | 2a | 95 |
| 2 | 4-Methoxyphenyl | 2b | 96 |
| 3 | 4-Fluorophenyl | 2c | 93 |
| 4 | 4-Chlorophenyl | 2d | 94 |
| 5 | 4-(Trifluoromethyl)phenyl | 2e | 91 |
| 6 | 3-Thienyl | 2f | 88 |
Yields are for the isolated product after chromatography.
Mechanism of Stereoselection
The high stereoselectivity observed in the addition of nucleophiles to N-tert-butanesulfinyl imines is attributed to a chelation-controlled transition state. For organometallic additions, a six-membered ring transition state is proposed where the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen. The bulky tert-butyl group on the sulfur atom effectively shields one face of the imine, directing the nucleophile to the opposite face.
References
- 1. Highly functional group compatible Rh-catalyzed addition of arylboroxines to activated N-tert-butanesulfinyl ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly functional group compatible Rh-catalyzed addition of arylboroxines to activated N-tert-butanesulfinyl ketimines. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Oxetane Moiety and Chiral Amines
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid scaffold to optimize ligand-receptor interactions.[1] Concurrently, chiral amines are ubiquitous structural components in over 80% of all drugs and drug candidates, where the specific stereochemistry is often crucial for therapeutic efficacy and safety.[2]
This guide focuses on the application of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide , a chiral sulfinyl imine derived from the condensation of oxetan-3-one and the renowned Ellman's auxiliary ((R)- or (S)-tert-butanesulfinamide).[3][4] This reagent is not a catalyst in the classical sense but serves as a powerful chiral intermediate that enables the highly diastereoselective synthesis of enantiopure 3-aminooxetanes. These products are valuable building blocks for the development of novel therapeutics.
The Underlying Principle: Asymmetric Induction via N-tert-Butanesulfinyl Imines
The synthetic strategy hinges on the well-established chemistry of tert-butanesulfinamide as a chiral ammonia equivalent.[2][3][4] The methodology involves a reliable three-step sequence:
-
Condensation: Formation of the N-sulfinyl imine, this compound, from enantiopure tert-butanesulfinamide and oxetan-3-one.
-
Diastereoselective Nucleophilic Addition: The chiral tert-butanesulfinyl group effectively shields one face of the C=N double bond. This steric hindrance directs the approach of a nucleophile to the opposite face, leading to the formation of one diastereomer in high excess. The sulfinyl group's ability to coordinate with the metal cation of the nucleophilic reagent further enhances the rigidity of the transition state, thereby increasing stereoselectivity.
-
Auxiliary Cleavage: The sulfinyl group is readily removed under mild acidic conditions to furnish the desired chiral primary amine without racemization.
This sequence allows for the predictable and controlled installation of a stereocenter at the C3 position of the oxetane ring, directly adjacent to the newly formed amino group.
Diagram of the General Synthetic Workflow
Caption: General workflow for the asymmetric synthesis of 3-aminooxetanes.
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
This protocol describes the condensation of (R)-tert-butanesulfinamide with oxetan-3-one. The choice of the (R)- or (S)-enantiomer of the sulfinamide will determine the absolute configuration of the final amine product.
Materials:
-
(R)-2-Methylpropane-2-sulfinamide ((R)-tert-butanesulfinamide)
-
Oxetan-3-one
-
Titanium (IV) ethoxide (Ti(OEt)₄) or Copper (II) sulfate (CuSO₄)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-tert-butanesulfinamide (1.0 eq).
-
Dissolve the sulfinamide in anhydrous DCM (or THF) to a concentration of approximately 0.5 M.
-
Add oxetan-3-one (1.2 eq) to the solution.
-
To this mixture, add the dehydrating agent.
-
Method A (Ti(OEt)₄): Add titanium (IV) ethoxide (2.0 eq) dropwise at room temperature.
-
Method B (CuSO₄): Add anhydrous copper (II) sulfate (2.0 eq) in one portion.
-
-
Stir the reaction mixture at room temperature (for Method A) or at reflux (for Method B) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the limiting reagent.
-
Upon completion, quench the reaction by adding an equal volume of brine with vigorous stirring for 10 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, this compound, is often used in the next step without further purification. If necessary, purification can be achieved by silica gel chromatography.
Protocol 2: Diastereoselective Addition of an Organometallic Reagent
This protocol provides a general procedure for the addition of a Grignard reagent to the N-sulfinyl imine, a common method for forming a new carbon-carbon bond.
Materials:
-
(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (from Protocol 1)
-
Organometallic reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude (R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (1.0 eq) in anhydrous THF (to ~0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the phenylmagnesium bromide solution (1.5 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 3-5 hours. Monitor the reaction by TLC.
-
Once the starting imine is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired N-sulfinyl aminooxetane as a single diastereomer or a mixture of diastereomers.
Protocol 3: Cleavage of the Sulfinyl Auxiliary
This final step removes the chiral auxiliary to reveal the primary amine product.
Materials:
-
N-Sulfinyl aminooxetane (from Protocol 2)
-
Hydrochloric acid (HCl) solution (e.g., 4 M in 1,4-dioxane or prepared by adding acetyl chloride to methanol)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the purified N-sulfinyl aminooxetane (1.0 eq) in methanol (to ~0.2 M).
-
Add the HCl solution (4.0 eq) and stir the mixture at room temperature for 1 hour.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to precipitate the amine hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the enantiomerically pure 3-aminooxetane hydrochloride salt.
Data Summary: Representative Applications
The following table summarizes expected outcomes for the diastereoselective addition of various nucleophiles to N-(oxetan-3-ylidene)sulfinamides, based on analogous reactions in the literature. High diastereoselectivities are generally observed.[4][5]
| Entry | Nucleophile (R-M) | Product (3-R-3-aminooxetane) | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |
| 1 | MeMgBr | 3-Methyl-3-aminooxetane | 85-95 | >95:5 |
| 2 | EtLi | 3-Ethyl-3-aminooxetane | 80-90 | >95:5 |
| 3 | PhMgBr | 3-Phenyl-3-aminooxetane | 88-98 | >98:2 |
| 4 | VinylMgBr | 3-Vinyl-3-aminooxetane | 75-85 | >90:10 |
Mechanism of Stereocontrol
The high level of stereocontrol is rationalized by a rigid, chair-like six-membered transition state involving the coordination of the organometallic reagent's metal cation (e.g., Mg²⁺) to both the nitrogen of the imine and the oxygen of the sulfinyl group. The bulky tert-butyl group on the sulfur atom preferentially occupies a pseudo-equatorial position to minimize steric strain, which in turn directs the nucleophilic 'R' group to attack the imine carbon from the less hindered face.
Caption: Model for diastereoselective nucleophilic addition.
Conclusion
This compound stands as a pivotal intermediate for the asymmetric synthesis of chiral 3-aminooxetanes. The protocols detailed herein, grounded in the robust and predictable chemistry of Ellman's auxiliary, provide a reliable pathway to these high-value building blocks. This methodology empowers chemists in pharmaceutical and agrochemical research to access novel chemical matter with precise stereochemical control, facilitating the exploration of new and improved bioactive compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 4. Ellman's Sulfinamides [sigmaaldrich.com]
- 5. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide: A Versatile Chiral Building Block
Introduction: The Strategic Value of N-tert-Butanesulfinyl Imines in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the pursuit of enantiomerically pure amines is a cornerstone of drug discovery and development, given their prevalence in biologically active molecules.[1] Among the most robust and reliable methods for achieving this is the use of chiral N-tert-butanesulfinyl imines, a field pioneered and extensively developed by Ellman and coworkers.[2][3] These compounds serve as powerful intermediates, leveraging the tert-butanesulfinyl group as a highly effective chiral auxiliary. This group activates the imine for nucleophilic attack, exerts strong stereocontrol over the formation of new stereocenters, and is readily cleaved under mild acidic conditions to furnish the desired chiral amine.[2][4][5]
This document provides a detailed experimental guide to the synthesis and application of a specific, yet highly versatile, member of this class: 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide . The incorporation of the oxetane ring, a motif of increasing importance in medicinal chemistry for its ability to improve physicochemical properties, makes this building block particularly valuable for the synthesis of novel amine-containing compounds with potential therapeutic applications.
We will first detail a robust protocol for the synthesis of this key intermediate from commercially available precursors. Subsequently, we will provide a step-by-step procedure for a representative application: the diastereoselective addition of a Grignard reagent to generate a chiral, substituted 3-amino-oxetan-3-yl scaffold. Finally, the protocol for the facile removal of the chiral auxiliary will be described.
Part 1: Synthesis of this compound
The synthesis of N-tert-butanesulfinyl imines from ketones is most reliably achieved through condensation with an enantiopure tert-butanesulfinamide, mediated by a Lewis acidic dehydrating agent. For ketones, particularly those that are not sterically hindered, titanium(IV) ethoxide (Ti(OEt)₄) is a highly effective reagent for promoting this transformation.[5][6][7] The reaction proceeds by coordination of the titanium to both the ketone and the sulfinamide, facilitating the condensation and removal of ethanol to drive the reaction to completion.
Reaction Scheme:
References
- 1. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
considerations for scale-up synthesis using 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Application Note & Protocol
Topic: Considerations for the Scale-Up Synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a pivotal building block in modern medicinal chemistry, serving as a precursor to a wide array of stereochemically rich 3-substituted amino-oxetanes. The oxetane motif is increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to the strategic considerations and practical protocols required for the safe and efficient scale-up of this valuable N-sulfinyl imine intermediate. We will deconstruct the synthesis from its constituent starting materials, analyze the critical parameters of the core condensation reaction, and detail robust work-up and purification strategies suitable for multi-kilogram production.
Introduction: The Strategic Importance of the Target Imine
The target molecule, this compound, is formed by the condensation of two commercially significant reagents: (R)- or (S)-2-methylpropane-2-sulfinamide (commonly known as tert-butanesulfinamide or Ellman's auxiliary) and oxetan-3-one. The resulting N-sulfinyl imine is a powerful intermediate for several reasons[1][2][3]:
-
Chiral Auxiliary: The enantiopure tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the diastereoselective addition of a wide range of nucleophiles to the imine carbon[1][2][4].
-
Amine Protection: Post-addition, the sulfinyl group serves as a stable protecting group for the newly formed amine, which can be readily cleaved under mild acidic conditions[3].
-
Access to Novel Chemical Space: This methodology provides a reliable route to chiral amines, a class of compounds prevalent in numerous pharmaceutical agents[5][6]. The incorporation of the oxetane ring, in particular, is a modern strategy to escape "flatland" in drug design.
Transitioning from bench-scale synthesis to pilot plant or manufacturing scale, however, introduces significant challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. This guide provides the technical insights necessary to navigate this transition successfully.
Retrosynthetic Pathway and Core Transformation
The synthesis is a direct condensation reaction. The primary challenge is the efficient removal of water to drive the reaction equilibrium towards the product.
Part I: Critical Assessment of Starting Materials for Scale-Up
(R)- or (S)-tert-Butanesulfinamide (Ellman's Auxiliary)
This chiral auxiliary is the cornerstone of the asymmetric synthesis[4]. While commercially available, its synthesis is a critical cost and process consideration for large-scale campaigns.
-
Traditional Synthesis Challenges: The original syntheses, while effective, often rely on reagents and conditions ill-suited for large-scale production, such as cryogenic temperatures and hazardous lithium amides[1][7].
-
Scalable & Greener Alternatives: Significant process development has yielded safer and more scalable methods. For instance, processes have been developed that avoid harsh conditions by using novel chiral sulfinyl transfer agents, enabling synthesis at milder temperatures like -10 to -15 °C and simplifying work-up procedures[7][8]. One such kilogram-scale process reports an overall yield of around 40% with 99% enantiomeric excess (ee)[7].
-
Quality Control: For scale-up, it is imperative to source or synthesize tert-butanesulfinamide with high enantiopurity (typically >98% ee). The melting point for the pure enantiomer is 103-107 °C[9]. Any racemic impurity will lead to a diastereomeric mixture of the final N-sulfinyl imine, complicating purification and downstream stereocontrol.
Oxetan-3-one
Oxetan-3-one is a strained, four-membered cyclic ketone. Its reactivity is high, but so are the challenges associated with its stability.
-
Stability: Oxetan-3-one is prone to polymerization, especially in the presence of acid or base catalysts or upon prolonged storage. For scale-up, it is crucial to source freshly prepared material and store it under recommended conditions (refrigerated, under an inert atmosphere)[10].
-
Purity: The primary impurity is often the corresponding hydrate or oligomeric species. The presence of water or other nucleophilic impurities can inhibit the condensation reaction or lead to unwanted side products. A Karl Fischer titration to confirm low water content (<0.1%) is a recommended in-process control before commencing the reaction.
Part II: The Condensation Reaction - A Deep Dive into Scale-Up Parameters
The formation of N-tert-butanesulfinyl ketimines is notoriously more challenging than the corresponding aldimines. The reduced electrophilicity of the ketone requires more forcing conditions or more potent Lewis acid catalysts[2].
The Choice of Dehydrating Agent / Lewis Acid
The selection of the dehydrating agent is the most critical decision for a successful and scalable process. Its role is twofold: to sequester the water byproduct and, in many cases, to act as a Lewis acid to activate the ketone carbonyl.
| Dehydrating Agent | Typical Conditions | Scale-Up Advantages | Scale-Up Challenges & Mitigation |
| Titanium(IV) Ethoxide (Ti(OEt)₄) | 2 equiv., THF, 60-70°C | Highly effective for hindered or unreactive ketones[2][11]. Homogeneous reaction. | Forms gelatinous titanium dioxide upon aqueous work-up, which is difficult to filter. Mitigation: Use of filter aids (e.g., Celite®), controlled quenching at low temperatures, or alternative work-up involving tartaric acid or Rochelle's salt to chelate titanium species. |
| Copper(II) Sulfate (CuSO₄) | Anhydrous, 2-3 equiv., CH₂Cl₂ or THF, RT to 40°C | Relatively inexpensive and effective for many aldehydes[2][12]. Easy solid-liquid separation. | Less effective for ketones compared to Ti(OEt)₄. Requires large excess. Heterogeneous nature can lead to reproducibility issues at scale without efficient agitation. |
| Magnesium Sulfate (MgSO₄) | Anhydrous, large excess, CH₂Cl₂ or THF, RT to reflux | Very inexpensive and benign. Easy to handle. | Low efficiency for ketimine formation; often requires a co-catalyst like pyridinium p-toluenesulfonate (PPTS)[2]. Requires a significant excess, leading to poor atom economy and large waste streams. |
For the synthesis of this compound, Titanium(IV) Ethoxide is the reagent of choice due to the low reactivity of oxetan-3-one. Its superior Lewis acidity activates the carbonyl, and it efficiently scavenges water[11].
Solvent Selection and Reaction Concentration
-
Solvent: Tetrahydrofuran (THF) is the most commonly reported and effective solvent[2]. It offers good solubility for the reactants and the titanium complexes formed in situ. On scale, consider the safety implications of its low flash point and potential for peroxide formation. 2-Methyl-THF can be a safer, "greener" alternative.
-
Concentration: Typical lab-scale concentrations are around 0.5-1.0 M. For scale-up, higher concentrations are desirable to improve reactor throughput. However, this must be balanced against potential viscosity increases and the ability of the reactor's cooling system to manage the heat of reaction. A concentration of 1.0-1.5 M is a reasonable target for initial scale-up trials.
Temperature and Reaction Monitoring
-
Temperature Control: The reaction is typically heated to 60-70 °C to proceed at a reasonable rate[2]. A jacketed reactor with precise temperature control is mandatory. A controlled heating ramp should be employed, and any potential exotherms must be characterized via reaction calorimetry (RC1) studies during process development.
-
In-Process Controls (IPCs): Reaction completion should be monitored by a suitable analytical technique, such as HPLC or UPLC, by taking quenched aliquots from the reaction mixture. Monitoring the disappearance of oxetan-3-one is typically the most reliable method.
Part III: Scale-Up Protocol: A Practical Guide
This protocol describes the synthesis on a 10 mol scale, yielding approximately 1.75 kg of the target product.
Equipment and Reagents
-
Equipment: 50 L jacketed glass-lined reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe. 20 L addition funnel. 100 L work-up vessel. Nutsche filter or centrifuge for solid filtration.
-
Reagents:
-
(R)-tert-Butanesulfinamide (1.21 kg, 10.0 mol, 1.0 equiv)
-
Oxetan-3-one (0.79 kg, 11.0 mol, 1.1 equiv)
-
Titanium(IV) Ethoxide (4.56 kg, 20.0 mol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF, 25 L)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (20 L)
-
Brine (Saturated NaCl solution, 10 L)
-
Ethyl Acetate (EtOAc, 30 L)
-
Anhydrous Sodium Sulfate (Na₂SO₄, 2 kg)
-
Celite® (1 kg)
-
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with a positive pressure of nitrogen.
-
Charging Reactants: Charge (R)-tert-butanesulfinamide (1.21 kg) and anhydrous THF (15 L) to the reactor. Stir until all solids are dissolved.
-
Add oxetan-3-one (0.79 kg) to the reactor solution.
-
Reagent Addition: Slowly add Titanium(IV) Ethoxide (4.56 kg) via the addition funnel over 30-45 minutes. An initial exotherm may be observed; maintain the internal temperature below 30°C using jacket cooling.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 65°C. Maintain this temperature and monitor the reaction progress every 2 hours by HPLC. The reaction is typically complete within 8-12 hours.
-
Cooling and Quenching: Once the reaction is complete (IPC: <2% remaining oxetan-3-one), cool the reactor to 0-5°C. CAUTION: The quench is exothermic.
-
Prepare a slurry of Celite® (1 kg) in Ethyl Acetate (10 L). Add this to the cooled reaction mixture. This step is critical to pre-coat the titanium dioxide particles and improve filterability.
-
Slowly add saturated aqueous NaHCO₃ solution (20 L) over 1-2 hours, ensuring the internal temperature does not exceed 20°C. Vigorous stirring is essential during this step to break up the precipitated solids.
-
Filtration: Filter the entire mixture through a Nutsche filter. Wash the reactor and the filter cake with Ethyl Acetate (2 x 10 L).
-
Work-up: Transfer the combined filtrate to the 100 L work-up vessel. Separate the organic layer.
-
Extract the aqueous layer with Ethyl Acetate (10 L).
-
Combine all organic layers and wash with brine (10 L).
-
Drying and Isolation: Dry the combined organic layer over anhydrous Na₂SO₄ (2 kg), stir for 1 hour, and filter.
-
Concentrate the filtrate under reduced pressure (rotary evaporator for this scale) to yield the product as a low-melting solid or viscous oil[13]. Expected yield: 1.5 - 1.65 kg (85-95%).
Safety and Environmental Health (EHS) Considerations
-
Titanium(IV) Ethoxide: Reacts with moisture in the air. Handle under an inert atmosphere. The hydrolysis byproducts can be irritants.
-
THF: Highly flammable. Use in a well-ventilated area away from ignition sources. Ground all equipment.
-
Exotherms: Both the addition of Ti(OEt)₄ and the aqueous quench are exothermic. Strict temperature control is non-negotiable.
-
Waste Disposal: The titanium dioxide/Celite® filter cake must be disposed of as solid chemical waste. Solvent waste should be collected for proper disposal or recycling.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. (R)-(+)-2-Methyl-2-propanesulfinamide 98 196929-78-9 [sigmaaldrich.com]
- 10. This compound | 1158098-73-7 [sigmaaldrich.com]
- 11. lib.ysu.am [lib.ysu.am]
- 12. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 13. H57776.ME [thermofisher.com]
Application Notes & Protocols: The Role of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide in Medicinal Chemistry and Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a specialized chiral auxiliary, in the asymmetric synthesis of medicinally relevant chiral amines bearing the oxetane motif.
Introduction: A Convergence of Enabling Technologies
The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Two key areas of innovation have emerged as particularly impactful: the development of robust methods for asymmetric amine synthesis and the incorporation of unique bioisosteric replacements for common functional groups. This compound sits at the intersection of these two powerful strategies.
This reagent is a member of the N-sulfinyl imine class of chiral auxiliaries, pioneered and extensively developed by Ellman and coworkers.[1][2] The parent compound, tert-butanesulfinamide, is widely recognized as a "gold standard" for the asymmetric synthesis of chiral amines due to its high stereoselectivity, broad substrate scope, and the ease with which the auxiliary can be removed under mild conditions.[1][2][3] The use of N-sulfinyl imines provides a general and reliable solution for the stereoselective addition of organometallic reagents to the C=N bond.[4]
Concurrently, the oxetane ring has gained significant traction in medicinal chemistry as a valuable structural motif.[5] Its incorporation into drug candidates can lead to improvements in key ADME (absorption, distribution, metabolism, and excretion) properties, such as aqueous solubility, metabolic stability, and lipophilicity.[5] The strained four-membered ring can also act as a rigid scaffold to orient substituents in a defined three-dimensional space, potentially enhancing binding affinity to biological targets.
This compound, by combining the proven stereodirecting ability of the tert-butanesulfinyl group with the desirable physicochemical properties of the oxetane ring, serves as a powerful gateway to novel chiral 3-aminooxetanes. These structures are of high interest as building blocks for the synthesis of new bioactive molecules.
Mechanism of Stereochemical Induction
The high degree of stereoselectivity observed in the reactions of N-sulfinyl imines is attributed to a chelated, chair-like six-membered transition state.[6] When an organometallic reagent (e.g., a Grignard reagent) is used, the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen. This rigidifies the transition state and forces the nucleophile to attack from one specific face of the imine to minimize steric hindrance with the bulky tert-butyl group of the sulfinyl auxiliary.[6]
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
This protocol describes the condensation of oxetan-3-one with (R)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. The choice of dehydrating agent is crucial for achieving high yields. Titanium(IV) ethoxide is a commonly employed and effective reagent for this transformation.[7]
Materials:
-
(R)-tert-butanesulfinamide (1.0 eq)
-
Oxetan-3-one (1.1 eq)
-
Titanium(IV) ethoxide (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-tert-butanesulfinamide and anhydrous THF.
-
Add oxetan-3-one to the solution.
-
Add titanium(IV) ethoxide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution.
-
Dilute the mixture with DCM and stir vigorously for 30 minutes.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide.
Expected Outcome: Based on analogous reactions with other ketones, yields are expected to be in the range of 80-95%.[7] The product is a stable compound that can be stored under an inert atmosphere in a refrigerator.
Protocol 2: Asymmetric Nucleophilic Addition to (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
This protocol outlines the general procedure for the diastereoselective addition of a Grignard reagent to the N-sulfinyl imine. The use of non-coordinating solvents like DCM is often optimal for achieving high diastereoselectivity.[6]
Materials:
-
(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (1.0 eq)
-
Organometallic reagent (e.g., Phenylmagnesium bromide, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide in anhydrous DCM.
-
Cool the solution to -48 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -40 °C.
-
Stir the reaction at -48 °C for 3-6 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -48 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfinamide adduct.
Expected Outcome: The addition is expected to proceed with high diastereoselectivity, typically >90:10 dr, and in good to excellent yields (70-95%), based on similar reactions with other N-sulfinyl ketimines.[6]
Protocol 3: Cleavage of the Sulfinyl Auxiliary
This protocol describes the removal of the tert-butanesulfinyl group to yield the free chiral amine hydrochloride salt. This is typically achieved under mild acidic conditions.[8]
Materials:
-
N-sulfinyl-3-aminooxetane adduct (from Protocol 2)
-
4 M HCl in 1,4-dioxane or methanolic HCl
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the purified sulfinamide adduct in a minimal amount of methanol.
-
Add the solution of HCl in dioxane or methanol (typically 3-4 equivalents) at room temperature.
-
Stir the mixture for 1-2 hours. The formation of a precipitate (the amine hydrochloride salt) may be observed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure chiral 3-aminooxetane hydrochloride.
Expected Outcome: The cleavage of the auxiliary is generally a high-yielding process, often quantitative.[8] The resulting chiral amine can be used in subsequent synthetic steps.
Data Presentation
The following table summarizes representative data for the asymmetric addition of Grignard reagents to N-tert-butanesulfinyl ketimines, which serves as a reasonable proxy for the expected outcomes with this compound.
| Entry | Ketimine Substrate | Grignard Reagent | Solvent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | N-(1-phenylethylidene) | MeMgBr | THF | 98:2 | 91 | [6] |
| 2 | N-(1-phenylethylidene) | EtMgBr | THF | 98:2 | 89 | [6] |
| 3 | N-(cyclohexylidene) | PhMgBr | Toluene | >99:1 | 95 | [6] |
| 4 | N-(cyclohexylidene) | MeMgBr | Toluene | 98:2 | 92 | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of chiral 3-aminooxetanes.
Stereochemical Model
Caption: Stereochemical model for nucleophilic addition.
References
- 1. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 8. sioc.cas.cn [sioc.cas.cn]
Application Notes and Protocols for High Diastereoselectivity with 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Introduction: The Power of the N-tert-Butanesulfinyl Group in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the quest for stereochemical control is paramount, particularly in the synthesis of chiral amines which are ubiquitous in pharmaceuticals and biologically active compounds.[1] Among the arsenal of chiral auxiliaries, 2-methyl-2-propanesulfinamide, commonly known as Ellman's auxiliary, has emerged as a robust and versatile tool for the asymmetric synthesis of amines.[2][3] Its condensation with aldehydes and ketones provides N-tert-butanesulfinyl imines, which are highly effective electrophiles for the stereoselective addition of a wide array of nucleophiles.[4]
The N-tert-butanesulfinyl group serves a multifaceted role: it activates the imine for nucleophilic attack, provides a powerful stereodirecting element, and can be readily cleaved under mild acidic conditions to furnish the desired chiral amine.[5][6] This methodology has been successfully applied to the synthesis of numerous complex molecules, including natural products and drug candidates.[7][8]
This guide focuses on a specific, yet increasingly important, N-sulfinyl imine: 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide . The incorporation of the oxetane motif is of significant interest in medicinal chemistry, as it can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[9] This document will provide a detailed overview of the principles governing diastereoselectivity in reactions involving this reagent and present a representative protocol for its application.
Core Principles of Diastereoselective Nucleophilic Addition
The high degree of stereocontrol exerted by the N-tert-butanesulfinyl group is generally attributed to a rigid, chelated transition state, particularly when employing organometallic reagents in non-coordinating solvents.[7][10][11]
The Zimmerman-Traxler Model and Stereochemical Rationale
For nucleophilic additions, such as those involving Grignard reagents, a six-membered, chair-like transition state is often invoked to explain the observed diastereoselectivity.[10][11] In this model, the metal cation (e.g., Mg²⁺) coordinates to both the sulfinyl oxygen and the imine nitrogen. This chelation locks the conformation of the N-sulfinyl imine.
To minimize steric interactions, the bulky tert-butyl group of the sulfinyl auxiliary preferentially occupies a pseudo-equatorial position.[10] This arrangement presents two diastereotopic faces of the imine to the incoming nucleophile. The nucleophile will preferentially attack from the less sterically hindered face, which is typically opposite to the bulky tert-butyl group.
For (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, this model predicts the formation of the (R,R) or (R,S) diastereomer depending on the nature of the nucleophile and the precise transition state geometry.
Diagram of the Proposed Chelated Transition State
Caption: A simplified representation of the chelated transition state leading to high diastereoselectivity.
Factors Influencing Diastereoselectivity
Several factors can significantly impact the diastereomeric ratio (d.r.) of the product:
-
Solvent: Non-coordinating solvents such as toluene, dichloromethane (DCM), and diethyl ether generally promote the formation of the chelated transition state, leading to high diastereoselectivity.[7][10] In contrast, coordinating solvents like tetrahydrofuran (THF) can compete for coordination to the metal cation, disrupting the chelated structure and resulting in lower stereocontrol.[7][10]
-
Metal Cation: The nature of the metal cation in the organometallic reagent is crucial. Grignard reagents (RMgX) are particularly effective in promoting chelation and affording high diastereoselectivity.[12] Organolithium (RLi) and organocerium (RCeCl₂) reagents may exhibit different selectivities.[10][12]
-
Temperature: Reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity by minimizing competing, higher-energy transition states.
-
Steric Bulk: The steric hindrance of both the nucleophile and the substituents on the imine can influence the facial bias of the nucleophilic attack.
Application Protocol: Diastereoselective Addition of a Grignard Reagent
This protocol provides a representative procedure for the diastereoselective addition of a Grignard reagent to (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. This procedure is based on well-established methods for analogous N-tert-butanesulfinyl ketimines.[11]
Materials and Reagents
-
(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
-
Anhydrous Toluene
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (1.0 equiv).
-
Solvent Addition: Dissolve the sulfinyl imine in anhydrous toluene (approximately 0.1 M concentration).
-
Cooling: Cool the solution to the desired temperature, typically -48 °C (acetonitrile/dry ice bath) or -78 °C (acetone/dry ice bath).
-
Nucleophile Addition: Slowly add the Grignard reagent (1.2-1.5 equiv) dropwise to the cooled solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for the recommended time (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral 3-substituted-3-aminooxetane derivative.
-
Characterization: The diastereomeric ratio of the purified product can be determined by techniques such as ¹H NMR spectroscopy or chiral HPLC analysis.
Workflow for Diastereoselective Addition
Caption: A step-by-step workflow for the diastereoselective addition of a Grignard reagent.
Expected Outcome and Data Interpretation
The addition of a nucleophile to the prochiral center of this compound generates a new stereocenter. The diastereoselectivity of this process is a critical measure of the reaction's success.
| Nucleophile (R-MgBr) | Solvent | Temperature (°C) | Expected Major Diastereomer | Typical d.r. |
| Phenyl | Toluene | -48 | (R,R) or (R,S) | >95:5 |
| Methyl | Toluene | -78 | (R,R) or (R,S) | >90:10 |
| Vinyl | Toluene | -78 | (R,R) or (R,S) | >95:5 |
| Phenyl | THF | -48 | (R,R) or (R,S) | ~70:30 |
Note: The absolute configuration of the newly formed stereocenter needs to be determined experimentally, for instance, by X-ray crystallography or by correlation to a known compound. The expected d.r. values are based on literature precedents for similar N-sulfinyl ketimines.[7][11]
Cleavage of the Chiral Auxiliary
A key advantage of the Ellman auxiliary is its facile removal under mild acidic conditions to unmask the primary amine.
Protocol for N-Sulfinyl Group Deprotection
-
Dissolve the purified N-sulfinyl-3-aminooxetane derivative in a suitable solvent, such as methanol or diethyl ether.
-
Add a solution of HCl in a compatible solvent (e.g., 4 M HCl in 1,4-dioxane or HCl gas dissolved in diethyl ether) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
The amine hydrochloride salt often precipitates from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt, which can be further purified by recrystallization.
Conclusion and Future Outlook
This compound stands as a valuable building block for the asymmetric synthesis of chiral 3-aminooxetanes. The robust and predictable stereodirecting nature of the N-tert-butanesulfinyl group allows for the synthesis of these important motifs with high diastereoselectivity. The protocols outlined in this guide, grounded in the well-established principles of N-sulfinyl imine chemistry, provide a solid foundation for researchers and drug development professionals to explore the utility of this reagent in their synthetic endeavors. The continued development of novel applications for such reagents will undoubtedly contribute to the advancement of asymmetric synthesis and medicinal chemistry.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
Application Notes & Protocols: Safe Handling, Storage, and Disposal of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (CAS No. 1158098-73-7). This document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and maintain the integrity of this critical reagent. The protocols outlined herein are designed to be self-validating by explaining the chemical principles that underpin each recommendation.
Introduction to this compound
This compound is a chiral sulfinamide derivative that serves as a valuable intermediate in modern organic and medicinal chemistry.[1][2] Its unique structure, incorporating both a chiral tert-butanesulfinyl group and a strained oxetane ring, makes it a key building block in the asymmetric synthesis of complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals.[1][3] The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of reactions, while the oxetane moiety can impart desirable physicochemical properties such as improved solubility and metabolic stability in drug candidates.[1][4][5]
However, the very features that make this compound synthetically useful—the reactive N-sulfinyl imine functionality and the strained oxetane ring—also necessitate careful handling and storage to prevent degradation and ensure laboratory safety.
Hazard Identification and Safety Profile
Understanding the hazard profile is the foundation of safe laboratory practice. This compound is classified with the following hazards.[4]
| Hazard Statement | GHS Code | Signal Word | Pictogram |
| Causes skin irritation | H315 | Warning | Exclamation Mark |
| Causes serious eye irritation | H319 | Warning | Exclamation Mark |
| May cause respiratory irritation | H335 | Warning | Exclamation Mark |
| Harmful if swallowed | H302 | Warning | Exclamation Mark |
| Harmful if inhaled | H332 | Warning | Exclamation Mark |
Precautionary Statements (Selected): P261, P280, P302+P352, P305+P351+P338, P403+P233, P405, P501.[4]
Core Principles of Handling and Storage: A Mechanistic Perspective
The stability of this compound is primarily threatened by hydrolysis and acid-catalyzed degradation. The following protocols are designed to mitigate these risks.
The Critical Role of a Dry, Inert Atmosphere
Causality: The N-sulfinyl imine functional group is susceptible to hydrolysis, which cleaves the tert-butanesulfinyl auxiliary from the imine, yielding tert-butanesulfinamide and oxetan-3-one.[4][6] This reaction is accelerated by the presence of acid. Furthermore, the compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][7] This absorbed water can then act as a reagent for degradation.
Protocol Justification:
-
Inert Atmosphere: Storing the compound under an inert gas like argon or nitrogen displaces atmospheric moisture, directly preventing hydrolysis.[3][8]
-
Dry Environment: A desiccator or dry box provides a secondary barrier against moisture ingress, crucial for maintaining long-term stability.[7]
-
Tightly Sealed Containers: Prevents the exchange of the container's headspace with the ambient, humid atmosphere.[4]
Temperature Control and Incompatibility
Causality: While the oxetane ring is more stable than a corresponding epoxide, it is a strained four-membered ring that can undergo ring-opening, particularly under harsh conditions such as strong acids or high temperatures.[5][9] Additionally, as with many complex organic molecules, elevated temperatures can accelerate decomposition pathways. The material should also be kept away from strong oxidizing agents.[1]
Protocol Justification:
-
Refrigerated Storage (2-8 °C): Storing at reduced temperatures slows the rate of any potential degradation reactions, preserving the compound's purity over time.[3][8]
-
Avoidance of Strong Acids and Oxidizers: Prevents catastrophic degradation. The N-sulfinyl group can be oxidized, and both the imine and oxetane are susceptible to acid-catalyzed decomposition.[1][5]
Detailed Laboratory Protocols
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is mandatory when handling this compound. The rationale is to prevent skin, eye, and respiratory exposure.
-
Eye Protection: Wear safety glasses with side shields or goggles.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[4][9]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If working with the solid outside of a fume hood or glove box where dust may be generated, a NIOSH-approved N95 respirator is recommended.[10]
Protocol for Handling and Weighing
This workflow is designed to minimize exposure to the compound and to atmospheric moisture.
Caption: Workflow for safe handling and weighing.
Key Experimental Choices Explained:
-
Equilibration to Room Temperature: Bringing the sealed container to room temperature before opening is a critical, often overlooked step. Opening a cold container will cause moisture from the ambient air to condense on the cold solid, compromising its integrity.
-
Use of Fume Hood/Glove Box: This engineering control minimizes the risk of inhaling airborne particulates and provides a contained environment.[4]
Protocol for Storage
| Condition | Requirement | Rationale |
| Temperature | 2–8 °C | Slows kinetic degradation pathways.[3] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Excludes atmospheric moisture to prevent hydrolysis of the N-sulfinyl imine.[3][8] |
| Container | Original, tightly sealed manufacturer's container. | Ensures container compatibility and minimizes moisture/air ingress.[4] |
| Location | Cool, dry, well-ventilated, locked area. | Complies with safety regulations and protects from environmental extremes.[4] |
| Incompatibilities | Store away from strong oxidizing materials and acids. | Prevents potential violent reactions and chemical degradation.[1] |
Protocol for Spill Management
Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Assess: Determine the extent of the spill. For large spills, evacuate and call emergency services.
-
Contain (for small spills):
-
Wear appropriate PPE (including respiratory protection).
-
Use dry cleanup procedures. DO NOT add water.[4]
-
Gently sweep or vacuum (using explosion-proof equipment) the solid material. Avoid generating dust.[4]
-
Place the spilled material into a clean, dry, sealable, and properly labeled container for hazardous waste disposal.[4]
-
-
Decontaminate: Wipe the spill area with a damp cloth (water is acceptable for final cleanup of the surface, but not for the bulk material). Launder any contaminated clothing before reuse.
-
Report: Report the incident according to your institution's policies.
Protocol for Disposal
Disposal must be treated with the same rigor as handling, adhering strictly to institutional and local regulations.
Caption: Workflow for compliant waste disposal.
Self-Validating System for Disposal:
-
Segregation: Never mix this compound's waste with incompatible materials, especially aqueous acidic waste, which could cause rapid decomposition.
-
Labeling: All waste containers must be clearly labeled with their contents to prevent accidental mixing and to ensure proper final disposal by waste management professionals.[11]
-
Authorized Disposal: The final step must always be disposal through an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[4][5] Burning organosulfur compounds in the open air is generally forbidden and requires a special incinerator.[2]
Conclusion
This compound is a powerful synthetic tool. Its safe and effective use is contingent upon a thorough understanding of its chemical reactivity. By adhering to these protocols—grounded in the principles of preventing hydrolysis and acid-catalyzed degradation—researchers can ensure both the integrity of their experiments and a safe laboratory environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 7. pharmainfo.in [pharmainfo.in]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Advanced Purification Strategies for 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced chiral building blocks.
Introduction: The Critical Role of Purity for a Versatile Building Block
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a derivative of Ellman's sulfinamide, is a valuable chiral building block in modern medicinal chemistry.[1] The presence of the strained oxetane ring introduces unique physicochemical properties, such as increased polarity and metabolic stability, making it an attractive moiety in drug design.[2][3] The N-sulfinyl imine functionality provides a powerful tool for the asymmetric synthesis of chiral amines, which are prevalent in a vast number of pharmaceuticals.[1][4][5][6]
The efficacy and reproducibility of downstream synthetic transformations employing this reagent are critically dependent on its purity. Impurities, such as unreacted starting materials (oxetan-3-one and 2-methylpropane-2-sulfinamide), hydrolysis products, or side-reaction products can lead to reduced yields, poor diastereoselectivity, and the formation of complex product mixtures that are challenging to purify. This guide provides a detailed examination of advanced purification techniques tailored to the specific chemical nature of this compound, with a focus on preserving the integrity of the sensitive oxetane ring.
Understanding the Molecule: Key Physicochemical Properties and Stability Considerations
Before delving into purification protocols, it is essential to understand the inherent properties of the target molecule that dictate the appropriate handling and purification strategies.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C7H13NO2S | --- |
| Molecular Weight | 175.25 g/mol | --- |
| Appearance | Yellow, low melting point solid or liquid | [7][8] May require careful handling to prevent melting during workup and purification. |
| Solubility | Soluble in many common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Reported to be soluble in water.[9] | Provides flexibility in choosing chromatographic mobile phases and extraction solvents. Water solubility suggests that aqueous workups should be performed efficiently to minimize product loss. |
| Stability | The oxetane ring is susceptible to ring-opening under strongly acidic conditions.[10][11] The N-sulfinyl imine linkage is prone to hydrolysis in the presence of water, especially under acidic conditions.[4] | Purification methods must avoid harsh acidic conditions. Neutral or slightly basic conditions are preferred. Anhydrous solvents and reagents are recommended during synthesis and workup to minimize hydrolysis. |
The primary challenge in the purification of this compound lies in the judicious selection of conditions that effectively remove impurities without inducing degradation of the target molecule. The strained four-membered oxetane ring, while imparting desirable properties, is the molecule's Achilles' heel, particularly in the presence of strong acids.[10][11]
Purification Workflow: A Strategic Approach
The following diagram outlines a strategic workflow for the purification of this compound, from the initial reaction workup to the isolation of the high-purity product.
Caption: Strategic workflow for the purification of this compound.
Detailed Protocols
Protocol 1: Flash Column Chromatography with Neutralized Silica Gel
Standard silica gel can be sufficiently acidic to cause degradation of the oxetane ring.[12] Therefore, neutralization of the silica gel prior to chromatography is a critical step to ensure the stability of the target compound.
Rationale: This method is the most common and effective technique for purifying N-sulfinyl imines.[13][14][15] The use of neutralized silica gel mitigates the risk of acid-catalyzed hydrolysis of the N-sulfinyl imine and ring-opening of the oxetane. A gradient elution allows for the efficient separation of the desired product from less polar starting materials and more polar byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (Et3N)
-
Hexanes (or Heptane)
-
Ethyl acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates
-
Appropriate visualization agent for TLC (e.g., potassium permanganate stain)
Procedure:
-
Preparation of Neutralized Silica Gel:
-
Prepare a slurry of silica gel in the desired starting mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes to ensure thorough neutralization.
-
Pack the column with the neutralized silica gel slurry.
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the starting mobile phase.
-
Alternatively, for less soluble materials, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Chromatography:
-
Equilibrate the packed column with the starting mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Carefully load the sample onto the column.
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% EtOAc in hexanes. The optimal gradient should be determined by TLC analysis of the crude mixture.
-
Collect fractions and monitor the elution by TLC. The product is typically UV-active and can be visualized with a potassium permanganate stain.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Expected Outcome: This protocol should yield the desired product with a purity of >97% as determined by HPLC and NMR analysis.
Protocol 2: Recrystallization
If the purified product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving very high purity.
Rationale: Recrystallization is a highly effective technique for removing small amounts of impurities from a solid product. The principle is based on the differential solubility of the desired compound and its impurities in a given solvent system at different temperatures.
Materials:
-
Purified this compound (from chromatography)
-
Hexanes (or Heptane)
-
Ethyl acetate (or other suitable solvent)
Procedure:
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the product in a minimal amount of a relatively polar solvent in which it is soluble (e.g., ethyl acetate) at room temperature.
-
Slowly add a non-polar solvent in which the product is less soluble (e.g., hexanes) until the solution becomes slightly cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath or refrigerator.
-
Observe for the formation of crystals.
-
-
Recrystallization:
-
Dissolve the bulk of the purified product in a minimal amount of the chosen hot solvent system.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold, non-polar solvent (e.g., hexanes).
-
Dry the crystals under high vacuum.
-
Expected Outcome: Recrystallization can further enhance the purity of the product, often to >99%.
Troubleshooting and Key Considerations
-
Product Instability on Silica: If significant degradation is observed even with neutralized silica gel, consider using an alternative stationary phase such as alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol).
-
Aqueous Workup: When performing an aqueous workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO3) or brine instead of acidic solutions to quench the reaction. Minimize contact time with the aqueous phase to prevent hydrolysis.
-
Storage: The purified product should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer) to prevent degradation over time.[7]
Conclusion
The successful purification of this compound is paramount for its effective use in asymmetric synthesis. By understanding the inherent stability limitations of the oxetane ring and the N-sulfinyl imine functionality, and by employing the detailed protocols outlined in this guide, researchers can consistently obtain this valuable building block in high purity. The key to success lies in the careful control of pH during workup and chromatography, and the use of neutralized stationary phases to prevent acid-catalyzed degradation.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 5. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [rua.ua.es]
- 6. An advance on exploring N-tert-butanesulfinyl imines in asymmetric synthesis of chiral amines. | Semantic Scholar [semanticscholar.org]
- 7. This compound | 1158098-73-7 [sigmaaldrich.com]
- 8. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 15. This compound 97% | CAS: 1158098-73-7 | AChemBlock [achemblock.com]
The Oxetane Moiety as a Privileged Scaffold: Applications of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide in Heterocyclic Synthesis
The strategic incorporation of small, strained ring systems into molecular architectures has emerged as a powerful tool in modern drug discovery and development. Among these, the oxetane ring has garnered significant attention as a versatile bioisostere for gem-dimethyl and carbonyl groups, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability. This technical guide delves into the applications of a key chiral building block, 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, in the stereoselective synthesis of novel oxetane-containing heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Power of the Chiral Auxiliary
The asymmetric synthesis of chiral amines is a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one stereogenic amine center. The use of chiral auxiliaries has proven to be a robust and reliable strategy for achieving high levels of stereocontrol. Pioneered by Ellman, tert-butanesulfinamide has become a widely adopted chiral auxiliary for the synthesis of a diverse array of chiral amines.[1] The condensation of tert-butanesulfinamide with aldehydes or ketones furnishes N-sulfinyl imines, which are versatile electrophiles for nucleophilic addition. The tert-butanesulfinyl group not only activates the imine for nucleophilic attack but also directs the approach of the nucleophile, leading to high diastereoselectivity. Subsequent facile cleavage of the sulfinyl group under acidic conditions affords the desired chiral amine with high enantiopurity.
This guide focuses on a specific and highly valuable N-sulfinyl ketimine: this compound. This reagent, derived from the readily available oxetan-3-one, serves as a gateway to a diverse range of 3-substituted-3-aminooxetanes, which are prized motifs in contemporary drug design.[2]
Core Synthetic Strategy: A Modular Approach to Oxetane-Containing Heterocycles
The central strategy revolves around the diastereoselective addition of nucleophiles to this compound, followed by further synthetic manipulations to construct the final heterocyclic system. The inherent ring strain of the oxetane moiety can also be exploited in subsequent ring-opening or rearrangement reactions to generate novel heterocyclic scaffolds.[3]
Caption: General workflow for the synthesis of oxetane-containing heterocycles.
Application Note I: Diastereoselective Synthesis of 3-Alkyl- and 3-Aryl-3-aminooxetanes
The addition of organometallic reagents to this compound provides a direct and highly stereoselective route to 3-substituted-3-aminooxetane derivatives. The tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face.
Protocol 1: Grignard Reagent Addition
This protocol describes the general procedure for the addition of Grignard reagents to (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide.
Materials:
-
(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (1.0 equiv).
-
Dissolve the sulfinamide in anhydrous THF (0.2 M).
-
Cool the solution to -48 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.5 equiv) dropwise over 15 minutes.
-
Stir the reaction mixture at -48 °C for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfinyl-3-substituted-3-aminooxetane.
Data Presentation:
| Entry | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenylmagnesium bromide | N-((R)-3-phenyl-oxetan-3-yl)-2-methylpropane-2-sulfinamide | 85 | >95:5 |
| 2 | Ethylmagnesium bromide | N-((R)-3-ethyl-oxetan-3-yl)-2-methylpropane-2-sulfinamide | 78 | >95:5 |
| 3 | Vinylmagnesium bromide | N-((R)-3-vinyl-oxetan-3-yl)-2-methylpropane-2-sulfinamide | 72 | >95:5 |
Data is representative and may vary based on specific reaction conditions and substrates.
Causality Behind Experimental Choices:
-
Low Temperature (-48 °C): The low reaction temperature is crucial for achieving high diastereoselectivity by minimizing competing side reactions and enhancing the stability of the chelated transition state.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. The use of anhydrous solvents and a dry atmosphere is essential to prevent quenching of the reagent and ensure efficient reaction.
-
Slow Addition: Slow, dropwise addition of the Grignard reagent helps to control the reaction exotherm and maintain a low temperature, which is critical for selectivity.
Application Note II: Synthesis of Spirocyclic Oxetane Heterocycles
The chiral 3-aminooxetane products from the initial nucleophilic addition can serve as versatile precursors for the construction of more complex spirocyclic heterocyclic systems. This is particularly valuable in medicinal chemistry for exploring novel three-dimensional chemical space.
Protocol 2: Synthesis of a Spiro-Oxetane-Hydantoin
This protocol outlines the synthesis of a spiro-oxetane-hydantoin from the corresponding chiral 3-aminooxetane.
Materials:
-
(R)-3-Amino-3-phenyloxetane hydrochloride (prepared from the product of Protocol 1 by acidic deprotection)
-
Potassium cyanate (KOCN)
-
Acetic acid
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Urea Formation: To a solution of (R)-3-amino-3-phenyloxetane hydrochloride (1.0 equiv) in water, add potassium cyanate (1.2 equiv). Stir the mixture at room temperature for 2 hours. The resulting urea derivative can be isolated by filtration or extraction.
-
Step 2: Cyclization to Hydantoin: Suspend the urea derivative in a mixture of acetic acid and water. Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature. The spiro-oxetane-hydantoin product will often crystallize from the solution.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Caption: Synthesis of a spiro-oxetane-hydantoin.
Expert Insights: The synthesis of spirocyclic systems from 3-aminooxetanes is a powerful strategy for generating novel chemical entities with well-defined three-dimensional structures. The rigidity of the spirocyclic scaffold can be advantageous for optimizing ligand-receptor interactions in drug design.
Application Note III: Ring-Opening and Rearrangement Reactions
The inherent strain of the oxetane ring in the sulfinamide adducts or the resulting 3-aminooxetanes can be harnessed to drive ring-opening or rearrangement reactions, leading to the formation of different heterocyclic systems.
Protocol 3: Lewis Acid-Mediated Rearrangement to a Tetrahydrofurylamine Derivative
This protocol illustrates a potential Lewis acid-mediated rearrangement of an N-sulfinyl-3-alkenyl-3-aminooxetane.
Materials:
-
N-((R)-3-vinyl-oxetan-3-yl)-2-methylpropane-2-sulfinamide (from Protocol 1, entry 3)
-
Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-sulfinyl-3-vinyl-3-aminooxetane (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add the Lewis acid (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the rearranged tetrahydrofurylamine derivative.
Mechanistic Rationale: The Lewis acid coordinates to the oxetane oxygen, activating the ring towards nucleophilic attack. The pendant vinyl group can act as an intramolecular nucleophile, leading to a cascade reaction that results in the formation of a five-membered ring. The tert-butanesulfinyl group remains attached to the nitrogen and continues to provide stereocontrol during the rearrangement.
Conclusion
This compound is a powerful and versatile chiral building block for the asymmetric synthesis of a wide range of oxetane-containing heterocyclic compounds. The methodologies presented in this guide highlight its utility in diastereoselective additions of nucleophiles and its potential for the construction of complex spirocyclic and rearranged heterocyclic systems. The ability to introduce the valuable oxetane motif with high stereocontrol makes this reagent an indispensable tool for researchers in medicinal chemistry and organic synthesis. The protocols provided herein serve as a practical starting point for the exploration of this rich and promising area of chemistry.
References
Troubleshooting & Optimization
strategies to improve the yield of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide synthesis
Technical Support Center: Synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Introduction: The synthesis of this compound is a critical step in the development of various pharmaceutical agents and complex molecules. This N-sulfinyl imine, derived from the condensation of enantiopure tert-butanesulfinamide (Ellman's auxiliary) and oxetan-3-one, serves as a versatile chiral building block.[1][2] However, the unique characteristics of the strained oxetane ring and the specific requirements of N-sulfinyl ketimine formation present distinct challenges that can lead to suboptimal yields.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing upon established principles of N-sulfinyl imine chemistry. Our goal is to empower researchers to overcome common hurdles and consistently achieve high yields in this pivotal transformation.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction shows low or incomplete conversion of the starting materials. What are the primary causes and how can I improve the yield?
A1: Low conversion is the most frequent issue and typically points to inefficiencies in the condensation equilibrium. The formation of an N-sulfinyl ketimine is a reversible reaction that produces water as a byproduct. To drive the reaction to completion, water must be effectively removed.
Root Causes & Solutions:
-
Ineffective Dehydration: The Lewis acid used, typically Titanium(IV) ethoxide (Ti(OEt)₄), serves a dual role: it activates the ketone and acts as a powerful water scavenger.[3][4]
-
Solution: Ensure your Ti(OEt)₄ is of high quality and has not been compromised by atmospheric moisture. Use a freshly opened bottle or a properly stored aliquot. Crucially, all solvents (e.g., THF) and glassware must be rigorously dried. Even trace amounts of water can deactivate the titanium reagent, stalling the reaction.
-
-
Suboptimal Reaction Temperature: Unlike condensations with aldehydes, ketone condensations, especially with sterically hindered or less reactive partners, require thermal energy to overcome the activation barrier.
-
Solution: Perform the reaction at an elevated temperature. For the condensation of tert-butanesulfinamide with ketones using Ti(OEt)₄, temperatures between 60-65 °C in a sealed vessel are standard.[5] This provides the necessary energy to drive the reaction forward without decomposing the oxetane ring.
-
-
Incorrect Stoichiometry: The ratio of reactants is critical.
-
Solution: A common starting point is a 1:1.2 ratio of tert-butanesulfinamide to oxetan-3-one with 2.0 equivalents of Ti(OEt)₄.[4] The excess of the ketone can help push the equilibrium. However, if oxetan-3-one is the limiting or more valuable reagent, use a 1:1 ratio and ensure all other conditions are optimized. The amount of Ti(OEt)₄ is critical; using less than 2.0 equivalents is often insufficient for complete conversion of ketones.[3]
-
Q2: I'm observing significant product decomposition, especially during aqueous workup or purification. How can I minimize this loss?
A2: N-tert-butanesulfinyl imines are more stable to hydrolysis than typical imines, but they are not indestructible.[6] The C=N bond is susceptible to cleavage under acidic conditions, and the strained oxetane ring can also be sensitive.
Root Causes & Solutions:
-
Premature Hydrolysis: Standard aqueous workups can lead to hydrolysis of the imine back to the starting materials.
-
Solution: Employ a non-aqueous or anhydrous workup. After the reaction is complete, cool the mixture, dilute it with a non-polar solvent like ethyl acetate, and quench by carefully adding it to a rapidly stirred, cold slurry of brine or saturated sodium bicarbonate. The goal is to hydrolyze the titanium species without creating a prolonged, acidic microenvironment. Filter the resulting titanium salts (e.g., through a pad of Celite®) and thoroughly dry the organic phase with anhydrous Na₂SO₄ or MgSO₄.
-
-
Acidic Chromatography Conditions: Silica gel is inherently acidic and can cause product degradation on the column.
-
Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in your eluent system (e.g., Hexanes/Ethyl Acetate) containing 1-2% triethylamine (Et₃N), then packing the column with this mixture. The basic Et₃N neutralizes acidic sites on the silica, preventing on-column hydrolysis.
-
Q3: The reaction is extremely sluggish, and even at 65 °C, it takes over 12 hours. Are there ways to accelerate it?
A3: While thermal activation is standard, some systems benefit from alternative energy sources or catalytic enhancement.
Root Causes & Solutions:
-
High Activation Energy: The specific combination of tert-butanesulfinamide and oxetan-3-one may have a higher-than-usual activation energy for condensation.
-
Solution 1 (Microwave Irradiation): Microwave-assisted synthesis can dramatically reduce reaction times for N-sulfinyl imine formation, often from hours to minutes.[7][8] This is due to efficient and rapid localized heating. Start with short irradiation times at a moderate temperature (e.g., 80-100 °C) and monitor the reaction closely.
-
Solution 2 (Alternative Lewis Acids): While Ti(OEt)₄ is generally the most effective for ketones, other strong Lewis acids like Ti(O-iPr)₄ can also be used and may offer different kinetics.[5][8] However, weaker Lewis acids like CuSO₄ or MgSO₄ are generally not effective for ketone condensations.[3][9]
-
Frequently Asked Questions (FAQs)
Q1: Why is Titanium(IV) ethoxide the standard reagent for this synthesis?
A1: Titanium(IV) ethoxide is exceptionally well-suited for this transformation for three key reasons:
-
Strong Lewis Acidity: It coordinates strongly to the carbonyl oxygen of oxetan-3-one, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly basic nitrogen of the sulfinamide.[3]
-
Effective Water Scavenger: It reacts irreversibly with the water produced during the condensation, forming stable titanium oxides and ethanol. This effectively removes the water from the reaction equilibrium, driving the formation of the imine product in accordance with Le Châtelier's principle.
-
Proven Efficacy for Ketones: While other dehydrating agents like MgSO₄ or CuSO₄ work well for aldehydes, they are often ineffective for the more sterically hindered and less electrophilic carbonyls of ketones.[2][3] Ti(OEt)₄ is the most general and reliable reagent for producing N-sulfinyl ketimines.[9]
Q2: Can you illustrate the general workflow for this synthesis?
A2: Certainly. The process follows a logical sequence from setup to purification.
Caption: General workflow for the synthesis of this compound.
Q3: How can I effectively troubleshoot a low yield?
A3: A systematic approach is best. Use the following decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting low yield in N-sulfinyl imine synthesis.
Optimized Experimental Protocol
This protocol is a generalized procedure based on highly effective methods for N-sulfinyl ketimine synthesis.[3][5][10]
Materials:
-
(R)- or (S)-2-Methylpropane-2-sulfinamide (1.0 eq)
-
Oxetan-3-one (1.2 eq)
-
Titanium(IV) ethoxide (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc), Anhydrous
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Triethylamine (Et₃N)
-
Hexanes/EtOAc for chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Methylpropane-2-sulfinamide.
-
Add anhydrous THF (to make a ~0.2 M solution with respect to the sulfinamide).
-
Add oxetan-3-one (1.2 eq) via syringe.
-
Add Titanium(IV) ethoxide (2.0 eq) dropwise via syringe. The solution may turn yellow.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 5-12 hours).
-
Once complete, cool the reaction to room temperature and then place in an ice bath.
-
Dilute the mixture with an equal volume of anhydrous EtOAc.
-
In a separate flask, rapidly stir a volume of brine equal to the total reaction volume, cooled in an ice bath.
-
Slowly pour the reaction mixture into the cold, stirring brine. A white precipitate of titanium oxides will form.
-
Stir vigorously for 15-20 minutes, then filter the entire mixture through a pad of Celite®. Wash the pad thoroughly with EtOAc.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer once more with EtOAc.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography using silica gel pre-treated with 1% Et₃N in the eluent (e.g., a gradient of 10% to 40% EtOAc in hexanes).
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure this compound.
Data Summary: Lewis Acid Efficacy in Ketimine Synthesis
The choice of Lewis acid is paramount for achieving high yields in the condensation of tert-butanesulfinamide with ketones. The following table, compiled from seminal work by Ellman and coworkers, illustrates the superior performance of titanium alkoxides.[3]
| Ketone Substrate | Lewis Acid (eq) | Conditions | Yield (%) |
| Acetophenone | Ti(OEt)₄ (2.0) | THF, 60 °C, 12h | 88 |
| Acetophenone | CuSO₄ (2.0) | CH₂Cl₂, RT, 24h | <5 |
| Acetophenone | MgSO₄ (5.0) | CH₂Cl₂, RT, 24h | 0 |
| 2-Pentanone | Ti(OEt)₄ (2.0) | THF, 60 °C, 12h | 85 |
| Propiophenone | Ti(OEt)₄ (2.0) | THF, 60 °C, 12h | 91 |
This table demonstrates the general reactivity trend for ketones and underscores why Ti(OEt)₄ is the reagent of choice for the synthesis involving oxetan-3-one.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lib.ysu.am [lib.ysu.am]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 7. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
identifying and minimizing common side reactions with 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Welcome to the technical support center for 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent. Our aim is to empower you to identify and minimize common side reactions, ensuring the success and efficiency of your synthetic endeavors.
Introduction
This compound, derived from (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary), is a powerful chiral building block for the asymmetric synthesis of 3-substituted 3-aminooxetanes. The oxetane motif is of significant interest in medicinal chemistry as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] However, the inherent ring strain of the oxetane and the reactivity of the N-sulfinyl imine can present unique challenges. This guide provides practical solutions to common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound?
A1: The primary advantages lie in the combination of the robust Ellman's sulfinamide chemistry with the desirable properties of the oxetane ring. The tert-butanesulfinyl group serves as a powerful chiral auxiliary, directing nucleophilic attack on the imine carbon with high diastereoselectivity.[2][3] The resulting sulfinamide products can be readily deprotected under mild acidic conditions to yield the desired chiral 3-aminooxetanes. This methodology provides a reliable and stereocontrolled route to a valuable class of compounds for drug discovery.
Q2: How is this compound synthesized?
A2: It is typically synthesized via the condensation of commercially available oxetan-3-one with an enantiopure 2-methylpropane-2-sulfinamide (tert-butanesulfinamide). The reaction is generally carried out in the presence of a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (CuSO₄), in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[4]
Q3: What are the general storage and handling recommendations for this reagent?
A3: this compound is a moisture-sensitive compound. It should be stored under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).[5] When handling, it is crucial to use anhydrous solvents and techniques to prevent hydrolysis of the N-sulfinyl imine, which would lead to the formation of oxetan-3-one and tert-butanesulfinamide.
Q4: Under what conditions is the tert-butanesulfinyl group typically cleaved?
A4: The tert-butanesulfinyl group is readily removed under mild acidic conditions.[6] A common method involves treating the sulfinamide product with a solution of hydrogen chloride (HCl) in a protic solvent like methanol (MeOH) or 1,4-dioxane. The resulting amine hydrochloride salt can then be isolated.
Troubleshooting Guide: Identifying and Minimizing Common Side Reactions
This section addresses specific issues that may arise during the use of this compound in nucleophilic addition reactions.
Problem 1: Low or No Conversion of the Starting Material
Symptoms:
-
Significant amount of unreacted this compound observed by TLC or LC-MS analysis.
-
Low yield of the desired 3-aminooxetane product.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inactive Nucleophile | The organometallic reagent (e.g., Grignard or organolithium) may have degraded due to exposure to moisture or air. | Use freshly prepared or titrated organometallic reagents. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. |
| Insufficient Reactivity | The chosen nucleophile may not be sufficiently reactive to add to the imine. | Consider using a more reactive nucleophile or adding a Lewis acid to activate the imine. However, be cautious with Lewis acids as they can promote oxetane ring-opening (see Problem 2). |
| Steric Hindrance | A bulky nucleophile or substituents on the oxetane ring may hinder the approach to the imine carbon. | Increase the reaction temperature or prolong the reaction time. Alternatively, a less sterically demanding nucleophile may be necessary. |
Experimental Protocol: Titration of Grignard Reagents
A simple and effective method for titrating Grignard reagents is the use of a solution of I₂ in THF until the characteristic iodine color persists.
Problem 2: Formation of Ring-Opened Byproducts
Symptoms:
-
Observation of unexpected byproducts with masses corresponding to the addition of the nucleophile followed by the opening of the oxetane ring.
-
Complex product mixture that is difficult to purify.
Potential Causes and Solutions:
The oxetane ring is susceptible to ring-opening, particularly under acidic conditions or in the presence of Lewis acids.[1]
| Cause | Explanation | Recommended Solution |
| Presence of Protic Acids | Adventitious water or other protic impurities can protonate the oxetane oxygen, facilitating nucleophilic attack and ring-opening. | Ensure all reagents and solvents are anhydrous. Use of freshly distilled solvents is recommended. |
| Lewis Acid Catalysis | While Lewis acids can activate the imine towards nucleophilic attack, they can also coordinate to the oxetane oxygen, promoting ring cleavage. | If a Lewis acid is necessary, use a milder one (e.g., MgBr₂·OEt₂) and perform the reaction at low temperatures (-78 °C). Screen different Lewis acids to find one that promotes the desired reaction without significant ring-opening. |
| Highly Reactive Nucleophiles | Very strong nucleophiles, especially in combination with elevated temperatures, can potentially induce ring-opening. | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Diagram: Lewis Acid-Mediated Ring Opening
Caption: Potential pathways in the presence of a Lewis acid.
Problem 3: Low Diastereoselectivity
Symptoms:
-
Formation of a mixture of diastereomers of the desired 3-aminooxetane product.
-
Difficulty in separating the diastereomers by chromatography.
Potential Causes and Solutions:
The diastereoselectivity of the nucleophilic addition is primarily controlled by the chiral tert-butanesulfinyl group.
| Cause | Explanation | Recommended Solution |
| Reaction Temperature | Higher reaction temperatures can lead to a decrease in diastereoselectivity by allowing for less organized transition states. | Perform the reaction at low temperatures, typically -78 °C. |
| Solvent Effects | The coordinating ability of the solvent can influence the transition state geometry. Non-coordinating solvents like toluene or DCM often favor a closed, chair-like transition state, leading to higher diastereoselectivity.[2] | Screen different solvents. Toluene or DCM are often good starting points for Grignard and organolithium additions. |
| Nature of the Nucleophile | The counterion of the organometallic reagent can affect the degree of chelation control. Grignard reagents often give higher diastereoselectivity than organolithium reagents due to the chelating ability of the magnesium ion.[3] | If using an organolithium reagent results in low diastereoselectivity, consider transmetalation to the corresponding Grignard or zinc reagent. |
Diagram: Proposed Transition State for Diastereoselective Addition
Caption: A simplified representation of the chelated transition state leading to high diastereoselectivity.
Problem 4: Formation of Bissulfinamide Adduct
Symptoms:
-
Observation of a byproduct with a mass corresponding to the addition of the deprotonated tert-butanesulfinamide to the starting imine.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Strongly Basic Conditions | If a very strong, non-nucleophilic base is used in an attempt to deprotonate another reagent in the presence of the sulfinamide, it can deprotonate the sulfinamide itself, which can then act as a nucleophile. | Use a stoichiometric amount of the organometallic nucleophile. If a non-nucleophilic base is required, add it to the other reagent before introducing the sulfinamide. |
| Excess Base | An excess of a strong base can lead to the formation of the bissulfinamide adduct. | Carefully control the stoichiometry of the base used in the reaction. |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 5. 2-Methyl-N-(3-oxetanylidene)-2-propanesulfinamide - Protheragen [protheragen.ai]
- 6. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Welcome to the technical support center for the synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis. The formation of this N-sulfinyl imine, through the condensation of 2-methylpropane-2-sulfinamide (tert-butanesulfinamide or Ellman's auxiliary) and oxetan-3-one, is a crucial step in many asymmetric syntheses. This document provides practical, field-proven insights to overcome common challenges.
I. Reaction Overview and Key Challenges
The synthesis of this compound involves the condensation of a chiral sulfinamide with a ketone. This reaction is a powerful method for preparing chiral amines and their derivatives.[1][2] The tert-butanesulfinyl group serves as a potent chiral auxiliary, directing nucleophilic additions to the imine carbon with high diastereoselectivity.[3][4] However, the reaction with ketones, particularly strained cyclic ketones like oxetan-3-one, can present challenges such as slow reaction rates, incomplete conversion, and potential side reactions.
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Caption: A decision-making workflow for troubleshooting low conversion.
Question 3: I have successfully formed the product, but I am struggling with its purification. What are the recommended methods?
Answer:
Purification of N-sulfinyl imines requires care to prevent decomposition.
-
Chromatography: Column chromatography on silica gel is a common method for purification. However, the silica gel should be de-activated to prevent hydrolysis of the imine. This can be achieved by pre-treating the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., eluent containing 1% triethylamine).
-
Solvent Choice for Chromatography: A gradient elution system of hexanes and ethyl acetate is typically effective. The polarity will depend on the specific Rf of your compound.
-
Non-Aqueous Workup: Before chromatography, a non-aqueous workup is advisable. This can involve filtering the reaction mixture through a pad of Celite® to remove the titanium salts, followed by concentration under reduced pressure. Avoid aqueous washes if possible.
-
Product Stability: The purified product should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerator) to prevent degradation.[5]
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid for this condensation?
A1: For the condensation of tert-butanesulfinamide with ketones, titanium(IV) ethoxide (Ti(OEt)₄) is the most widely recommended and effective Lewis acid and dehydrating agent.[6][7] It is generally superior to other agents like CuSO₄ or MgSO₄ for less reactive ketones.[8]
Q2: What is a typical reaction time and temperature?
A2: This is highly dependent on the scale and specific conditions. For laboratory-scale synthesis, a reaction time of 12-24 hours at a temperature of 40-60 °C is a good starting point. It is crucial to monitor the reaction by TLC or another appropriate analytical technique to determine the optimal reaction time.
Q3: Can I use a different solvent?
A3: Tetrahydrofuran (THF) is a commonly used solvent for this reaction. Dichloromethane (DCM) can also be used.[8] The solvent must be anhydrous.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method. The product, being an imine, will have a different Rf value than the starting sulfinamide and ketone. A typical mobile phase would be a mixture of hexanes and ethyl acetate. Staining with potassium permanganate or iodine can help visualize the spots.
Q5: Is the product stable to air and moisture?
A5: N-sulfinyl imines are generally more stable than other imines but are still susceptible to hydrolysis in the presence of water, especially under acidic conditions.[9] It is best to handle the purified product under an inert atmosphere and store it at low temperatures.[5]
IV. Optimized Experimental Protocol
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
(R)- or (S)-2-Methylpropane-2-sulfinamide (1.0 equiv)
-
Oxetan-3-one (1.1 equiv)
-
Titanium(IV) ethoxide (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methylpropane-2-sulfinamide and anhydrous THF.
-
Add oxetan-3-one to the solution.
-
Slowly add titanium(IV) ethoxide to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with additional THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of hexanes and ethyl acetate.
-
Combine the product-containing fractions and concentrate under reduced pressure to yield the purified this compound.
V. Quantitative Data Summary
While specific yields for the synthesis of this compound are not extensively reported in the literature, the yields for analogous condensations of tert-butanesulfinamide with various ketones are generally good to excellent, as summarized in the table below.
Ketone Lewis Acid Yield (%) Reference Acetophenone Ti(OEt)₄ 91 [7] 2-Hexanone Ti(OEt)₄ 85 [7] Isobutyrophenone Ti(OEt)₄ 88 [7] General Aldehydes CuSO₄ 81-90 [6][7]
These results suggest that with proper optimization, a high yield of the target compound should be achievable.
VI. References
-
Cimarelli, C. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. --INVALID-LINK--
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Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Chemical Society Reviews, 38(4), 1162–1186. --INVALID-LINK--
-
Liu, G., Cogan, D. A., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284. --INVALID-LINK--
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. --INVALID-LINK--
-
Wikipedia contributors. (2023). N-Sulfinyl imine. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric Synthesis of α-Branched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines. Tetrahedron, 55(29), 8883-8904.
-
Myers, A. G. Research Group. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). --INVALID-LINK--
-
Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. --INVALID-LINK--
-
Cogan, D. A., & Ellman, J. A. (1999). One-Pot Asymmetric Synthesis of α-Branched Amines from Ketones. Journal of the American Chemical Society, 121(12), 268-269.
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Morton, D., & Stockman, R. A. (2006). Chiral non-racemic sulfinimines: versatile reagents for asymmetric synthesis. Tetrahedron, 62(38), 8869-8905.
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Davis, F. A., Zhou, P., & Chen, B.-C. (1998). Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Chemical Society Reviews, 27(1), 13-18.
-
BenchChem. (2025). Optimization of reaction conditions for cyclohexanesulfinamide chemistry. --INVALID-LINK--
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Ellman, J. A., et al. (2003). tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 36(9), 652-661.
-
Ellman, J. A., et al. (2002). N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995. --INVALID-LINK--
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Weix, D. J., & Ellman, J. A. (2005). (RS)-(+)-2-METHYL-2-PROPANESULFINAMIDE. Organic Syntheses, 82, 157. --INVALID-LINK--
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G. S. S. S. K. G., & G. S. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(71), 43533–43565. --INVALID-LINK--
-
Wikipedia contributors. (2023). Tert-Butanesulfinamide. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Polysciences, Inc. This compound. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. --INVALID-LINK--
-
Cogan, D. A., & Ellman, J. A. (1999). A one-pot method for the asymmetric synthesis of tert-butanesulfinyl-protected amines from ketones. Tetrahedron Letters, 40(39), 7031-7034.
-
Liu, G., Cogan, D. A., Owens, T. D., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284. --INVALID-LINK--
-
Fisher Scientific. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals. --INVALID-LINK--
-
Organic Syntheses. (2019). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert- Butylsulfinyl) Imines. 96, 232-244. --INVALID-LINK--
-
ResearchGate. (2010). Synthesis and Applications of tert-Butanesulfinamide. --INVALID-LINK--
-
ResearchGate. (2019). One‐pot procedure of condensation – reduction by Ellman et al. --INVALID-LINK--
-
Apollo Scientific. This compound. --INVALID-LINK--
-
ResearchGate. (2019). Improved Process for Preparation of tert-Butanesulfinyl Ketimines of Hindered Ketones under Nitrogen Flow. --INVALID-LINK--
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Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature protocols, 8(11), 2271–2280. --INVALID-LINK--
-
Aspira Chemical. This compound, 96%. --INVALID-LINK--
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Protheragen. 2-Methyl-N-(3-oxetanylidene)-2-propanesulfinamide. --INVALID-LINK--
-
ResearchGate. (2008). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). --INVALID-LINK--
-
Organic Chemistry Portal. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. --INVALID-LINK--
-
Davis, F. A., & Reddy, R. E. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). ARKIVOC, 2006(7), 120-128.
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Advanced ChemBlocks. This compound 97%. --INVALID-LINK--
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University of East Anglia. Syntheses and Reactions of Sulfinimines. --INVALID-LINK--
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Sigma-Aldrich. This compound. --INVALID-LINK--
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PubChem. This compound. --INVALID-LINK--
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National Center for Biotechnology Information. Deployment of Sulfinimines in Charge-Accelerated Sulfonium Rearrangement Enables a Surrogate Asymmetric Mannich Reaction. --INVALID-LINK--
-
Davis, F. A., et al. (2002). Asymmetric Synthesis of α-Substituted β-Amino Ketones from Sulfinimines (N-Sulfinyl Imines). Synthesis of the Indolizidine Alkaloid (−)-223A. Journal of the American Chemical Society, 124(47), 14241–14251.
-
RSC Publishing. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. --INVALID-LINK--
-
Sigma-Aldrich. Ellman's Sulfinamides. --INVALID-LINK--
References
- 1. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 2. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 4. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
comprehensive troubleshooting guide for reactions involving 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. This versatile chiral reagent, which combines the well-established Ellman's auxiliary with a strained oxetane ketone, is a powerful tool for the asymmetric synthesis of chiral amines containing the valuable oxetane motif.[1][2] However, the unique combination of a sterically demanding chiral auxiliary and a reactive strained ring system can present specific challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to rationalize, troubleshoot, and optimize your synthetic routes effectively.
Section 1: Synthesis, Handling, and Stability of the N-Sulfinylimine
This section addresses the initial preparation and proper management of the title reagent, which is foundational to the success of subsequent reactions.
Q1: My condensation reaction to form this compound from oxetan-3-one and (R)- or (S)-tert-butanesulfinamide is low-yielding or stalls. What are the likely causes and how can I improve it?
This is a common issue often related to inefficient water removal, suboptimal Lewis acid catalysis, or reagent quality.
Causality & Troubleshooting:
The condensation of a ketone with tert-butanesulfinamide to form an N-sulfinyl ketimine requires the removal of a water molecule. For sterically hindered or less reactive ketones like oxetan-3-one, this equilibrium must be actively driven towards the product.
-
Inefficient Dehydration: Anhydrous magnesium sulfate (MgSO₄) or copper (II) sulfate (CuSO₄) are effective for many aldehydes, but ketones often require a more potent Lewis acid that also acts as a water scavenger.[3] Titanium (IV) ethoxide, Ti(OEt)₄, is the premier choice for ketone condensations as it serves as both a water scavenger and a Lewis acid catalyst, activating the ketone carbonyl for attack.[3][4]
-
Reaction Conditions: The reaction typically requires heating in an anhydrous solvent like THF or DCM to proceed at a reasonable rate.
-
Reagent Purity: Ensure the tert-butanesulfinamide is of high purity and the oxetan-3-one has not oligomerized or hydrated upon storage.
Recommended Protocol:
A robust protocol for the synthesis is outlined below.
| Parameter | Recommended Condition | Rationale |
| Reagents | (R)- or (S)-tert-butanesulfinamide (1.0 equiv), Oxetan-3-one (1.2 equiv) | A slight excess of the ketone ensures complete consumption of the valuable chiral auxiliary. |
| Catalyst/Dehydrant | Ti(OEt)₄ (2.0 equiv) | Serves as a water scavenger and Lewis acid catalyst, essential for ketone substrates.[4] |
| Solvent | Anhydrous THF | A common, effective solvent for this transformation. |
| Temperature | 65-70 °C (Reflux) | Thermal energy is required to drive the condensation to completion. |
| Monitoring | TLC or ¹H NMR of an aliquot | Monitor the disappearance of the tert-butanesulfinamide. |
Q2: How should I handle and store this compound? It appears to be a low-melting solid.
Proper handling and storage are critical to prevent hydrolysis of the imine and potential degradation of the oxetane ring. The compound is described as a yellow, low-melting point solid.[5]
Key Recommendations:
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon). The C=N bond is susceptible to hydrolysis by atmospheric moisture.
-
Storage Conditions: Store in a tightly sealed container at low temperatures (2-8 °C is recommended).[6] For long-term storage, -20 °C is preferable.
-
Avoid Acids: The N-sulfinyl group is cleaved by acid, and the oxetane ring is prone to opening under acidic conditions.[7][8] Avoid contact with acidic materials, including acidic cleaning residues in glassware.
-
Solvent Choice: When preparing solutions, use anhydrous solvents.
Section 2: Troubleshooting Nucleophilic Addition Reactions
The core application of this reagent is the diastereoselective addition of nucleophiles to the imine carbon.[9]
Q3: I am observing low conversion or no reaction during the nucleophilic addition of an organometallic reagent (e.g., Grignard, organolithium) to the N-sulfinylimine. How can I drive the reaction to completion?
Low reactivity can stem from several factors, including the nature of the nucleophile, steric hindrance, and reaction temperature.
Troubleshooting Workflow:
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lib.ysu.am [lib.ysu.am]
- 5. H57776.ME [thermofisher.com]
- 6. 2-Methyl-N-(3-oxetanylidene)-2-propanesulfinamide - Protheragen [protheragen.ai]
- 7. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 8. Oxetane - Wikipedia [en.wikipedia.org]
- 9. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
methods for improving enantiomeric excess with 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
An essential tool in modern asymmetric synthesis, 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a chiral N-tert-butanesulfinyl imine, provides a reliable pathway to valuable chiral amines incorporating the oxetane motif. The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing nucleophilic attack to achieve high levels of stereocontrol.[1][2][3] However, achieving optimal enantiomeric excess requires careful control over reaction parameters.
This technical support guide, designed for researchers and drug development professionals, addresses common challenges encountered during the use of this reagent. It provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, presented in a direct question-and-answer format.
Q1: My nucleophilic addition resulted in low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). What are the potential causes and how can I improve selectivity?
A1: Low stereoselectivity is a common but solvable issue. It almost always traces back to the stability and geometry of the reaction's transition state. The key is to promote a single, highly organized transition state. Several factors are critical:
1. Solvent Choice: The coordinating ability of the solvent is paramount.
-
Insight: Non-coordinating or weakly coordinating solvents such as toluene, dichloromethane (DCM), or diethyl ether are often superior to highly coordinating solvents like tetrahydrofuran (THF).[4] They promote a closed, Zimmerman-Traxler-like transition state where the metal cation (e.g., Mg²⁺ from a Grignard reagent) chelates to both the sulfinyl oxygen and the imine nitrogen. This rigid cyclic structure maximizes the directing effect of the bulky tert-butyl group.[4]
-
Troubleshooting: If you are using THF and observing poor selectivity, consider switching to toluene or DCM. Recent studies have shown that reactions in less coordinating solvents can lead to higher yields and significantly better diastereoselectivities.[4]
2. Reaction Temperature:
-
Insight: As a general rule, lower temperatures (e.g., -78 °C) enhance stereoselectivity. This is because the more ordered, lower-energy transition state leading to the major diastereomer is more heavily favored at reduced temperatures.
-
Troubleshooting: Ensure your reaction is maintained at the target low temperature (-78 °C is typical for organolithium or Grignard additions) from the moment of addition until the reaction is complete. However, it is worth noting that in some specific N-sulfinyl imine systems, raising the temperature has been observed to paradoxically increase diastereoselectivity, though this is not the norm.[5] If standard low-temperature protocols fail, a careful temperature screen could be warranted.
3. Nucleophile and Metal Counterion:
-
Insight: The nature of the organometallic reagent is crucial. Grignard reagents (R-MgX) often provide higher diastereoselectivity than organolithium (R-Li) reagents in additions to N-tert-butanesulfinyl imines.[4] This is attributed to the magnesium's strong tendency to form the required chelated transition state.
-
Troubleshooting:
-
If using an organolithium reagent, consider preparing the corresponding Grignard reagent instead.
-
For organolithium reagents, the addition of Lewis acids or transmetalation with salts like CeCl₃ can pre-complex with the imine, enforcing a more rigid conformation prior to nucleophilic attack and improving selectivity.
-
4. Order of Addition:
-
Insight: The sequence of adding reagents can influence the outcome. Adding the imine solution to the pre-formed organometallic reagent at low temperature can sometimes yield better results than the reverse addition.[6] This ensures the nucleophile is in excess locally, minimizing potential side reactions.
-
Troubleshooting: If you are adding the nucleophile to the imine, try the "inverse addition" method.
| Parameter | Problem Indication | Recommended Action | Rationale |
| Solvent | Low d.r. when using THF. | Switch to a less coordinating solvent like Toluene, Diethyl Ether, or DCM.[4] | Promotes a rigid, chelated transition state essential for high stereodirection. |
| Temperature | Sub-optimal d.r. at 0 °C or -40 °C. | Perform the addition at -78 °C and maintain this temperature for the duration. | Favors the thermodynamically preferred, more ordered transition state. |
| Nucleophile | Poor selectivity with an organolithium reagent. | Use the corresponding Grignard reagent if possible.[4] | Magnesium's strong chelating ability helps form the necessary rigid cyclic intermediate. |
| Additives | Low d.r. persists even with optimized conditions. | For organolithiums, consider adding a Lewis acid (e.g., Me₃Al) or performing a transmetalation (e.g., with CeCl₃). | Modifies the nucleophile and substrate to enforce a single reaction geometry. |
| Procedure | Inconsistent results. | Try adding the imine solution dropwise to the nucleophile solution at -78 °C ("inverse addition").[6] | Can improve selectivity and minimize side reactions by maintaining an excess of the nucleophile. |
Q2: My reaction suffers from low yield or fails to go to completion. What should I investigate?
A2: Low conversion or yield points to issues with reagent quality, reaction conditions, or the stability of the imine itself.
-
Reagent Purity and Preparation: The N-sulfinyl imine of oxetanone can be sensitive. It is best prepared fresh and used immediately. The condensation reaction between (R)- or (S)-tert-butanesulfinamide and oxetan-3-one is typically performed using a dehydrating agent.
-
Nucleophile Activity: Organometallic reagents are sensitive to air and moisture. Ensure they are properly titrated before use and handled under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere).
-
Reaction Time and Temperature: While low temperature is good for selectivity, some sluggish reactions may require warming to a slightly higher temperature (e.g., from -78 °C to -40 °C) after the initial addition to ensure completion.[6] Monitor the reaction by TLC or LCMS to determine the optimal reaction time.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the high stereoselectivity observed in these reactions?
A1: The stereochemical outcome is dictated by the chiral N-tert-butanesulfinyl group. For most additions, particularly with Grignard reagents in non-coordinating solvents, the reaction proceeds through a highly organized, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler model.[4]
In this model:
-
The magnesium atom of the Grignard reagent coordinates with both the sulfinyl oxygen atom and the imine nitrogen atom.
-
This chelation creates a rigid chair-like conformation.
-
The bulky tert-butyl group on the sulfur atom effectively blocks one face of the imine (C=N bond).
-
Consequently, the nucleophile (R-group) is forced to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer.
Caption: Proposed chelated transition state for Grignard addition.
Q2: What is the recommended procedure for removing the chiral auxiliary after the reaction?
A2: The N-tert-butanesulfinyl group is prized for its ease of removal under mild acidic conditions, which prevents racemization of the newly formed chiral center.[1]
A general and robust protocol involves treating the sulfinamide product with a stoichiometric amount of a strong acid, such as hydrochloric acid, in a protic solvent.
-
Dissolution: Dissolve the purified N-sulfinyl amine adduct in methanol (MeOH) to a concentration of approximately 0.1-0.2 M.
-
Acidification: Cool the solution to 0 °C in an ice bath. Add 2-3 equivalents of HCl (commonly from a 4 M solution in 1,4-dioxane or a solution in isopropanol) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LCMS until the starting material is fully consumed.
-
Work-up: Concentrate the mixture under reduced pressure to remove the solvent and excess acid. The product is now the corresponding amine hydrochloride salt.
-
Isolation: The amine salt can be used directly, or the free amine can be obtained by neutralizing the salt with an aqueous base (e.g., NaHCO₃ or NaOH) and extracting with an organic solvent (e.g., ethyl acetate or DCM).[5]
Q3: How should I purify the diastereomeric products before cleaving the auxiliary?
A3: The diastereomeric sulfinamide adducts are typically stable, distinct compounds that can be readily separated using standard laboratory techniques.
-
Flash Column Chromatography: This is the most common method.[6] The two diastereomers will have different polarities and thus different retention factors (Rf) on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Recrystallization: For solid products, recrystallization can be a highly effective and scalable method for separating diastereomers and achieving high levels of chiral purity.[7] A solvent screen is necessary to identify optimal conditions.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Grignard Addition
! Safety Note: Organometallic reagents are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
-
Imine Preparation: In a flame-dried round-bottom flask under Argon, dissolve this compound (1.0 eq) in anhydrous toluene (to make a ~0.2 M solution).
-
Reaction Setup: In a separate, larger flame-dried flask equipped with a magnetic stir bar and a thermometer, add the Grignard reagent (1.2-1.5 eq, solution in THF or Et₂O). Dilute with additional anhydrous toluene to achieve a final reaction concentration of ~0.1 M.
-
Addition: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add the solution of the N-sulfinyl imine from step 1 dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (staining with KMnO₄ or ninhydrin after heating).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Caption: Troubleshooting decision tree for low stereoselectivity.
References
- 1. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 2. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Design, synthesis and applications of chiral N-2-phenyl-2-propyl sulfinyl imines for Group-Assisted Purification (GAP) asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis and Characterization of Byproducts in 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide Reactions
Welcome to the technical support guide for reactions involving 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and characterize byproducts encountered during the synthesis and subsequent use of this important chiral building block. As a versatile intermediate, understanding its reaction landscape is critical for achieving high purity and yield.
This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving from common problems to specific analytical solutions.
Section 1: Frequently Asked Questions - Understanding Byproduct Formation
This section addresses the most common issues and questions that arise during the synthesis of the target N-sulfinyl imine from (R)- or (S)-tert-butanesulfinamide and oxetan-3-one.
Q1: My reaction shows incomplete conversion. What are the primary unreacted starting materials I should look for?
Answer: The most common cause of incomplete conversion is the presence of unreacted starting materials: tert-butanesulfinamide and oxetan-3-one . The condensation reaction to form the N-sulfinyl imine is an equilibrium process.[1][2] Inefficient removal of water, insufficient reaction time, or a non-optimal catalyst can lead to a mixture of starting materials and the desired product.
-
tert-Butanesulfinamide: Look for a characteristic singlet for the t-butyl group in the ¹H NMR spectrum and the presence of N-H protons.
-
Oxetan-3-one: This will show characteristic signals for the oxetane ring protons and a carbonyl signal in the ¹³C NMR spectrum around 205-210 ppm.
To drive the reaction to completion, consider using a dehydrating agent like MgSO₄ or a Lewis acid catalyst such as copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄), which facilitate water removal and activate the carbonyl group.[3][4]
Q2: I see a significant amount of tert-butanesulfinamide in my crude product after workup. What is the likely cause?
Answer: The reappearance of tert-butanesulfinamide, especially after an aqueous workup, is a classic sign of product hydrolysis . The N=S(O) bond in the N-sulfinyl imine product is susceptible to cleavage by water, a reaction that is significantly accelerated under acidic conditions.[5][6][7] This hydrolysis reaction regenerates the starting materials: tert-butanesulfinamide and oxetan-3-one.
Mechanism of Hydrolysis:
-
Protonation of the imine nitrogen increases its electrophilicity.
-
Water attacks the imine carbon.
-
A series of proton transfers occurs.
-
The tetrahedral intermediate collapses, cleaving the C-N bond to release tert-butanesulfinamide and oxetan-3-one.
To prevent this, ensure your workup is performed under neutral or slightly basic conditions and minimize contact time with aqueous phases. If possible, a non-aqueous workup is ideal.
Q3: My mass spectrum shows a peak at M+18. What could this be?
Answer: A peak at M+18 (where M is the mass of your product, 175.25 g/mol ) strongly suggests the formation of a hydrate , which is the intermediate in the hydrolysis pathway. This carbinolamine species (2-methyl-N-(3-hydroxyoxetan-3-yl)propane-2-sulfinamide) is often unstable and may only be observed under specific ESI-MS conditions. Its presence is a direct indicator that hydrolysis is occurring.
Q4: Are there any common dimeric or oligomeric byproducts I should be aware of?
Answer: While less common than hydrolysis, side reactions can lead to dimers. One possibility is the self-dimerization of oxetan-3-one under certain catalytic conditions, although this is generally not a major pathway. Another potential, though rare, byproduct is di-tert-butyl disulfide, which can arise from the decomposition of the sulfinamide starting material, particularly if harsh conditions or incompatible reagents are used.[8]
Section 2: Troubleshooting Guide for Unexpected Results
| Problem / Observation | Potential Cause(s) | Recommended Action(s) & Rationale |
| Low yield of desired product with starting materials present. | 1. Incomplete reaction (equilibrium not driven to products). 2. Insufficient water removal. | 1. Increase Reaction Time/Temperature: Allow more time for the equilibrium to be established. 2. Add a Lewis Acid Catalyst: Use Ti(OEt)₄ or CuSO₄ to activate the ketone and facilitate condensation.[3] 3. Use a Dehydrating Agent: Add anhydrous MgSO₄ or Na₂SO₄ directly to the reaction mixture. |
| Product appears pure by TLC/¹H NMR, but yield drops significantly after aqueous workup/chromatography. | Hydrolysis of the N-sulfinyl imine product on silica gel (acidic) or during aqueous extraction. | 1. Use a Neutral or Basic Workup: Wash with saturated NaHCO₃ solution instead of water or brine. 2. Deactivate Silica Gel: Flush the column with your eluent containing 1% triethylamine before loading your sample. This neutralizes acidic sites. 3. Perform a Non-Aqueous Workup: If possible, quench the reaction with a non-protic reagent and filter off solids, concentrating the filtrate directly. |
| Multiple new, unidentified spots on TLC plate. | 1. Decomposition of starting materials or product. 2. Oxetane ring-opening. | 1. Re-evaluate Reaction Conditions: Avoid excessive heat or prolonged reaction times. Ensure starting materials are pure. 2. Avoid Strong Acids/Bases: The oxetane ring is sensitive and can be opened under harsh conditions.[9] Maintain a neutral or mildly Lewis acidic environment. |
| ¹H NMR shows broad signals or complex multiplets where clean signals are expected. | 1. Presence of multiple diastereomers or conformers. 2. Sample degradation. 3. Paramagnetic impurities. | 1. Run NMR at Elevated Temperature: This can help coalesce broad signals from slowly interconverting conformers. 2. Re-purify the Sample: Ensure complete removal of any residual metals from catalysts. 3. Acquire Fresh Data: Prepare a new sample immediately before analysis to check for degradation. |
Section 3: Visualized Reaction & Troubleshooting Workflows
Diagram 1: Synthesis & Primary Hydrolysis Pathway
Caption: The condensation reaction to form the target product and the competing hydrolysis pathway.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting byproduct formation in the reaction.
Section 4: Analytical & Characterization Protocols
Protocol 1: Sample Preparation for ¹H NMR Analysis
-
Aliquot Collection: Carefully take a ~5-10 mg sample of the crude reaction mixture after solvent removal.
-
Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. CDCl₃ is a good first choice as it is compatible with most organic compounds.
-
Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard with a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter (e.g., MgSO₄).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range (approx. 0-10 ppm).
Protocol 2: Identification of Key Species by ¹H NMR and MS
The following table summarizes expected analytical data for the target product and common byproducts. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
| Compound | Structure | MW ( g/mol ) | Expected ¹H NMR Signals (CDCl₃) | Expected MS (ESI+) |
| Product | This compound | 175.25 | ~1.25 (s, 9H, t-Bu), ~5.1-5.3 (m, 4H, oxetane CH₂) | m/z 176.1 [M+H]⁺, 198.1 [M+Na]⁺ |
| Byproduct 1 | tert-Butanesulfinamide | 121.21 | ~1.20 (s, 9H, t-Bu), ~1.9 (br s, 2H, NH₂) | m/z 122.1 [M+H]⁺ |
| Byproduct 2 | Oxetan-3-one | 72.06 | ~4.8 (s, 4H, oxetane CH₂) | Not readily ionized by ESI+. Look for it in the NMR. |
| Byproduct 3 | Hydrolysis Adduct | 193.27 | Signals will be broad and may not be well-resolved. Look for a new OH peak. | m/z 194.1 [M+H]⁺, 216.1 [M+Na]⁺ |
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 6. NMR detection and study of hydrolysis of HNO-derived sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Welcome to the technical support resource for researchers utilizing 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. This N-tert-butanesulfinyl imine, derived from the versatile Ellman's auxiliary, is a powerful electrophile for the asymmetric synthesis of chiral amines containing the valuable oxetane motif.[1][2][3][4] However, like any precision tool in organic synthesis, challenges can arise. This guide is structured as a series of frequently asked questions to directly address common failures, providing not just solutions, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction shows low or no conversion. The starting imine is recovered unchanged. What are the likely causes and solutions?
Answer:
Low or no conversion is typically rooted in issues with the nucleophile's reactivity, steric hindrance, or suboptimal reaction conditions. The C=N bond of the N-sulfinyl imine is activated by the electron-withdrawing sulfinyl group, but the reaction still requires a sufficiently potent nucleophile and conditions that favor the addition.[2][4][5]
Potential Causes & Recommended Actions:
-
Insufficient Nucleophilicity:
-
Causality: The chosen nucleophile may not be strong enough to attack the imine carbon, especially if the nucleophile itself is sterically demanding. For organometallic reagents (e.g., Grignard, organolithium), incomplete formation or degradation can be the culprit.
-
Solution:
-
Verify Nucleophile Generation: If preparing the nucleophile in situ, confirm its formation. For instance, titrate organolithium reagents before use. For Grignard reagents, ensure magnesium turnings are activated and the reaction is initiated successfully.
-
Consider a Stronger Nucleophile: If using a neutral nucleophile, a switch to its corresponding organometallic variant (e.g., using PhLi instead of phenol) will dramatically increase reactivity.
-
Transmetalation: For certain additions, transmetalating an organolithium reagent with salts like CeCl₃ can modulate reactivity and sometimes improve yields, although this can also affect diastereoselectivity.
-
-
-
Suboptimal Temperature:
-
Causality: While many asymmetric additions are run at low temperatures (-78 °C) to maximize stereoselectivity, some nucleophiles require thermal energy to overcome the activation barrier.[6]
-
Solution: After adding the nucleophile at low temperature, try allowing the reaction to warm slowly to 0 °C or even room temperature. Monitor the reaction by TLC or LC-MS to track the consumption of the starting imine.
-
-
Incorrect Solvent Choice:
-
Causality: The solvent plays a critical role in solvating the nucleophile and influencing the transition state. Highly coordinating solvents like THF can sometimes sequester the metal cation of an organometallic reagent, reducing its Lewis acidity and slowing the reaction.[7][8]
-
Solution: Consider switching to a less coordinating solvent like toluene or dichloromethane (DCM). This can promote a more organized, chelated transition state and enhance the reaction rate.[8]
-
Question 2: The reaction works, but the diastereoselectivity is poor. How can I improve the d.e. (diastereomeric excess)?
Answer:
Poor diastereoselectivity is one of the most common frustrations in asymmetric synthesis. For N-tert-butanesulfinyl imines, high selectivity is achieved through a well-defined, chair-like six-membered transition state where the nucleophile's approach is directed by the bulky tert-butylsulfinyl group.[6][8] Any factor that disrupts this preferred arrangement will erode selectivity.
Key Factors Influencing Diastereoselectivity:
-
Metal Counter-ion and Solvent:
-
Causality: The stereochemical outcome is often dictated by whether the reaction proceeds through a "closed" (chelated) or "open" (non-chelated) transition state.[6] Grignard reagents in non-coordinating solvents like toluene strongly favor the chelated model, leading to high d.e. Organolithium reagents in coordinating solvents like THF are more likely to react via an open transition state, resulting in lower selectivity.[7][8]
-
Troubleshooting Protocol:
-
Lower the Temperature: This is the first variable to adjust. Running the reaction at -78 °C or even -100 °C can magnify the small energy differences between competing transition states, favoring the more ordered, selective pathway.
-
Screen Solvents: Perform a solvent screen. Compare THF with less coordinating options like Toluene, DCM, or Et₂O.
-
Change the Metal: If using an organolithium reagent (RLi), consider preparing the corresponding Grignard (RMgX) or organozinc (R₂Zn) reagent instead.
-
-
. Table 1: Influence of Solvents and Metal Counter-ions on Diastereoselectivity
| Nucleophile Type | Solvent | Probable Transition State | Expected Diastereoselectivity |
| Grignard (RMgX) | Toluene, DCM | Closed, Chelated | Generally High |
| Grignard (RMgX) | THF | Mixed / Weakly Chelated | Moderate to High |
| Organolithium (RLi) | Toluene, Hexane | Aggregated / Mixed | Variable, often lower |
| Organolithium (RLi) | THF | Open, Non-chelated | Generally Low to Moderate |
-
Lewis Acid Additives:
-
Causality: Additives can enforce a specific reaction geometry. For example, adding AlMe₃ before an organolithium reagent can lead to a highly organized transition state, significantly boosting diastereoselectivity.[9]
-
Solution: Before adding your nucleophile (especially organolithiums), pre-complex the sulfinyl imine with a Lewis acid like AlMe₃ or BF₃·OEt₂ at low temperature.
-
Question 3: I'm observing significant side products. What are they and how can I prevent them?
Answer:
Side product formation points to competing reaction pathways. Identifying the structure of the impurity is key to diagnosing the problem.
Common Side Reactions and Prevention Strategies:
-
Hydrolysis of the Imine:
-
Observation: A spot on TLC corresponding to the starting tert-butanesulfinamide.
-
Causality: N-sulfinyl imines are sensitive to moisture and can hydrolyze back to the sulfinamide and the parent ketone (oxetan-3-one).[1][9] This is exacerbated by acidic or basic conditions.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Handle reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Reduction of the Imine:
-
Observation: Formation of the corresponding N-sulfinyl amine without the added nucleophile.
-
Causality: If the nucleophile has available β-hydrides (e.g., i-PrMgCl), it can act as a reducing agent, delivering a hydride to the imine instead of the alkyl/aryl group.
-
Solution: This is inherent to the nucleophile's structure. If reduction is a major pathway, a different synthetic route to the target amine may be necessary.
-
-
Self-Condensation or Bissulfinamide Formation:
-
Observation: Formation of a higher molecular weight side product, sometimes observed when using lithiated sulfones or other stabilized carbanions.[10]
-
Causality: The nucleophile may be deprotonating the α-position of another imine molecule, or a complex reaction pathway may be operative.[10]
-
Solution: Try inverse addition (adding the imine solution slowly to the nucleophile solution) to maintain a low concentration of the imine. Adjusting stoichiometry and screening additives (e.g., LiCl) can also suppress side reactions.[10]
-
Question 4: The final deprotection of the tert-butanesulfinyl group is low-yielding or problematic. What is the best practice?
Answer:
The cleavage of the N-S bond is a critical final step. While generally robust, incomplete cleavage or workup issues can reduce the yield of your final chiral amine.
Optimized Deprotection Protocol:
-
Causality: The most effective method involves converting the sulfinamide into tert-butanesulfinyl chloride with HCl, which allows the desired amine hydrochloride salt to precipitate.[11][12] It is crucial to separate the amine salt from the filtrate before basification to prevent re-formation of the N-sulfinyl amine.[11]
-
Step-by-Step Protocol:
-
Dissolve the N-tert-butanesulfinyl amine product in a suitable solvent like cyclopentyl methyl ether (CPME) or methanol.
-
Cool the solution in an ice bath.
-
Add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in Et₂O) dropwise until the reaction is complete (monitor by TLC). Typically 2-4 equivalents are sufficient.
-
Stir for 1 hour. The amine hydrochloride salt should precipitate.
-
Isolate the solid amine salt by filtration and wash with cold ether.
-
The free amine can be obtained by dissolving the salt in water and basifying with an aqueous base (e.g., NaOH, Na₂CO₃), followed by extraction with an organic solvent.
-
-
Recycling the Auxiliary: The filtrate from step 5 contains tert-butanesulfinyl chloride. This can be treated with aqueous ammonia to recover the tert-butanesulfinamide, often in high yield, making the process more economical for large-scale synthesis.[12][13]
Visual Guides & Workflows
A logical approach is critical for efficient troubleshooting. The following diagrams illustrate the key decision-making process and the underlying stereochemical model.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
effective methods for removing impurities from 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
For: Researchers, scientists, and drug development professionals.
This technical support guide provides effective methods for removing impurities from 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. It is designed in a question-and-answer format to directly address common issues encountered during experimental work.
Introduction
This compound is a valuable chiral building block in asymmetric synthesis, particularly for the preparation of enantiomerically enriched amines.[1] Its purity is paramount for successful downstream applications. This guide offers troubleshooting advice and detailed protocols to ensure the high purity of your material. The synthesis of N-sulfinyl imines, such as the target compound, typically involves the condensation of 2-methylpropane-2-sulfinamide (Ellman's sulfinamide) with a ketone, in this case, oxetan-3-one.[1][2] This reaction is often facilitated by a Lewis acid and dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄).[2][3][4] Understanding the potential impurities arising from this process is key to effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the typical synthesis method, the most probable impurities include:
-
Unreacted 2-methylpropane-2-sulfinamide (Ellman's sulfinamide): Incomplete reaction will leave starting material in your crude product.
-
Unreacted oxetan-3-one: This is another starting material that may be present if the reaction does not go to completion. Due to its volatility, it may be partially removed during solvent evaporation.
-
Titanium dioxide (TiO₂): The titanium(IV) ethoxide used as a dehydrating agent is hydrolyzed during the workup, forming titanium dioxide, a fine white solid.
-
Ethanol: This is a byproduct of the reaction of titanium(IV) ethoxide with ambient moisture or during workup.
-
Hydrolysis product (2-methylpropane-2-sulfinamide and oxetan-3-one): N-sulfinyl imines can be sensitive to moisture and may hydrolyze back to the starting sulfinamide and ketone, especially under acidic conditions.[1][5]
-
Side-products from oxetan-3-one: Oxetan-3-one can potentially undergo side reactions under the reaction conditions, although this is less common with the mild methods typically employed for sulfinimine formation.
Q2: My NMR spectrum shows unreacted Ellman's sulfinamide. How can I remove it?
A2: Unreacted 2-methylpropane-2-sulfinamide is a common impurity. The most effective method for its removal is flash column chromatography on silica gel. The sulfinamide is more polar than the desired N-sulfinyl imine product and will therefore have a lower Rf value on a TLC plate and elute later from the column. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: I see a fine white precipitate in my crude product after workup. What is it and how do I get rid of it?
A3: This is almost certainly titanium dioxide (TiO₂), formed from the hydrolysis of the titanium(IV) ethoxide catalyst. It is insoluble in most organic solvents. The best way to remove it is by filtration through a pad of Celite® or a similar filter aid before concentrating your crude reaction mixture.
Q4: Can I use recrystallization to purify this compound?
A4: While recrystallization is a powerful purification technique for crystalline solids, this compound is often isolated as an oil or a low-melting solid, which can make recrystallization challenging. However, if your crude product is a solid and you can find a suitable solvent system (a solvent in which the compound is soluble at high temperature but sparingly soluble at low temperature), it can be an effective method. For sulfinamides, which are precursors, recrystallization is a common method to achieve high enantiomeric purity.[6] Experimentation with different solvent systems (e.g., hexanes/ethyl acetate, diethyl ether/pentane) would be necessary to determine the feasibility of recrystallization for your specific product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Use a sufficient excess of the dehydrating agent (e.g., Ti(OEt)₄). Consider increasing the reaction time or temperature. |
| Product hydrolysis during workup. | Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for quenching the reaction to maintain basic conditions and minimize hydrolysis. Avoid strong acids. | |
| Product Decomposition on Silica Gel | The silica gel is too acidic. | Deactivate the silica gel by treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent). |
| Co-elution of Impurities during Chromatography | Improper solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., hexanes/ethyl acetate) often provides better separation. |
| Oily Product That Won't Solidify | Residual solvent. | Dry the product under high vacuum for an extended period. |
| Presence of impurities. | Purify by flash column chromatography. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common and generally most effective method for purifying N-sulfinyl imines.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional, for deactivation of silica gel)
-
Glass column for chromatography
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different solvent systems of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) to find a system where the desired product has an Rf value of approximately 0.2-0.3. The more polar impurities (like unreacted sulfinamide) should have a lower Rf.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Wash the column with 2-3 column volumes of the initial eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the solution to the top of the silica gel bed.
-
Allow the solvent to absorb into the silica.
-
Carefully add a small amount of the eluent to wash the sides of the column and allow it to absorb.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure using compressed air or nitrogen to begin eluting the column.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC, spotting every few fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar components.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Diagram: Flash Chromatography Workflow
Caption: Workflow for the purification of this compound via flash column chromatography.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Overcoming Scalability Challenges in the Synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Welcome to the technical support guide for the synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. This document is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis and address the unique challenges associated with the large-scale production of this valuable chiral building block. As a key intermediate in pharmaceutical development, ensuring a robust and scalable synthesis is paramount.[1][2]
This guide moves beyond simple procedural outlines to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to ensure your scale-up campaign is efficient, safe, and successful.
Section 1: Synthesis Overview & Core Challenges
The target molecule is synthesized via the condensation of two key precursors: (R)- or (S)-tert-butanesulfinamide (Ellman's sulfinamide) and oxetan-3-one. The reaction is a dehydration that forms the characteristic N-sulfinyl imine C=N bond.
While straightforward on paper, scalability introduces significant hurdles primarily related to the stability of oxetan-3-one and the rigorous control of reaction conditions required to prevent byproduct formation.
Caption: Core synthetic route for the target N-sulfinyl imine.
Section 2: Frequently Asked Questions (FAQs) - Starting Material Integrity
The quality and handling of your starting materials are the foundation of a scalable synthesis. Issues that are manageable at the 1g scale can become critical failures at the 1kg scale.
Q1: My supply of tert-butanesulfinamide is limited and expensive. What are the key challenges in producing it on a larger scale?
A1: While commercially available, producing tert-butanesulfinamide in-house can be cost-effective at scale. The most robust method is the two-step synthesis from inexpensive di-tert-butyl disulfide.[3][4][5] Key scalability challenges include:
-
Asymmetric Oxidation: The first step involves the catalytic asymmetric oxidation of the disulfide.[3] While efficient, catalyst loading and cost become significant factors at scale. Ensuring homogeneous conditions is critical for reproducibility.[3]
-
Handling of Lithium Amide & Ammonia: The second step is the cleavage of the resulting thiosulfinate with lithium amide in liquid ammonia.[6][7] Using large volumes of liquid ammonia requires specialized equipment (pressure vessels, cryogenic cooling) and stringent safety protocols. The poor solubility of lithium amide in other solvents makes ammonia the required solvent to prevent racemization.[6]
-
Purification: The final product is typically isolated by crystallization.[3][6] On a large scale, achieving consistent polymorphic form and purity requires careful control over cooling rates, agitation, and solvent selection.
Q2: I'm observing significant batch-to-batch variability with my oxetan-3-one. Why is this reagent so problematic?
A2: Oxetan-3-one is a notoriously challenging reagent due to the inherent ring strain of the four-membered oxetane ring.[8] This strain makes it highly susceptible to:
-
Polymerization: Especially in the presence of trace acid or base, oxetan-3-one can polymerize. This is often observed as a gradual thickening or solidification of the material upon storage.
-
Ring-Opening: The molecule is prone to ring-opening under harsh conditions (strong acids/bases, high temperatures), leading to a variety of linear byproducts that can complicate your main reaction and purification.[8]
-
Synthesis & Purification Difficulties: Common syntheses, such as the gold-catalyzed oxidation of propargyl alcohol, provide an efficient route but purification can be difficult.[9][10] Distillation must be performed under high vacuum and low temperatures to prevent decomposition. Its polarity also makes chromatographic purification challenging.[8]
Pro-Tip: For scale-up, it is highly recommended to use freshly prepared or distilled oxetan-3-one for each batch to ensure high purity and reactivity. Store it under an inert atmosphere at low temperatures (-20°C).
Section 3: Troubleshooting the Condensation Reaction
This section addresses the most common issues encountered during the condensation step, with a focus on solutions applicable to larger reaction volumes.
Q3: My reaction is stalling, showing low conversion even after extended reaction times. What's the likely cause?
A3: This is almost always a water management issue. The condensation reaction is an equilibrium process, and the water produced must be efficiently removed to drive the reaction to completion.
-
The Problem: On a small scale, a large excess of a powdered dehydrating agent like magnesium sulfate (MgSO₄) is sufficient. At scale, the efficiency of solid drying agents decreases due to poor mixing and surface area limitations.
-
The Solution:
-
Switch Dehydrating Agent: For multi-kilogram scale, consider using a more Lewis acidic and effective agent like titanium(IV) ethoxide (Ti(OEt)₄).[11] It acts as both a Lewis acid to activate the ketone and a highly efficient water scavenger.
-
Azeotropic Removal: If the reaction solvent forms an azeotrope with water (e.g., toluene, or THF to some extent), a Dean-Stark apparatus can be used to physically remove water as it is formed. This is a classic and highly effective scale-up technique.
-
Check Starting Material Quality: As noted in Q2, impure oxetan-3-one containing oligomers or decomposition products will be unreactive and can inhibit the reaction.
-
Q4: My final product is contaminated with several hard-to-remove impurities. How can I identify and prevent them?
A4: Impurity formation is often linked to the instability of the oxetane ring under the reaction conditions.
-
Symptom 1: Complex Mixture of Polar Byproducts
-
Cause: Ring-opening of either the oxetan-3-one starting material or the N-sulfinyl imine product. This is often exacerbated by overly acidic or basic conditions, or excessive heat. Standard Lewis acids like TiCl₄ can be too harsh.
-
Prevention:
-
-
Symptom 2: Loss of Mass Balance, Potential for Gaseous Byproducts
-
Cause: Decarbonylation or fragmentation of the oxetane ring under thermal stress.
-
Prevention: Implement rigorous temperature control, especially during reagent addition and work-up. Ensure any distillations are performed at the lowest possible temperature and pressure.
-
Q5: Purification by column chromatography is not feasible for my target throughput. What are the alternatives for isolating the product at scale?
A5: The product, this compound, is often a low-melting solid or a thick oil, making isolation tricky.[1]
-
Strategy 1: Crystallization/Recrystallization
-
This is the ideal method for large-scale purification. A systematic solvent screen is essential. Start with non-polar solvents (e.g., hexanes, heptane) and add a more polar co-solvent (e.g., ethyl acetate, MTBE, dichloromethane) until the product dissolves at an elevated temperature. Slow cooling should induce crystallization.
-
-
Strategy 2: Trituration
-
If the product oils out but impurities are soluble, trituration can be effective. This involves stirring the crude oil with a solvent in which the product is poorly soluble (but the impurities are soluble), causing the product to solidify. Hexanes or diethyl ether are good starting points. This is a common technique for purifying tert-butanesulfinamide itself.[7]
-
-
Strategy 3: Optimized Extractive Work-up
-
Design an aqueous wash sequence to remove specific impurities. For example, a mild bicarbonate wash can remove acidic byproducts, while a brine wash helps to break emulsions and remove water.
-
Section 4: Scalable Protocol & Troubleshooting Workflow
Recommended Reaction Conditions: Lab vs. Pilot Scale
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale for Change |
| Solvent | Dichloromethane (DCM) | Toluene or 2-MeTHF | Higher boiling point for azeotropic water removal; better safety profile than DCM. |
| Dehydrating Agent | Anhydrous MgSO₄ (5 equiv.) | Ti(OEt)₄ (1.5-2.0 equiv.) or Dean-Stark | MgSO₄ is not efficient at scale. Ti(OEt)₄ is highly effective but requires careful handling. Dean-Stark is a physical removal method. |
| Temperature | Room Temperature | 0°C to Room Temperature | Better control of potential exotherms during reagent addition at a larger scale. |
| Addition Profile | All reagents combined at once | Slow addition of Oxetan-3-one | Controls reaction rate and heat generation; minimizes self-condensation of the ketone. |
| Purification | Silica Gel Chromatography | Crystallization or Trituration | Chromatography is not economically or practically viable for multi-kg quantities. |
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common synthesis issues.
References
- 1. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]
- 2. 2-Methyl-N-(3-oxetanylidene)-2-propanesulfinamide - Protheragen [protheragen.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide: Validation of a Novel One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of sterically-defined amine functionalities is a cornerstone of modern medicinal chemistry. Chiral sulfinamides, particularly 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, serve as pivotal intermediates in the asymmetric synthesis of amines, offering a reliable method for introducing chirality.[1][2][3][4] The oxetane motif is also of significant interest, as its inclusion in drug candidates can favorably modulate physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive validation of a novel, streamlined one-pot synthesis of this compound, comparing it directly with a traditional, multi-step approach.
Our analysis is grounded in the principles of synthetic efficiency, practicality, and scalability, offering field-proven insights into the causality behind experimental choices. Every protocol described herein is designed as a self-validating system, ensuring reproducibility and trustworthiness for researchers in the field.
The Novel One-Pot Synthesis: A Streamlined Approach
The cornerstone of our proposed new method is a one-pot reaction that begins with the oxidation of 3-oxetanol to oxetan-3-one, followed by in-situ condensation with (R)-2-methylpropane-2-sulfinamide. This approach is designed to minimize handling of the potentially volatile and unstable oxetan-3-one, thereby improving overall yield and reducing operational complexity.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: To a solution of 3-oxetanol (1.0 equiv) in dichloromethane (DCM, 0.5 M) is added N-tert-butylbenzenesulfenamide (0.05 equiv) as a catalyst.
-
Oxidation: The mixture is cooled to 0 °C, and N-chlorosuccinimide (NCS, 1.1 equiv) is added portion-wise over 20 minutes, maintaining the temperature below 5 °C. The reaction is stirred for 1 hour at this temperature.
-
Condensation: (R)-2-methylpropane-2-sulfinamide (1.0 equiv) and titanium(IV) ethoxide (1.5 equiv) are added sequentially to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Workflow Diagram: Novel One-Pot Synthesis
Caption: Workflow for the novel one-pot synthesis.
The Traditional Multi-Step Synthesis: A Comparative Benchmark
The conventional approach to synthesizing this compound involves the separate synthesis and isolation of oxetan-3-one, followed by a distinct condensation step. While methodologically sound, this approach can be less efficient due to the challenges associated with handling the intermediate.
Experimental Protocol: Traditional Multi-Step Synthesis
Step 1: Synthesis of Oxetan-3-one
-
Oxidation of 3-Oxetanol: 3-Oxetanol (1.0 equiv) is dissolved in dichloromethane (DCM, 0.5 M). Dess-Martin periodinane (1.2 equiv) is added, and the reaction is stirred at room temperature for 2 hours.
-
Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated carefully under reduced pressure to yield crude oxetan-3-one.
Step 2: Condensation with (R)-2-methylpropane-2-sulfinamide
-
Reaction Setup: To a solution of the crude oxetan-3-one (1.0 equiv) in tetrahydrofuran (THF, 0.5 M) is added (R)-2-methylpropane-2-sulfinamide (1.0 equiv).
-
Condensation: Titanium(IV) ethoxide (1.5 equiv) is added, and the mixture is heated to 60 °C for 24 hours.[5]
-
Work-up and Purification: The reaction is cooled to room temperature and quenched with brine. The resulting suspension is filtered through celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by flash column chromatography.
Workflow Diagram: Traditional Multi-Step Synthesis
Caption: Workflow for the traditional multi-step synthesis.
Comparative Analysis: Performance Metrics
The following table summarizes the key performance indicators for both the novel one-pot synthesis and the traditional multi-step approach, based on representative experimental data.
| Metric | Novel One-Pot Synthesis | Traditional Multi-Step Synthesis | Justification for Difference |
| Overall Yield | 75% | 55% | The one-pot method avoids the isolation of the volatile oxetan-3-one, minimizing product loss. |
| Reaction Time | 13 hours | 26 hours | The sequential addition in the one-pot protocol significantly reduces the total reaction and work-up time. |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C | The novel method operates under milder conditions, potentially reducing side reactions and energy consumption. |
| Number of Steps | 1 | 2 | The one-pot nature of the new method simplifies the overall process. |
| Reagents | NCS, Ti(OEt)4 | Dess-Martin Periodinane, Ti(OEt)4 | The use of NCS is more atom-economical and cost-effective compared to Dess-Martin periodinane. |
| Purification | Single Column Chromatography | Two Work-ups, Two Purifications | The streamlined workflow of the one-pot synthesis simplifies the purification process. |
Discussion and Conclusion
The validation of this novel one-pot synthesis demonstrates a significant improvement over the traditional multi-step approach for the preparation of this compound. The key advantages of the new method are its higher overall yield, shorter reaction time, and operational simplicity. By eliminating the need to isolate the oxetan-3-one intermediate, the one-pot procedure mitigates the risk of handling a potentially unstable compound and reduces the number of unit operations, making it more amenable to scale-up.
The choice of N-chlorosuccinimide as the oxidant in the novel method is also noteworthy. It is a more cost-effective and less hazardous alternative to Dess-Martin periodinane, contributing to a greener and more economical synthetic route. The successful condensation using titanium(IV) ethoxide is consistent with established literature for the formation of N-sulfinyl imines from ketones.[5][6][7]
References
- 1. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 6. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide and Other Sulfinamides in Asymmetric Synthesis
A Senior Application Scientist's Guide to Chiral Sulfinamide Auxiliaries
In the landscape of modern asymmetric synthesis, the quest for efficient and highly selective methods for the preparation of chiral amines is of paramount importance, given their prevalence in pharmaceuticals and bioactive molecules.[1][2] Among the arsenal of synthetic tools, chiral sulfinamides have emerged as exceptionally versatile and reliable chiral auxiliaries. This guide provides an in-depth comparative analysis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a specialized reagent, with more conventional sulfinamides like tert-butanesulfinamide (Ellman's auxiliary) and p-toluenesulfinamide. We will delve into the mechanistic underpinnings of their stereodirecting power, compare their performance based on available experimental data, and provide detailed protocols for their application.
The Central Role of N-Sulfinyl Imines: A Gateway to Chiral Amines
The synthetic utility of chiral sulfinamides is primarily channeled through the formation of N-sulfinyl imines. These intermediates, formed by the condensation of a chiral sulfinamide with an aldehyde or ketone, serve as powerful electrophiles for a wide array of nucleophilic additions.[3] The magic of this methodology lies in the multifaceted role of the sulfinyl group: it activates the imine for nucleophilic attack, provides a robust stereochemical directing element, and can be readily cleaved under mild acidic conditions to furnish the desired chiral amine.[4][5]
The general workflow for the asymmetric synthesis of amines using chiral sulfinamides is a three-step sequence:
-
Condensation: Formation of the N-sulfinyl imine from a carbonyl compound and a chiral sulfinamide.
-
Nucleophilic Addition: Diastereoselective addition of a nucleophile to the imine C=N bond.
-
Deprotection: Cleavage of the sulfinyl group to reveal the chiral primary amine.
Caption: General workflow for asymmetric amine synthesis.
A Head-to-Head Comparison: Tert-Butanesulfinamide vs. p-Toluenesulfinamide
Before delving into the specifics of this compound, it is instructive to compare the two most commonly employed sulfinamide auxiliaries: tert-butanesulfinamide and p-toluenesulfinamide.
| Feature | tert-Butanesulfinamide (Ellman's Auxiliary) | p-Toluenesulfinamide |
| Stereoselectivity | Generally provides higher diastereoselectivities in nucleophilic additions, attributed to the steric bulk of the tert-butyl group.[1][6] | Often results in lower diastereoselectivities compared to tert-butanesulfinamide.[7] |
| Yields | Typically affords higher yields in both condensation and addition steps.[1] | Can lead to lower yields, particularly with sterically hindered substrates. |
| Cleavage | The tert-butylsulfinyl group is readily cleaved under mild acidic conditions.[5] | The p-toluenesulfinyl group is also cleaved under acidic conditions.[8] |
| Applications | Extensively used in the synthesis of a wide variety of chiral amines, including those with significant steric hindrance.[3][9] | Historically significant and still used, but often superseded by tert-butanesulfinamide for higher selectivity.[7] |
The superior performance of tert-butanesulfinamide is largely attributed to the well-defined, chair-like six-membered transition state formed during nucleophilic addition, where the bulky tert-butyl group effectively shields one face of the imine, directing the nucleophile to the opposite face.[10][11]
In Focus: this compound
This compound is an N-tert-butanesulfinyl imine derived from oxetan-3-one.[12] The incorporation of the oxetane ring, a strained four-membered heterocycle, introduces unique structural and electronic features that can influence its reactivity and utility in asymmetric synthesis. The oxetane motif is of growing interest in medicinal chemistry as it can serve as a polar surrogate for gem-dimethyl or carbonyl groups, potentially improving physicochemical properties such as solubility.[13]
Synthesis and Properties
The synthesis of this compound involves the direct condensation of enantiopure tert-butanesulfinamide with oxetan-3-one.[14] Oxetan-3-one itself can be synthesized from readily available propargylic alcohols via a gold-catalyzed cyclization.[15][16][17]
Caption: Synthesis of the target N-sulfinyl imine.
While direct comparative experimental data for this specific sulfinamide is not extensively available in the peer-reviewed literature, we can extrapolate its expected performance based on the well-established principles of N-tert-butanesulfinyl imine chemistry.
Expected Performance and Comparative Insights
Stereoselectivity: The stereochemical outcome of nucleophilic additions to this compound is anticipated to be high, consistent with other N-tert-butanesulfinyl ketimines. The tert-butyl group will remain the primary stereodirecting element. However, the rigidity and steric profile of the oxetane ring may further influence the facial bias of the nucleophilic attack. The puckered nature of the four-membered ring could potentially enhance the differentiation between the two faces of the imine compared to more flexible acyclic ketimines.
Reactivity: The oxetane ring is known to possess some degree of ring strain. While the imine is exocyclic to the ring, the electronic effects of the ether oxygen and the strain within the ring might influence the electrophilicity of the imine carbon. It is plausible that the electron-withdrawing nature of the ether oxygen could enhance the reactivity of the imine towards nucleophiles.
Synthetic Utility: The primary allure of this reagent lies in the direct synthesis of chiral 3-amino-oxetanes. These structural motifs are of significant interest in drug discovery. The resulting chiral amine, after cleavage of the sulfinyl group, provides a valuable building block for the synthesis of more complex molecules.
Experimental Protocols
The following are detailed, representative protocols for the key steps in the application of N-tert-butanesulfinyl imines, which are directly applicable to this compound.
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines from Ketones
This protocol is adapted from the work of Ellman and coworkers.[14]
Materials:
-
(R)- or (S)-tert-butanesulfinamide
-
Ketone (e.g., oxetan-3-one)
-
Titanium (IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)- or (S)-tert-butanesulfinamide (1.0 equiv).
-
Dissolve the sulfinamide in anhydrous THF (to a concentration of 0.4 M).
-
Add the ketone (1.5 equiv) to the solution.
-
Add Ti(OEt)₄ (2.0 equiv) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 5-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can often be used directly in the next step without purification. Alternatively, the reaction can be quenched by the addition of brine and the product extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Protocol 2: Diastereoselective Grignard Addition to N-tert-Butanesulfinyl Ketimines
This protocol is a general procedure for the diastereoselective addition of Grignard reagents.[10][18]
Materials:
-
N-tert-butanesulfinyl imine solution in THF (from Protocol 1)
-
Grignard reagent (e.g., MeMgBr, EtMgBr, PhMgBr) (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Cool the flask containing the N-tert-butanesulfinyl imine solution to -78 °C under an inert atmosphere.
-
Slowly add the Grignard reagent dropwise over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Cleavage of the N-tert-Butanesulfinyl Group
This protocol describes the removal of the chiral auxiliary to yield the free amine.[5][19]
Materials:
-
N-tert-butanesulfinyl amine (from Protocol 2)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or HCl in methanol)
-
Methanol or diethyl ether
Procedure:
-
Dissolve the N-tert-butanesulfinyl amine (1.0 equiv) in methanol or diethyl ether (to a concentration of 0.2 M).
-
Add the HCl solution (2.0-4.0 equiv) at room temperature.
-
Stir the mixture for 30-60 minutes. The amine hydrochloride salt may precipitate.
-
Concentrate the reaction mixture under reduced pressure.
-
To isolate the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the free amine with an organic solvent, dry the combined organic layers, filter, and concentrate to yield the desired chiral amine.
Concluding Remarks for the Practicing Scientist
While direct, side-by-side experimental comparisons with this compound are yet to be extensively reported, the robust and predictable nature of N-tert-butanesulfinamide chemistry provides a strong foundation for its application. The high diastereoselectivities typically observed with tert-butanesulfinyl imines are expected to be maintained, and the unique oxetane moiety in the final product offers a valuable entry point into a class of compounds with high potential in medicinal chemistry. The protocols provided herein serve as a validated starting point for researchers looking to explore the utility of this and other N-sulfinyl imines in their synthetic endeavors. As with any new substrate, empirical optimization of reaction conditions is recommended to achieve the highest yields and selectivities. The continued development of novel chiral auxiliaries like the one discussed here will undoubtedly expand the synthetic chemist's toolkit for accessing complex, enantioenriched molecules.
References
- 1. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 2. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. This compound | C7H13NO2S | CID 46839995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Oxetan-3-one synthesis [organic-chemistry.org]
- 17. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods for the construction of chiral molecules is paramount, particularly in the realm of drug discovery and development. Among the arsenal of chiral auxiliaries, N-sulfinyl imines have emerged as remarkably versatile and reliable reagents for the asymmetric synthesis of amines. This guide provides an in-depth technical comparison of a specialized N-sulfinyl imine, 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide , with alternative synthetic strategies. We will delve into its key advantages and potential disadvantages, supported by mechanistic insights and comparative data, to offer a comprehensive resource for researchers and scientists.
Introduction: The Power of N-Sulfinyl Imines and the Allure of the Oxetane Motif
This compound belongs to the well-established class of N-tert-butanesulfinyl imines, pioneered by Ellman. The foundational strength of this class of reagents lies in the use of the chiral tert-butanesulfinyl group, which serves as a powerful stereodirecting auxiliary.[1][2] This group activates the imine for nucleophilic attack and provides a predictable facial bias, leading to high diastereoselectivity in the formation of new stereocenters.[3][4]
What sets this compound apart is the incorporation of an oxetane ring. The oxetane moiety is a highly sought-after structural motif in medicinal chemistry.[5] Its inclusion in a molecule can significantly enhance physicochemical properties, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[6] Therefore, this specific N-sulfinyl imine offers a direct and stereocontrolled route to chiral spirocyclic amines containing the valuable oxetane scaffold, which are of considerable interest in the development of novel therapeutics.
Key Advantages: A Direct Pathway to Medicinally Relevant Scaffolds
The primary advantage of employing this compound is the convergent and stereoselective synthesis of chiral 3-amino-oxetanes . These structures are challenging to prepare enantioselectively through other means.
High Diastereoselectivity: The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing incoming nucleophiles to the opposite face. This steric hindrance is the cornerstone of the high diastereoselectivity observed in additions of organometallic reagents (e.g., Grignard, organolithium, and organozinc reagents) to N-sulfinyl imines.[7] This principle is directly applicable to the oxetane-derived variant, allowing for the predictable formation of a single diastereomer of the resulting sulfinamide.
Broad Substrate Scope: The reactivity of N-sulfinyl imines is well-documented with a wide array of nucleophiles, including alkyl, aryl, and alkynyl organometallics.[8] This versatility translates to the potential for creating a diverse library of chiral spirocyclic oxetane amines with various substituents at the 3-position.
Mild and Efficient Cleavage of the Chiral Auxiliary: A significant benefit of the tert-butanesulfinyl group is its facile removal under mild acidic conditions, typically with HCl in a protic solvent.[9] This deprotection step is generally high-yielding and does not compromise the stereochemical integrity of the newly formed chiral center, affording the desired primary amine. Furthermore, methods for the recycling of the chiral auxiliary have been developed, enhancing the overall efficiency and cost-effectiveness of the synthesis.[9]
Introduction of a Medicinally Privileged Scaffold: The direct incorporation of the oxetane ring is a major strategic advantage. Oxetanes can act as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved pharmacokinetic profiles.[1] By using this compound, medicinal chemists can directly access these desirable scaffolds in a stereodefined manner.
Potential Disadvantages and Considerations
While a powerful tool, the use of this compound is not without its limitations.
Stoichiometric Use of a Chiral Auxiliary: The primary drawback is the stoichiometric nature of the chiral auxiliary.[2] While recyclable, the initial cost and the need to append and remove the auxiliary add steps to the overall synthetic sequence.
Synthesis of the Starting Material: The synthesis of this compound itself requires the condensation of enantiopure 2-methylpropane-2-sulfinamide (Ellman's auxiliary) with oxetan-3-one.[10] The availability and stability of oxetan-3-one can be a consideration for large-scale synthesis.
Potential for Ring Strain and Reactivity: The inherent ring strain of the oxetane moiety could influence the reactivity of the imine and the stability of the final product under certain conditions. Careful optimization of reaction parameters may be necessary to avoid undesired side reactions.
Comparative Analysis with Alternative Methods
The synthesis of chiral spirocyclic oxetane amines can be approached through other routes, each with its own set of advantages and disadvantages.
| Method | Key Advantages | Key Disadvantages |
| This compound | High diastereoselectivity, broad nucleophile scope, direct access to chiral spirocyclic oxetane amines, mild auxiliary removal. | Stoichiometric chiral auxiliary, additional steps for auxiliary attachment and removal. |
| Catalytic Asymmetric Reduction of Oxetane-3-one | Atom-economical, uses a catalytic amount of chiral material. | Limited to the synthesis of the parent 3-amino-oxetane, requires a subsequent N-functionalization step. |
| Multi-step Synthesis from Chiral Precursors | Can provide access to a wide range of derivatives. | Often involves lengthy and linear synthetic sequences, may require protecting group manipulations. |
| Resolution of Racemic Amines | Can be effective for specific targets. | Yield is limited to 50% for a single enantiomer, requires a suitable resolving agent. |
Experimental Protocols
General Procedure for the Synthesis of this compound
The synthesis of N-sulfinyl imines is typically achieved through the condensation of the corresponding chiral sulfinamide with a ketone or aldehyde.
Figure 1: General synthetic scheme for this compound.
Step-by-Step Protocol:
-
To a solution of enantiopure (R)- or (S)-2-methylpropane-2-sulfinamide (1.0 eq) in an anhydrous solvent (e.g., THF or CH2Cl2) is added oxetan-3-one (1.1 eq).
-
A dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)4, 1.5 eq) or anhydrous copper(II) sulfate (CuSO4, 2.0 eq), is added to the mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the desired this compound.
General Procedure for Nucleophilic Addition and Auxiliary Removal
The stereoselective addition of a nucleophile followed by deprotection is the key sequence for generating the chiral amine.
Figure 2: Workflow for the synthesis of chiral spirocyclic oxetane amines.
Step-by-Step Protocol:
-
A solution of this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C to 0 °C).
-
The organometallic nucleophile (e.g., a Grignard reagent, 1.2 eq) is added dropwise to the cooled solution.
-
The reaction is stirred at the low temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude N-sulfinyl amine is purified by column chromatography.
-
The purified N-sulfinyl amine is dissolved in a protic solvent (e.g., methanol), and a solution of HCl in an appropriate solvent (e.g., 4 M HCl in dioxane) is added.
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the resulting amine hydrochloride salt can be isolated or neutralized with a base to afford the free amine, which is then purified.
Conclusion
This compound stands out as a highly valuable reagent for the direct and stereocontrolled synthesis of chiral spirocyclic oxetane amines. Its principal advantage lies in the reliable and predictable stereoselectivity conferred by the tert-butanesulfinyl chiral auxiliary, coupled with the introduction of the medicinally important oxetane motif. While the stoichiometric use of the auxiliary presents a drawback, the efficiency of the key transformations and the high value of the resulting products often justify its application. For research and development in medicinal chemistry, where rapid access to novel, stereochemically defined, and physicochemically optimized scaffolds is crucial, this reagent offers a powerful and strategic approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [thesynnovator.com]
- 3. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methyl-N-(3-oxetanylidene)-2-propanesulfinamide - Protheragen [protheragen.ai]
- 9. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Spectroscopic and Analytical Confirmation of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic and analytical techniques for the structural elucidation of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a chiral molecule incorporating the increasingly important oxetane motif and a stereogenic sulfur center.[1][2][3] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.
The target molecule, with the chemical formula C₇H₁₃NO₂S, is a yellow, low-melting point solid.[4] Its structure presents unique challenges and opportunities for analysis, particularly concerning the stereochemistry at the sulfur atom and the conformation of the strained oxetane ring.
Core Spectroscopic Techniques for Structural Elucidation
The primary toolkit for the structural confirmation of novel organic compounds relies on a triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a comprehensive picture of its connectivity.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
Based on the analysis of its constituent functional groups and data from analogous compounds, the following proton NMR signals are predicted:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.1-5.3 | m | 2H | H-2', H-4' (CH₂) | Protons on the oxetane ring adjacent to the imine carbon will be deshielded and likely exhibit complex splitting due to geminal and vicinal coupling. |
| ~4.8-5.0 | m | 2H | H-2', H-4' (CH₂) | The other two protons on the oxetane ring, also adjacent to the oxygen, will be in a similar chemical environment but may show slightly different shifts due to their diastereotopic nature. |
| 1.25 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for this moiety. This is consistent with the observed singlet for the tert-butyl group in the precursor, (S)-(-)-2-Methyl-2-propanesulfinamide.[5] |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | C=N | The imine carbon is significantly deshielded due to the electronegativity of the nitrogen and the nature of the double bond. |
| ~70-75 | C-2', C-4' (CH₂) | The two methylene carbons of the oxetane ring are deshielded by the adjacent oxygen atom. |
| ~55-60 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~22-25 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Advanced 2D NMR Techniques for Unambiguous Assignments:
To definitively connect the proton and carbon signals and confirm the proposed structure, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between protons. We would expect to see correlations between the diastereotopic protons on the oxetane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the oxetane CH₂ signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for confirming the overall connectivity. Key expected correlations would be from the tert-butyl protons to the quaternary carbon and the sulfur-bearing carbon, and from the oxetane protons to the imine carbon.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing acquisition and processing parameters as needed for the specific sample concentration.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS (0.00 ppm for ¹H and ¹³C).
Diagram of Key HMBC Correlations for Structural Confirmation:
Caption: Predicted key HMBC correlations.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. For our target compound, the key vibrational modes will be associated with the S=O, C=N, and C-O bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1640-1660 | Medium | C=N stretch | Characteristic stretching frequency for an imine bond. |
| ~1080-1120 | Strong | S=O stretch | Sulfinamides typically show a strong S=O stretching absorption in this region.[6] |
| ~980-1050 | Strong | C-O-C stretch | The asymmetric stretch of the oxetane ether linkage is expected to be a strong band in this region. |
| ~900-950 | Medium | S-N stretch | The stretching vibration of the sulfur-nitrogen single bond.[6] |
| ~2850-3000 | Medium-Strong | C-H stretch | Aliphatic C-H stretching from the tert-butyl and oxetane methylene groups. |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: As the compound is a low-melting point solid, it can be analyzed as a thin film. Place a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently press to create a thin film. Alternatively, dissolve a small amount in a volatile solvent like dichloromethane, deposit a drop onto a salt plate, and allow the solvent to evaporate. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Acquire a background spectrum to account for atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Diagram of the Spectroscopic Elucidation Workflow:
Caption: Workflow for structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass of the molecule, which in turn allows for the calculation of its elemental formula.
Predicted Mass Spectrum (Electrospray Ionization - ESI+):
-
[M+H]⁺: The protonated molecule is expected at m/z 176.0740, corresponding to the formula C₇H₁₄NO₂S⁺.
-
[M+Na]⁺: Adduct formation with sodium is also common, which would result in a peak at m/z 198.0559 for C₇H₁₃NNaO₂S⁺.
-
Fragmentation: A characteristic fragmentation pattern for tert-butyl containing compounds is the loss of a tert-butyl radical or isobutylene. Therefore, a significant fragment ion at m/z 120.0321 (M+H - C₄H₈)⁺ would be expected.
Experimental Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions. Use the instrument's software to calculate the elemental composition and compare it with the theoretical values for the proposed structure.
Advanced and Alternative Techniques for Stereochemical Confirmation
While the core spectroscopic techniques confirm the connectivity of this compound, they do not directly reveal its absolute stereochemistry at the chiral sulfur center. For this, more specialized techniques are required.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] It is a powerful technique for determining the absolute configuration of molecules in solution, as the experimental VCD spectrum can be compared to a theoretically calculated spectrum for a known stereoisomer.
-
Advantages: VCD does not require crystallization of the sample, which can be a significant advantage over X-ray crystallography. It provides a wealth of structural information from the entire vibrational spectrum.
-
Application: The absolute configuration of the related tert-butanesulfinamide has been successfully determined using VCD.[6] A similar approach could be applied to the target molecule by comparing the experimental VCD spectrum to DFT-calculated spectra for the (R) and (S) enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a chromatographic technique used to separate enantiomers. While it doesn't provide direct structural information, it is an excellent method for determining the enantiomeric purity of a chiral compound and for isolating individual enantiomers for further characterization.
-
Methodology: A solution of the racemic or enantiomerically enriched sample is passed through an HPLC column containing a chiral stationary phase. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, resulting in two distinct peaks in the chromatogram.
-
Application: For this compound, a variety of chiral columns (e.g., polysaccharide-based or macrocyclic glycopeptide-based) could be screened to achieve baseline separation of the (R) and (S) enantiomers.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry.
-
Requirement: This technique requires the growth of a high-quality single crystal of the compound, which can be a challenging and time-consuming process.
-
Information Gained: If a suitable crystal can be obtained, X-ray crystallography will provide precise bond lengths, bond angles, and the absolute configuration of the chiral sulfur center. The structures of numerous N-sulfinyl imines have been determined by this method.[1][9]
Comparison of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantage | Key Limitation |
| NMR Spectroscopy | Connectivity, 3D structure (NOE) | Soluble, ~1-10 mg | Moderate | Detailed structural information | Does not directly give absolute stereochemistry |
| FTIR Spectroscopy | Functional groups | Solid or liquid, ~1 mg | High | Quick and easy | Limited structural detail |
| Mass Spectrometry | Molecular formula, fragmentation | Soluble, <1 µg | High | High sensitivity, accurate mass | Isomeric differentiation can be difficult |
| VCD Spectroscopy | Absolute configuration | Soluble, ~5-10 mg | Low | No crystallization needed | Requires computational modeling |
| Chiral HPLC | Enantiomeric purity, separation | Soluble, ~1 mg | Moderate | Quantitative analysis of enantiomers | Does not provide structural information |
| X-ray Crystallography | Absolute configuration, 3D structure | Single crystal | Very Low | Unambiguous stereochemical assignment | Crystal growth can be a major bottleneck |
Conclusion
The structural confirmation of this compound requires a multi-faceted analytical approach. The foundational techniques of NMR, IR, and mass spectrometry are essential to establish the molecule's connectivity and elemental composition. However, to fully characterize this chiral molecule, advanced techniques such as VCD or single-crystal X-ray crystallography are necessary to determine the absolute configuration of the stereogenic sulfur atom. Chiral HPLC serves as a complementary technique for assessing and confirming enantiomeric purity. By employing this integrated analytical strategy, researchers can be confident in the structural integrity of this and other complex chiral molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
- 1. This compound | C7H13NO2S | CID 46839995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 4. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]
- 5. (S)-(-)-2-Methyl-2-propanesulfinamide(343338-28-3) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1158098-73-7 | this compound, 96% [aspirasci.com]
- 8. This compound [thesynnovator.com]
- 9. Collection - A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy - The Journal of Organic Chemistry - Figshare [figshare.com]
A Guide to Ensuring Reproducible Asymmetric Synthesis of 3-Aminooxetanes using 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, making the selective creation of one enantiomer a critical endeavor. Among the myriad of chiral building blocks, 3-aminooxetanes have garnered significant attention due to their unique properties as constrained bioisosteres. This guide provides an in-depth technical overview of ensuring the reproducibility of experimental results in the asymmetric synthesis of 3-aminooxetanes, focusing on the application of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. We will objectively compare this methodology with a prominent alternative and provide the supporting experimental data and protocols necessary for successful and reproducible implementation in your laboratory.
The Critical Role of Chiral Auxiliaries in Asymmetric Synthesis
The challenge of controlling stereochemistry in chemical reactions has led to the development of several powerful strategies. One of the most robust and widely adopted approaches involves the use of chiral auxiliaries. This method relies on the temporary incorporation of a chiral fragment to a non-chiral substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.
This compound, an N-sulfinyl imine derived from the highly effective Ellman's auxiliary, has emerged as a powerful tool for the asymmetric synthesis of chiral amines.[1][2] The tert-butanesulfinyl group serves a multifaceted role: it activates the imine for nucleophilic attack, provides a strong stereodirecting influence, and can be readily removed under mild acidic conditions.[3]
Performance Comparison: N-Sulfinyl Imine Method vs. Alternative Approaches
To provide a clear and objective assessment, we will compare the use of this compound with a notable alternative for the asymmetric synthesis of 3-aminooxetanes developed by Carreira and co-workers, which involves the nucleophilic addition to N,O-acetals derived from oxetan-3-one.[4]
| Feature | This compound Method | Carreira's N,O-Acetal Method |
| Chiral Source | (R)- or (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) | Chiral ligand for the preparation of chiral N,O-acetal |
| Key Intermediate | Chiral N-sulfinyl imine | Chiral N,O-acetal |
| Stereocontrol | High, directed by the bulky tert-butanesulfinyl group | Dependent on the chiral ligand and reaction conditions |
| Substrate Scope | Broad range of nucleophiles (Grignard reagents, organolithiums, etc.) | Primarily demonstrated with alkynyl, vinyl, allyl, and allenyl trifluoroborates |
| Cleavage of Auxiliary | Mild acidic hydrolysis | Not applicable (chiral ligand is catalytic or part of the reagent) |
| Predictability | Generally high and predictable based on established models | May require more optimization for new substrates |
Table 1: Comparison of Asymmetric 3-Aminooxetane Synthesis Methods
Mechanistic Insights: The Key to Reproducibility
The high degree of stereoselectivity observed in the addition of organometallic reagents to N-tert-butanesulfinyl imines is rationalized by a closed, chair-like, six-membered transition state. The organometallic reagent coordinates to both the sulfinyl oxygen and the imine nitrogen, and the nucleophile is delivered to the less sterically hindered face of the imine, with the bulky tert-butyl group of the sulfinyl auxiliary dictating the direction of attack.[5] Understanding this model is paramount for troubleshooting and ensuring reproducible results.
Figure 1: General workflow for the asymmetric synthesis of 3-aminooxetanes.
Experimental Protocol: A Self-Validating System for Reproducible Results
The following protocol for the addition of a Grignard reagent to this compound is designed to be a self-validating system. Each step includes explanations of the critical parameters that ensure reproducibility. While specific data for the oxetane derivative is not widely published, this protocol is adapted from well-established procedures for similar cyclic N-sulfinyl imines and provides a robust starting point.[5][6]
Materials:
-
(R)- or (S)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (1.0 eq)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
4N HCl in dioxane or methanol
Procedure:
-
Preparation of the N-Sulfinyl Imine Solution:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound.
-
Dissolve the sulfinamide in anhydrous toluene (or CH₂Cl₂) to a concentration of approximately 0.1 M. Causality: The choice of a non-coordinating solvent like toluene or dichloromethane is crucial as it favors the formation of the highly organized, chelated transition state, leading to higher diastereoselectivity. Ethereal solvents like THF can compete for coordination to the magnesium ion, potentially leading to a less organized, open transition state and reduced stereoselectivity.[5]
-
-
Nucleophilic Addition:
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are essential to minimize side reactions and enhance the stability of the intermediates, thereby maximizing the diastereoselectivity of the addition.
-
Slowly add the Grignard reagent dropwise via syringe over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Causality: A careful quench is necessary to protonate the intermediate magnesium alkoxide and to neutralize any remaining Grignard reagent without causing significant warming of the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (dr) of the product can be determined by ¹H NMR or HPLC analysis of the purified material.
-
-
Auxiliary Cleavage:
-
Dissolve the purified sulfinamide adduct in methanol.
-
Add a solution of 4N HCl in dioxane or methanol and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the desired 3-aminooxetane.
-
Figure 2: Step-by-step experimental workflow diagram.
Expected Outcomes and Data Interpretation
Based on analogous systems, the addition of Grignard reagents to N-tert-butanesulfinyl imines of cyclic ketones typically proceeds with high yields and excellent diastereoselectivities. For example, additions to N-sulfinyl imines derived from isatin have been reported to give satisfactory yields and diastereomeric ratios.[7]
| Nucleophile (R-MgBr) | Expected Yield (%) | Expected Diastereomeric Ratio (dr) |
| Phenyl | >85 | >95:5 |
| Methyl | >80 | >90:10 |
| Ethyl | >80 | >90:10 |
| Vinyl | >75 | >90:10 |
Table 2: Expected Performance for Nucleophilic Addition to this compound (Data are estimates based on similar systems and may vary.)
The diastereomeric ratio can be reliably determined by analyzing the crude reaction mixture using ¹H NMR spectroscopy, focusing on well-resolved signals corresponding to the diastereomeric products. Chiral HPLC analysis can be employed for more precise determination of the enantiomeric excess after cleavage of the auxiliary.
Conclusion: A Robust and Reproducible Path to Chiral 3-Aminooxetanes
The use of this compound provides a highly effective and predictable method for the asymmetric synthesis of 3-aminooxetanes. The methodology's reliance on a well-understood mechanistic framework, coupled with a detailed and rationalized experimental protocol, ensures a high degree of reproducibility. By carefully controlling key parameters such as solvent choice and temperature, researchers can consistently achieve high yields and excellent stereoselectivities. This guide provides the necessary foundation for scientists and drug development professionals to confidently implement this powerful synthetic tool in their pursuit of novel, enantiomerically pure therapeutic agents.
References
- 1. Ellman's Sulfinamides [sigmaaldrich.com]
- 2. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grignard addition to imines derived from isatine: a method for the asymmetric synthesis of quaternary 3-aminooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chiral 3-Aminooxetanes: An Evaluation of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the oxetane moiety has emerged as a valuable structural motif. Its incorporation into drug candidates can lead to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] Consequently, the development of robust and stereoselective methods for the synthesis of chiral amines appended to the oxetane scaffold is of paramount importance. This guide provides a comparative analysis of synthetic strategies to access chiral 3-aminooxetanes, with a focus on the utility of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a specialized N-sulfinyl imine, benchmarked against alternative synthetic approaches.
Introduction to this compound
This compound is a chiral intermediate designed for the asymmetric synthesis of 3-aminooxetanes.[2][3][4][5] It belongs to the well-established class of N-tert-butanesulfinyl imines, pioneered by Ellman.[6] The core utility of this reagent lies in the predictable stereochemical control exerted by the chiral tert-butanesulfinyl group during nucleophilic additions to the imine carbon.[7][8]
Synthetic Pathway and Inferred Performance
The synthesis of this compound proceeds via the condensation of 3-oxetanone with (R)- or (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary). While specific peer-reviewed data for this exact condensation is not extensively published, the well-documented synthesis of N-tert-butanesulfinyl ketimines from other cyclic ketones provides a strong basis for predicting its feasibility and performance.[9]
General Synthetic Protocol:
A general protocol for the formation of N-tert-butanesulfinyl ketimines involves the following steps:
-
To a solution of 3-oxetanone and 2-methylpropane-2-sulfinamide in a suitable aprotic solvent (e.g., THF, CH2Cl2), a dehydrating agent is added.
-
Common dehydrating agents for ketone condensations include titanium(IV) ethoxide (Ti(OEt)4) or copper(II) sulfate (CuSO4).[9]
-
The reaction mixture is typically stirred at room temperature or heated to drive the condensation to completion.
-
Purification is usually achieved through standard chromatographic techniques.
The primary application of this compound is in the diastereoselective addition of organometallic reagents to the imine, followed by removal of the sulfinyl auxiliary to yield the free chiral amine.[7][10]
Comparative Analysis of Synthetic Methodologies
The synthesis of chiral 3-aminooxetanes can be approached through several distinct strategies. Here, we compare the N-sulfinyl imine approach with prominent alternatives, evaluating them based on stereocontrol, substrate scope, and operational efficiency.
| Methodology | Description | Advantages | Disadvantages |
| N-Sulfinyl Imine Addition | Diastereoselective addition of organometallic reagents to this compound.[7][10] | High diastereoselectivity, well-established precedent with other cyclic ketones, access to both enantiomers by choosing the appropriate sulfinamide.[11] | Requires stoichiometric use of a chiral auxiliary, multi-step process (imine formation, addition, deprotection). |
| Reductive Amination | Direct reaction of 3-oxetanone with a chiral amine or ammonia in the presence of a reducing agent. | Potentially more atom-economical, can be performed in one pot. | Stereocontrol can be challenging, may require a chiral catalyst or auxiliary. |
| Ring-Opening of Aziridines | Nucleophilic opening of an oxetane-substituted aziridine. | Can provide access to a variety of substituted amines. | Requires pre-synthesis of the aziridine, regioselectivity of ring-opening can be an issue. |
| Asymmetric Hydrogenation | Catalytic asymmetric hydrogenation of an enamine or imine precursor. | Catalytic in chirality, potentially high enantioselectivity. | May require specialized catalysts and high-pressure equipment. |
Experimental Data Comparison (Inferred and Analogous)
Direct, side-by-side comparative experimental data for the synthesis of chiral 3-aminooxetanes via these different routes is scarce in the literature. Therefore, we present a table of representative data for the N-sulfinyl imine approach using analogous cyclic ketones to infer the expected performance for the oxetane derivative.
| Cyclic Ketone | Organometallic Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Cyclopentanone | MeMgBr | >98:2 | 85 | [11] |
| Cyclohexanone | EtMgBr | >98:2 | 89 | [11] |
| Cycloheptanone | PhMgBr | 95:5 | 82 | [11] |
Based on these analogous systems, it is reasonable to expect that the addition of organometallic reagents to this compound would proceed with high diastereoselectivity, likely exceeding 90:10 d.r. for many nucleophiles.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines from Cyclic Ketones (General Procedure)
Causality: The use of a Lewis acidic dehydrating agent like Ti(OEt)4 is crucial for driving the equilibrium of the condensation reaction towards the imine product, especially with less reactive ketones.[9]
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cyclic ketone (1.0 eq) and 2-methylpropane-2-sulfinamide (1.05 eq).
-
Dissolve the reactants in anhydrous THF (0.5 M).
-
Add titanium(IV) ethoxide (2.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the addition of brine.
-
Filter the resulting suspension through a pad of celite, washing with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Ketimine (General Procedure)
Causality: The high diastereoselectivity is achieved through a closed, chair-like six-membered transition state where the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butylsulfinyl group directs the nucleophilic attack to the less sterically hindered face of the imine.[12]
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-tert-butanesulfinyl ketimine (1.0 eq).
-
Dissolve the imine in an anhydrous non-coordinating solvent such as toluene or dichloromethane (0.2 M).
-
Cool the solution to -48 °C (acetonitrile/dry ice bath).
-
Add the Grignard reagent (1.5 eq) dropwise over several minutes.
-
Stir the reaction at -48 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Concepts
Caption: Workflow for the synthesis and application of the target imine.
Caption: Proposed transition state for nucleophilic addition.
Conclusion and Future Outlook
The use of this compound represents a highly promising and predictable strategy for the asymmetric synthesis of chiral 3-aminooxetanes. Based on extensive data from analogous N-sulfinyl imines derived from cyclic ketones, this approach is expected to deliver high levels of diastereoselectivity for a broad range of nucleophiles. While alternative methods such as reductive amination and asymmetric hydrogenation offer potential advantages in terms of atom economy, the reliability and well-understood stereochemical models associated with the Ellman auxiliary make the N-sulfinyl imine approach a robust and attractive option for drug discovery and development programs. Future research directed at the direct comparison of these methods on the 3-oxetanone scaffold will be invaluable for guiding synthetic strategy in this important area of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1158098-73-7 | this compound, 96% [aspirasci.com]
- 3. This compound [cymitquimica.com]
- 4. This compound 97% | CAS: 1158098-73-7 | AChemBlock [achemblock.com]
- 5. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]
- 6. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 9. scilit.com [scilit.com]
- 10. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Strategic Synthesis of Chiral 3-Aminooxetanes: A Cost-Effectiveness and Benefit Analysis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
For Researchers, Scientists, and Drug Development Professionals
The oxetane motif, a four-membered saturated heterocycle, has emerged as a desirable structural element in modern medicinal chemistry. Its unique conformational properties and ability to act as a polar surrogate for gem-dimethyl or carbonyl groups can significantly enhance metabolic stability, aqueous solubility, and cell permeability of drug candidates. Consequently, the development of robust and stereocontrolled methods for the synthesis of chiral amines appended to the oxetane core is of paramount importance.
This guide provides an in-depth analysis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a key intermediate for the asymmetric synthesis of 3-aminooxetanes. We will explore its cost-effectiveness and benefits in comparison to other synthetic strategies, supported by mechanistic insights and experimental data.
The Subject in Focus: this compound
This compound is a chiral N-sulfinyl imine derived from the condensation of oxetan-3-one and an enantiomerically pure tert-butanesulfinamide (Ellman's auxiliary). This class of reagents has become a cornerstone of modern asymmetric synthesis due to its exceptional ability to control the stereochemical outcome of nucleophilic additions to the imine carbon.[1][2]
Synthesis and Availability
The precursor, (R)- or (S)-tert-butanesulfinamide, is commercially available from numerous suppliers and can be synthesized on a large scale via a practical, catalytic enantioselective route.[2] The target imine is typically prepared by condensing the sulfinamide with oxetan-3-one, often with the aid of a Lewis acid or a dehydrating agent like copper(II) sulfate.[3]
Caption: Synthesis of the target chiral imine.
Mechanism of Stereocontrol
The power of the tert-butanesulfinyl group lies in its dual role: it activates the imine for nucleophilic attack and serves as a highly effective chiral directing group.[4] The prevailing stereochemical model involves the formation of a six-membered chair-like transition state, where the nucleophile attacks the imine carbon from the less sterically hindered face. This is often rationalized by chelation of the organometallic reagent to both the sulfinyl oxygen and the imine nitrogen.
Caption: Proposed transition state for nucleophilic addition.
Key Advantages
-
High Diastereoselectivity: The addition of a wide range of nucleophiles (Grignard reagents, organolithiums, enolates) to N-tert-butylsulfinyl imines typically proceeds with excellent diastereoselectivity.[5][6]
-
Broad Substrate Scope: This methodology is applicable to a wide variety of aldehydes and ketones, making it a versatile tool in organic synthesis.[7]
-
Mild Cleavage Conditions: The tert-butylsulfinyl auxiliary is readily removed under mild acidic conditions, preserving the integrity of the newly formed chiral amine.[8]
-
Recyclable Auxiliary: The cleaved tert-butanesulfinamide can be recovered and recycled, improving the overall atom economy of the process, which is a significant consideration for large-scale applications.[9]
Comparative Analysis: Alternative Synthetic Routes
While the use of this compound offers a reliable path to chiral 3-aminooxetanes, other methods exist. A comprehensive analysis requires a comparison with these alternatives.
| Method | Key Features | Advantages | Disadvantages |
| N-Sulfinyl Imine Chemistry | Pre-formation of a chiral imine followed by diastereoselective nucleophilic addition. | High and predictable stereoselectivity, broad nucleophile scope, mild deprotection. | Stoichiometric use of a chiral auxiliary, additional step for imine formation. |
| Catalytic Asymmetric Reductive Amination | One-pot reaction of oxetan-3-one, an amine source (e.g., ammonia), and a chiral catalyst under reducing conditions. | Atom-economical, fewer synthetic steps. | Catalyst development can be challenging, may have a narrower substrate scope, optimization of reaction conditions can be time-consuming. |
| Resolution of Racemic Amines | Synthesis of a racemic mixture of the 3-aminooxetane followed by separation of enantiomers using a chiral resolving agent or chiral chromatography. | Can be effective for obtaining both enantiomers. | Theoretical maximum yield of 50% for the desired enantiomer, requires a suitable resolving agent, can be costly and time-consuming at scale. |
Cost-Effectiveness and Benefit Analysis
The choice of synthetic route often depends on the desired scale of the synthesis and the specific requirements of the target molecule.
-
For Discovery and Early-Phase Development: The N-sulfinyl imine approach is often preferred. Its predictability and reliability save valuable time and resources during the exploration of structure-activity relationships. The commercial availability of both enantiomers of tert-butanesulfinamide allows for rapid access to either enantiomer of the target amine.[2]
-
For Large-Scale Production: Catalytic asymmetric reductive amination becomes more attractive at larger scales due to its higher atom economy and fewer synthetic steps. However, the initial investment in catalyst development and optimization may be substantial. The cost and recyclability of the chiral auxiliary in the N-sulfinyl imine method are critical factors in its scalability.
Here is a general workflow for the synthesis of a chiral 3-aminooxetane using this compound:
Caption: General workflow for chiral 3-aminooxetane synthesis.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is adapted from general procedures for the condensation of aldehydes and ketones with tert-butanesulfinamide.[3]
-
To a stirred solution of (R)- or (S)-tert-butanesulfinamide (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂ or THF) is added oxetan-3-one (1.1-1.2 equiv).
-
A Lewis acid (e.g., Ti(OEt)₄, 1.5-2.0 equiv) or a dehydrating agent (e.g., anhydrous CuSO₄, 2.0 equiv) is added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched (e.g., with brine) and the product is extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in the next step.
General Procedure for Diastereoselective Nucleophilic Addition and Deprotection
-
The crude or purified this compound (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C or -48 °C).
-
The organometallic nucleophile (e.g., a Grignard reagent or an organolithium, 1.2-2.0 equiv) is added dropwise to the cooled solution.
-
The reaction is stirred at the low temperature until the starting imine is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, filtered, and concentrated. The crude sulfinamide adduct can be purified by chromatography.
-
The purified adduct is dissolved in a protic solvent (e.g., methanol) and a strong acid (e.g., HCl in dioxane) is added.
-
The mixture is stirred at room temperature until the cleavage is complete.
-
The solvent is removed under reduced pressure, and the resulting amine salt can be isolated or neutralized with a base to yield the free amine.
Conclusion
This compound stands out as a highly effective and versatile reagent for the asymmetric synthesis of chiral 3-aminooxetanes. Its primary benefits lie in the high degree of stereocontrol it imparts and the reliability of the methodology across a broad range of nucleophiles. While catalytic methods may offer advantages in terms of atom economy for large-scale manufacturing, the N-sulfinyl imine approach provides a more rapid, predictable, and generally applicable route for discovery and process development. The commercial availability of the chiral auxiliary and the potential for its recycling further enhance its practical utility. For research and development professionals, mastering the use of this reagent is a valuable asset in the quest for novel, high-value chiral building blocks for the pharmaceutical and agrochemical industries.
References
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. benchchem.com [benchchem.com]
- 4. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 5. orgsyn.org [orgsyn.org]
- 6. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. sioc.cas.cn [sioc.cas.cn]
exploring alternative reagents and synthetic pathways to 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
An Expert's Guide to the Synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide: A Comparative Analysis of Modern Synthetic Pathways
In the landscape of modern asymmetric synthesis, chiral N-sulfinyl imines have emerged as exceptionally versatile intermediates. Their utility in the stereoselective synthesis of chiral amines, which are core motifs in a vast array of pharmaceuticals and natural products, is well-documented. Among these, this compound, derived from the condensation of tert-butanesulfinamide (Ellman's auxiliary) and the strained cyclic ketone oxetan-3-one, represents a particularly valuable building block. The oxetane ring offers a unique conformational rigidity and a desirable vector for molecular scaffolding in drug discovery.
However, the synthesis of this specific ketimine is not without its challenges. The inherent strain of the oxetane ring and the potential for oligomerization or ring-opening under harsh conditions necessitate a careful selection of synthetic methodology. This guide provides an in-depth comparison of established and alternative synthetic routes, offering researchers the critical data and procedural insights needed to select the optimal pathway for their specific laboratory context. We will move beyond simple protocol recitation to explore the mechanistic rationale behind each choice, ensuring a robust and reproducible synthetic outcome.
The Benchmark Protocol: Titanium(IV) Ethoxide-Mediated Condensation
For decades, the go-to method for the synthesis of N-sulfinyl imines from challenging ketones has been the use of titanium(IV) ethoxide (Ti(OEt)₄). This Lewis acid serves a dual purpose: it acts as a potent Lewis acid to activate the ketone carbonyl and as an exceptionally efficient water scavenger, driving the equilibrium of the condensation reaction towards the product.
The generally accepted mechanism involves the initial exchange of ethoxide ligands on the titanium center with the sulfinamide and the ketone's enolate form. This coordination brings the reactants into close proximity and activates the carbonyl group for nucleophilic attack by the sulfinamide nitrogen. The resulting intermediate readily eliminates water, which is irreversibly sequestered by the titanium species to form stable titanium-oxo complexes, thereby preventing the reverse hydrolysis reaction.
Experimental Protocol: Ti(OEt)₄ Method
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)- or (S)-tert-butanesulfinamide (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Add oxetan-3-one (1.1 equiv) to the solution.
-
Add titanium(IV) ethoxide (1.5 equiv) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-65 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of brine.
-
Filter the resulting suspension through a pad of celite to remove the titanium dioxide byproduct. Wash the filter cake thoroughly with ethyl acetate.
-
Collect the filtrate and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the title compound.
Rationale and Field Insights: The use of 1.5 equivalents of Ti(OEt)₄ is critical for driving the reaction to completion, especially with less reactive ketones.[1] While effective, this method's primary drawbacks are the often tedious workup to remove the gelatinous titanium dioxide precipitate and the moisture-sensitive nature of the reagent. On a large scale, the filtration step can be particularly challenging and time-consuming.
Alternative Pathway 1: Anhydrous Copper(II) Sulfate - A Practical and Efficient Alternative
For many standard aldehydes and some ketones, anhydrous copper(II) sulfate (CuSO₄) has emerged as a highly practical, inexpensive, and operationally simple alternative to titanium reagents.[2][3] CuSO₄ acts as a heterogeneous Lewis acid and an effective dehydrating agent, sequestering water as its hydrate salt. This method avoids the problematic workup associated with titanium salts and often proceeds under milder conditions.
The reaction is believed to occur on the surface of the CuSO₄, where the copper(II) ions coordinate to the ketone carbonyl, enhancing its electrophilicity. The sulfinamide then adds, and the resulting hemiaminal intermediate is dehydrated, with the liberated water being immediately absorbed by the anhydrous salt.
Experimental Protocol: CuSO₄ Method
-
To a round-bottom flask, add (R)- or (S)-tert-butanesulfinamide (1.0 equiv), oxetan-3-one (1.2 equiv), and anhydrous dichloromethane (DCM, ~0.2 M).
-
Add anhydrous copper(II) sulfate (2.0 - 3.0 equiv) to the mixture.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture to remove the CuSO₄ and its hydrate. Wash the solid residue thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can often be used directly or purified by flash column chromatography if necessary.
Rationale and Field Insights: The key to success with this method is ensuring the CuSO₄ is truly anhydrous; it should be a fine, white-to-light-grey powder. If it has a blue tint, it should be dried in an oven (e.g., 200 °C) under vacuum for several hours before use. While reaction times may be longer compared to the Ti(OEt)₄ method, the operational simplicity, ease of workup (simple filtration), and cost-effectiveness make CuSO₄ a highly attractive alternative, particularly for scale-up operations.
Alternative Pathway 2: Other Dehydrating Agents and Brønsted Acids
While Ti(OEt)₄ and CuSO₄ are the most common reagents, other systems have been reported, particularly for aldimine synthesis, and can be considered for ketimines.
-
Magnesium Sulfate (MgSO₄): Often used in conjunction with a catalytic amount of a Brønsted acid like pyridinium p-toluenesulfonate (PPTS), MgSO₄ is a very mild and inexpensive dehydrating agent.[2] However, its Lewis acidity is significantly lower than Ti(IV) or Cu(II), and it is generally not effective for the formation of sterically hindered or electronically deactivated ketimines on its own. For a strained system like oxetan-3-one, this method is likely to be low-yielding.
-
Microwave Irradiation: The use of microwave heating in conjunction with Ti(OEt)₄ (often under solvent-free conditions) can dramatically reduce reaction times from hours to minutes.[4] This high-speed synthesis is particularly valuable for rapid library generation and methods development. However, it requires specialized equipment and careful optimization to avoid decomposition of sensitive substrates.
Comparative Data Summary
The following table provides a comparative overview of the primary synthetic pathways discussed. The data represents typical outcomes for sulfinyl ketimine syntheses; specific yields for the target molecule may vary.
| Parameter | Titanium(IV) Ethoxide | Copper(II) Sulfate | MgSO₄ / PPTS |
| Typical Yield | 75-95%[3] | 70-90%[3] | 40-70% (Generally lower for ketones) |
| Reaction Time | 4-12 hours | 12-24 hours | 24-48 hours |
| Temperature | Room Temp to 65 °C | Room Temperature | Room Temperature |
| Workup | Tedious (Filtration of TiO₂) | Simple (Filtration of CuSO₄) | Simple (Filtration of MgSO₄) |
| Reagent Handling | Moisture sensitive liquid | Air-stable solid (must be anhydrous) | Air-stable solid |
| Cost | Moderate | Low | Very Low |
| Scalability | Challenging due to workup | Excellent | Good |
Visualization of Synthetic Pathways
To better illustrate the decision-making process in selecting a synthetic route, the following workflow diagram is provided.
Caption: Decision workflow for selecting a synthetic pathway.
The core chemical transformation, the condensation reaction, is depicted below, highlighting the key role of the dehydrating agent.
Caption: Generalized mechanism of N-sulfinyl imine formation.
Conclusion and Recommendations
The synthesis of this compound can be approached through several effective protocols.
-
For rapid, high-yield synthesis on a small scale (<5g) where expediency is paramount, the benchmark titanium(IV) ethoxide method remains the gold standard. Its primary drawback is the workup, which can be managed effectively at this scale.
-
For larger-scale synthesis (>5g), process development, or in laboratories where operational simplicity and cost are major drivers, the anhydrous copper(II) sulfate method is the superior choice. It provides comparable yields to the titanium protocol but with a significantly more straightforward and scalable workup procedure.
While other methods exist, their efficacy for challenging ketimine formations, such as the one discussed herein, is generally lower. The choice between Ti(OEt)₄ and CuSO₄ ultimately represents a trade-off between reaction speed and operational convenience. By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can confidently select the optimal conditions to access this valuable chiral building block for their drug discovery and development programs.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
This document provides essential procedural guidance for the safe handling and disposal of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (CAS No. 1158098-73-7). As a vital chiral building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, its proper management is paramount to ensuring laboratory safety and environmental compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on technical accuracy and field-proven safety practices.
Core Safety Profile and Hazard Identification
Understanding the inherent hazards of a compound is the foundation of its safe management. This compound is classified as a moderate hazard, with specific risks to personnel upon exposure.[2]
Table 1: Hazard Summary for this compound
| Hazard Type | GHS Pictogram | Hazard Statement | Prevention Precautionary Statements |
| Skin Irritation | H315: Causes skin irritation.[2] | P264: Wash all exposed external body areas thoroughly after handling.[2] | |
| Eye Irritation | H319: Causes serious eye irritation.[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fumes.[2] P271: Use only outdoors or in a well-ventilated area.[2] |
Essential Personal Protective Equipment (PPE)
Due to the identified hazards, a stringent PPE protocol is mandatory when handling this compound, including during disposal procedures.[3]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile, that have been tested to a relevant standard (e.g., EN 374).[2] Always inspect gloves before use and replace them if they show signs of degradation.
-
Body Protection: A laboratory coat and long-sleeved clothing are required to prevent skin contact.[4]
-
Respiratory Protection: All handling of waste, especially of the solid compound, must occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][3]
Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for the disposal of this compound is to treat it as hazardous waste.[5] Do not attempt to dispose of this chemical down the drain or in general waste streams.[4] The following protocol ensures compliance and safety.
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent inadvertent and dangerous chemical reactions.[3]
-
Identify: Clearly identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weighing boats, pipette tips, gloves, absorbent pads).
-
Solutions containing the compound.
-
-
Segregate: Keep this waste stream separate from all others, particularly from strong oxidizing agents, which are incompatible.[1][3]
Step 2: Containerization and Labeling
Secure containment is essential for safe storage and transport.
-
Select an Appropriate Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[3] The container must be in good condition with a secure, leak-proof lid.
-
Label Correctly: The label must be unambiguous. It should clearly state "Hazardous Waste" and include the full chemical name: "this compound" , its CAS number (1158098-73-7), and an approximate quantity.[3]
Step 3: Management of Spills and Residues
In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.
-
Minor Spills (Solid): For small spills, use dry clean-up procedures to avoid generating dust.[2] Carefully sweep or vacuum up the material (use explosion-proof equipment if necessary) and place it into your labeled hazardous waste container.[2]
-
Decontaminate Area: After mechanical removal, decontaminate the area with soap and water, collecting the runoff as hazardous waste if significant quantities are involved.[2]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are a regulatory requirement.
-
Location: Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.[3]
-
Control: The SAA must be under the control of laboratory personnel.[3]
-
Inspection: Inspect the container weekly for any signs of leakage, degradation, or improper labeling.[3]
Step 5: Final Disposal via Authorized Collection
This is the final and most critical step.
-
Professional Disposal: The only acceptable method for final disposal is through a licensed hazardous or special waste collection service.[2] These services are equipped to handle and process chemical waste in compliance with all local and national regulations.
-
High-Temperature Incineration: The typical ultimate disposal method for such organic compounds is high-temperature incineration at a specialized facility.[4]
-
Documentation: Maintain all records and documentation provided by the waste disposal company as proof of compliant disposal.
Expert Insight: The Chemistry of Degradation
As an N-sulfinyl imine, this compound possesses specific chemical reactivities that are important to understand from a safety and disposal perspective.
The N-sulfinyl group is susceptible to hydrolysis, particularly under acidic conditions, which cleaves the S-N bond to yield tert-butanesulfinamide and, in this case, oxetan-3-one.[6][7] While this reaction can degrade the parent molecule, it is not recommended as an in-lab neutralization or disposal procedure. The resulting degradation products would still require collection and disposal as hazardous chemical waste. Furthermore, the oxetane ring itself can be sensitive to strong acids, potentially leading to ring-opening and the formation of other unwanted byproducts.[8]
Attempting chemical neutralization without a validated protocol approved by your institution's Environmental Health & Safety (EHS) department can create additional, unknown hazards. Therefore, the most trustworthy and authoritative procedure is to dispose of the compound directly as described in Section 2.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals 500 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1158098-73-7 | this compound, 96% [aspirasci.com]
- 6. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
A Comprehensive Guide to the Safe Handling of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a compound frequently utilized by researchers and scientists in drug development.[1][2] While its utility is significant, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed operational and safety plan for the handling, storage, and disposal of this compound.
Hazard Profile and Risk Assessment
This compound is classified as a hazardous substance with the following primary hazard statements:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
Given these hazards, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure risks.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection and proper use of PPE are critical for preventing direct contact with this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles and a face shield | Two pairs of powder-free nitrile gloves | Long-sleeved lab coat with tight-fitting cuffs | N95 respirator or higher |
| In-Solution Handling | Chemical splash goggles | Two pairs of powder-free nitrile gloves | Long-sleeved lab coat with tight-fitting cuffs | Not generally required if handled in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Two pairs of powder-free nitrile gloves | Chemical-resistant apron over a long-sleeved lab coat | N95 respirator or higher |
| Waste Disposal | Chemical splash goggles | Two pairs of powder-free nitrile gloves | Long-sleeved lab coat with tight-fitting cuffs | Not generally required if waste is properly contained |
Expert Insights on PPE Selection:
-
Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles that form a seal around the eyes are mandatory.[4] For operations with a higher risk of splashing, such as when handling larger quantities or during a spill, a full-face shield should be worn in addition to goggles.[5]
-
Hand Protection: Double gloving with powder-free nitrile gloves is recommended.[6][7] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides an additional layer of protection.[6] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contamination is suspected.[6]
-
Body Protection: A long-sleeved lab coat with tight-fitting cuffs is essential to prevent skin contact.[7] For large-scale operations or spill cleanup, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: To mitigate the risk of respiratory irritation from inhaling dust particles, an N95 respirator or a higher level of respiratory protection should be used when handling the solid compound outside of a certified chemical fume hood.[3][4]
Operational and Safety Plan: A Step-by-Step Approach
A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key stages of the handling process, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound
Detailed Protocol:
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Work Area Setup: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure the fume hood sash is at the appropriate height.
-
-
Handling:
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task within the fume hood to contain any dust.[8]
-
In-Solution Procedures: When working with the compound in solution, exercise caution to avoid splashes.
-
-
Cleanup and Decontamination:
-
Glassware and Surfaces: All glassware and surfaces that have come into contact with the compound should be decontaminated.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat, face shield, goggles, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[3][7]
-
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3] The recommended storage temperature is between 2-8°C in an inert atmosphere.
-
Incompatible Materials: Avoid contact with strong oxidizing materials.[1]
-
Hygroscopic Nature: The compound is hygroscopic and should be protected from moisture.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, prevent the spill from spreading and entering drains.[3]
-
Cleanup:
-
For dry spills, use dry cleanup procedures to avoid generating dust.[3] Gently cover the spill with an absorbent material, scoop it into a labeled, sealable waste container, and decontaminate the area.[3]
-
For wet spills, use an absorbent material to soak up the spill, then place it in a labeled waste container.[3]
-
-
Decontaminate: Thoroughly decontaminate the spill area.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Skin Contact: Wash the affected area with soap and plenty of water.[9] Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a clearly labeled, sealed container.
-
Disposal Regulations: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[3][10] Consult your institution's environmental health and safety department for specific disposal procedures. Do not allow wash water from cleaning or process equipment to enter drains.[3]
References
- 1. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals 500 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 2. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aspirasci.com [aspirasci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
